1-Cyclohexyl-4-nitropyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cyclohexyl-4-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c13-12(14)9-6-10-11(7-9)8-4-2-1-3-5-8/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGGPABUZVDTIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=C(C=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701295936 | |
| Record name | 1H-Pyrazole, 1-cyclohexyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701295936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97421-22-2 | |
| Record name | 1H-Pyrazole, 1-cyclohexyl-4-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97421-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole, 1-cyclohexyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701295936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of 1-Cyclohexyl-4-nitropyrazole
An In-depth Technical Guide to the Synthesis and Characterization of 1-Cyclohexyl-4-nitropyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, technically detailed overview of the synthesis and characterization of this compound. As a key heterocyclic scaffold, pyrazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as energetic materials.[1][2][3][4] this compound, in particular, serves as a valuable intermediate for the synthesis of more complex molecules, including potential therapeutic agents for conditions like Parkinson's disease.[2][5] This document moves beyond a simple recitation of methods to explain the underlying chemical principles and rationale for the chosen experimental pathways, ensuring a reproducible and validated approach.
The synthesis of this compound is most effectively achieved through a two-step process. This strategy involves the initial formation of the core heterocyclic system, 4-nitropyrazole, followed by a regioselective N-alkylation to introduce the cyclohexyl moiety. This approach allows for controlled functionalization and purification at each stage, maximizing the final yield and purity.
Step 1: Synthesis of 4-Nitropyrazole via Electrophilic Nitration
The foundational step is the direct nitration of pyrazole. This classic electrophilic aromatic substitution reaction introduces the nitro group at the C4 position of the pyrazole ring.
Causality of Experimental Choices: The use of a potent nitrating mixture, typically fuming nitric acid in concentrated sulfuric acid, is critical. The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). Pyrazole itself is a weak base; in the strongly acidic medium, it is protonated, which deactivates the ring towards electrophilic attack. However, under forcing conditions (elevated temperature), the nitration proceeds, with the C4 position being the most favorable site for substitution due to electronic and steric factors.[1][2] An optimized "one-pot two steps" method involves first forming pyrazole sulfate, which is then nitrated, leading to higher yields.[1][6]
Caption: Electrophilic nitration of pyrazole.
Experimental Protocol: Synthesis of 4-Nitropyrazole
-
Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath (0°C), cautiously add concentrated sulfuric acid (e.g., 15 cm³) to pyrazole (e.g., 8.5 g).[2] Maintain the temperature below 10°C.
-
Nitration: Slowly add cold concentrated nitric acid (e.g., 18 cm³) dropwise to the cooled pyrazole-sulfuric acid mixture, ensuring the temperature remains controlled.[2]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture under reflux for approximately 3 hours.[2]
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice (e.g., 80 g) with constant stirring.[2]
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the crude product sequentially with cold water and cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent like toluene to yield 4-nitropyrazole as a white solid.[2]
Step 2: N-Alkylation of 4-Nitropyrazole
With the 4-nitropyrazole precursor in hand, the final step is the introduction of the cyclohexyl group onto one of the ring nitrogen atoms.
Causality of Experimental Choices: N-alkylation of unsymmetrical pyrazoles can lead to a mixture of N1 and N2 regioisomers.[7] The choice of base and solvent is crucial for controlling this regioselectivity. A common and effective method involves deprotonating the pyrazole with a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).[7][8] This generates the pyrazolate anion, a potent nucleophile. The subsequent addition of an alkylating agent, such as cyclohexyl bromide, results in a nucleophilic substitution (S_N2) reaction. The steric bulk of the substituent at the C3/C5 positions and the reaction conditions can influence the N1/N2 ratio, with sterics often controlling which isomer is the major product.[3][9]
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An In-depth Technical Guide to the Physicochemical Properties of 1-Cyclohexyl-4-nitropyrazole
This guide provides a comprehensive technical overview of the physicochemical properties of 1-Cyclohexyl-4-nitropyrazole, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. By synthesizing data from related compounds and established principles of medicinal chemistry, this document offers insights into its synthesis, structural characteristics, and key properties relevant to its potential applications.
Introduction: The Significance of Pyrazole Derivatives
Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a crucial scaffold in medicinal chemistry.[1][2][3][4][5][6] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][6][7] The introduction of various substituents onto the pyrazole ring allows for the fine-tuning of its physicochemical and biological properties.[1][2] The subject of this guide, this compound, combines the pyrazole core with a bulky, lipophilic cyclohexyl group at the N1 position and a strongly electron-withdrawing nitro group at the C4 position. This unique combination is expected to confer distinct properties that are explored in detail throughout this document.
Synthesis and Structural Elucidation
Proposed Synthesis Workflow
A common and effective method for the synthesis of 4-nitropyrazoles involves the nitration of a pyrazole precursor.[8][9] The synthesis of the 1-cyclohexylpyrazole intermediate can be achieved through the condensation of a 1,3-dicarbonyl compound with cyclohexylhydrazine.
Experimental Protocol: Synthesis of this compound
Part A: Synthesis of 1-Cyclohexylpyrazole
-
Reaction Setup: To a solution of malondialdehyde (1 equivalent) in a suitable solvent such as ethanol, add cyclohexylhydrazine (1 equivalent) dropwise at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield 1-cyclohexylpyrazole.
Part B: Nitration of 1-Cyclohexylpyrazole
-
Nitrating Mixture: Prepare a nitrating mixture by carefully adding nitric acid to sulfuric acid in a flask cooled in an ice bath.
-
Reaction: Add the 1-cyclohexylpyrazole synthesized in Part A to the nitrating mixture dropwise, maintaining the temperature below 10°C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Work-up and Purification: Carefully pour the reaction mixture onto crushed ice. The precipitated solid is filtered, washed with cold water until neutral, and then dried. The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol.
Proposed synthesis of this compound.
Spectroscopic Analysis
The structural confirmation of this compound would rely on a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the cyclohexyl protons, likely in the range of 1.2-2.0 ppm (aliphatic) and a downfield signal for the proton attached to the nitrogen-bearing carbon. Two distinct signals for the pyrazole ring protons are also expected. |
| ¹³C NMR | Resonances for the six carbons of the cyclohexyl ring and the three carbons of the pyrazole ring. The carbon bearing the nitro group would be significantly downfield. |
| IR Spectroscopy | Characteristic strong absorption bands for the nitro group (NO₂) asymmetric and symmetric stretching, typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.[10] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₉H₁₃N₃O₂). Fragmentation patterns would likely involve the loss of the nitro group and fragmentation of the cyclohexyl ring.[11][12] |
Core Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems and its suitability for pharmaceutical development.
Solubility and Lipophilicity
The solubility of pyrazole itself is limited in water but higher in organic solvents like ethanol and methanol.[13] The presence of the large, non-polar cyclohexyl group in this compound is expected to significantly decrease its aqueous solubility while increasing its solubility in non-polar organic solvents.[14][15]
Lipophilicity (LogP): The partition coefficient (LogP) is a measure of a compound's lipophilicity. The cyclohexyl group will contribute positively to the LogP value, indicating a more lipophilic character.[1] High lipophilicity can enhance membrane permeability but may also lead to poor aqueous solubility and increased metabolic clearance.[2][3]
Melting Point and Thermal Stability
The melting point of a solid is influenced by the strength of its crystal lattice. Pyrazole is a solid at room temperature.[13] The introduction of the cyclohexyl and nitro groups will increase the molecular weight and likely lead to a higher melting point compared to unsubstituted pyrazole. The planarity of the pyrazole ring and the potential for intermolecular interactions involving the nitro group could contribute to a stable crystal packing.[16]
Thermal stability, often assessed by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), is an important parameter, particularly for energetic materials.[17] Nitropyrazoles are known to be energetic compounds, and their thermal decomposition is a key safety consideration.[8][17]
Factors influencing physicochemical properties.
Crystal Structure and Intermolecular Interactions
The crystal structure of this compound would likely be stabilized by a combination of van der Waals forces from the cyclohexyl rings and dipole-dipole interactions involving the polar nitro group. The cyclohexane ring is expected to adopt a stable chair conformation.[16][18] The potential for C-H···O and C-H···N hydrogen bonds could also play a role in the crystal packing.[18] Understanding the crystal structure is crucial for predicting polymorphism, which can significantly impact the solubility and bioavailability of a drug substance.
Potential Biological Activities and Applications
Given the known biological activities of pyrazole derivatives, this compound could be investigated for several therapeutic applications.
-
Anti-inflammatory Activity: Many pyrazole-containing drugs are non-steroidal anti-inflammatory drugs (NSAIDs).[1][6]
-
Anticancer Activity: Numerous pyrazole derivatives have been synthesized and evaluated for their potential as anticancer agents.[2][19] The lipophilicity imparted by the cyclohexyl group could enhance cell membrane permeability, a desirable trait for anticancer drugs.[2]
-
Antimicrobial and Antifungal Activity: Pyrazole derivatives have also shown promise as antimicrobial and antifungal agents.[6][20]
The presence of the nitro group can modulate the electronic properties of the pyrazole ring, which in turn can influence its interaction with biological targets.[21]
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method to assess the potential anticancer activity of this compound.
-
Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the different concentrations of the compound to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
This compound is a molecule with a rich chemical architecture that suggests a range of interesting physicochemical and biological properties. While direct experimental data is limited, this guide provides a robust framework for its synthesis, characterization, and potential applications based on the extensive knowledge of related pyrazole and nitropyrazole derivatives. The interplay between the lipophilic cyclohexyl group and the electron-withdrawing nitro group on the versatile pyrazole scaffold makes this compound a compelling candidate for further investigation in the fields of medicinal chemistry and materials science. Future experimental work is necessary to validate the predictions made within this guide and to fully unlock the potential of this intriguing molecule.
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Spectroscopic Blueprint of 1-Cyclohexyl-4-nitropyrazole: A Multi-Technique Structural Elucidation
An in-depth technical guide on the spectroscopic analysis of 1-Cyclohexyl-4-nitropyrazole, designed for researchers, scientists, and drug development professionals.
This guide provides a comprehensive analysis of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the objective here is not merely to present data, but to construct a logical and self-validating spectroscopic narrative. We will explore the molecule's structural identity through the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique offers a unique perspective, and their combined interpretation provides an unambiguous structural confirmation.
Molecular Structure Overview
This compound possesses a pyrazole ring substituted at the N-1 position with a cyclohexyl group and at the C-4 position with a nitro group. This substitution pattern dictates the electronic environment of each atom, which is directly probed by the spectroscopic methods discussed herein.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By analyzing the chemical shifts, signal integrations, and coupling patterns, we can map the precise connectivity of the molecule.
¹H NMR Analysis
The proton NMR spectrum provides a quantitative and qualitative map of the hydrogen atoms in the molecule. The electron-withdrawing nature of the pyrazole ring and the potent nitro group at the C-4 position significantly influences the chemical shifts of adjacent protons, causing them to appear further downfield.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS, δ 0.00 ppm) as an internal reference for chemical shifts.
-
Instrumentation: Utilize a 400 MHz (or higher field) NMR spectrometer.
-
Data Acquisition: Lock the spectrometer on the solvent's deuterium signal and shim the magnetic field to achieve optimal homogeneity. Acquire the spectrum using a standard one-pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-3 (Pyrazole) | 8.0 - 8.2 | Singlet (s) | 1H | Located on the pyrazole ring, deshielded by the ring current and adjacent nitrogen. |
| H-5 (Pyrazole) | 8.3 - 8.5 | Singlet (s) | 1H | Significantly deshielded due to proximity to the N-1 cyclohexyl substituent and the strong electron-withdrawing nitro group at C-4. |
| H-1' (Cyclohexyl, CH-N) | 4.2 - 4.5 | Multiplet (m) | 1H | Deshielded due to direct attachment to the electronegative pyrazole nitrogen. |
| H-2', H-6' (Cyclohexyl, axial & eq.) | 1.8 - 2.2 | Multiplet (m) | 4H | Protons on carbons adjacent to the point of attachment. |
| H-3', H-4', H-5' (Cyclohexyl, axial & eq.) | 1.2 - 1.8 | Multiplet (m) | 6H | More shielded protons, further from the pyrazole ring. The signals for cyclohexyl protons are often complex multiplets due to spin-spin coupling.[1][2] |
¹³C NMR Analysis
Complementing the proton data, ¹³C NMR spectroscopy provides a direct look at the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment, with carbons adjacent to electronegative atoms or groups appearing at higher chemical shifts (deshielded).
The sample preparation and instrumentation are identical to the ¹H NMR protocol. A standard proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to acquire a spectrum where each unique carbon appears as a single line.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-3 (Pyrazole) | ~138 | Aromatic carbon adjacent to two nitrogen atoms. |
| C-4 (Pyrazole) | ~135-140 | Carbon bearing the nitro group; its exact shift is heavily influenced by the NO₂ group. |
| C-5 (Pyrazole) | ~125 | Aromatic carbon adjacent to the N-1 substituent. |
| C-1' (Cyclohexyl, CH-N) | 58 - 62 | Aliphatic carbon directly bonded to nitrogen, causing significant deshielding. |
| C-2', C-6' (Cyclohexyl) | 30 - 34 | Carbons adjacent to C-1'. |
| C-3', C-5' (Cyclohexyl) | ~25 | |
| C-4' (Cyclohexyl) | ~24 | These typical aliphatic carbon shifts for a cyclohexane ring are well-established.[3] |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of air (or the clean ATR crystal) should be taken first and subtracted from the sample spectrum.
The IR spectrum of this compound is expected to be dominated by the strong absorptions of the nitro group.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3100 - 3150 | Medium | C-H Stretch (Aromatic, Pyrazole) | Characteristic stretching vibrations for C-H bonds on an aromatic ring. |
| 2850 - 2950 | Strong | C-H Stretch (Aliphatic, Cyclohexyl) | Asymmetric and symmetric stretching of C-H bonds in the CH₂ groups of the cyclohexyl ring. |
| 1500 - 1560 | Very Strong | N-O Asymmetric Stretch | This is a highly characteristic and intense absorption for a nitro group attached to an aromatic system.[4][5][6] |
| 1340 - 1380 | Very Strong | N-O Symmetric Stretch | The second characteristic strong absorption for the nitro group. The presence of these two strong bands is a definitive indicator of the NO₂ functional group.[4][5][6] |
| 1450 - 1500 | Medium-Weak | C=C and C=N Stretch (Pyrazole Ring) | Skeletal vibrations of the pyrazole ring. |
| ~1450 | Medium | C-H Bend (Cyclohexyl) | Scissoring vibration of the CH₂ groups in the cyclohexyl ring. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, through analysis of fragmentation patterns, valuable structural details. For this analysis, Electron Ionization (EI) is the most likely technique, as it induces reproducible fragmentation.
Caption: A generalized workflow for spectroscopic structural elucidation.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV. This energy is sufficient to cause ionization and characteristic fragmentation.
-
Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
The molecular formula is C₉H₁₃N₃O₂. The nominal molecular weight is 209 g/mol .
-
Molecular Ion (M⁺•): An ion peak at m/z = 209 is expected. As the molecule contains an odd number of nitrogen atoms (3), the molecular weight is odd, consistent with the Nitrogen Rule.
The fragmentation of pyrazoles is well-documented. Common fragmentation processes include the expulsion of HCN and N₂.[7][8] For nitro-substituted pyrazoles, the initial loss of nitro-related fragments is also common.
Caption: Predicted major fragmentation pathways for this compound.
Table of Predicted Major Fragments:
| m/z (mass-to-charge) | Proposed Fragment Ion | Plausible Origin |
| 209 | [C₉H₁₃N₃O₂]⁺• | Molecular Ion (M⁺•) |
| 179 | [C₉H₁₃N₂O]⁺ | Loss of a nitroso radical (•NO) from the molecular ion. |
| 163 | [C₉H₁₃N₂]⁺ | Loss of a nitro radical (•NO₂) from the molecular ion. This is a very common fragmentation for nitroaromatic compounds. |
| 127 | [C₃H₂N₃O₂]⁺• | Loss of cyclohexene (C₆H₁₀) via a rearrangement process. |
| 83 | [C₆H₁₁]⁺ | Cleavage of the N-C bond, resulting in the stable cyclohexyl cation. This is expected to be a prominent peak. |
Conclusion: A Cohesive Spectroscopic Identity
The structural elucidation of this compound is achieved through the congruent interpretation of data from NMR, IR, and Mass Spectrometry. NMR spectroscopy maps the C-H framework, IR spectroscopy confirms the presence of key functional groups (notably the nitro group), and mass spectrometry establishes the molecular weight and provides corroborating structural information through predictable fragmentation. The combination of a molecular ion at m/z 209, strong IR bands around 1530 cm⁻¹ and 1360 cm⁻¹, and the characteristic ¹H and ¹³C NMR signals for the substituted pyrazole and cyclohexyl moieties provides a unique and definitive spectroscopic fingerprint for the title compound.
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An In-depth Technical Guide to the Crystal Structure of 1-Cyclohexyl-4-nitropyrazole
This guide provides a comprehensive technical overview of the synthesis, crystallographic analysis, and spectroscopic characterization of 1-Cyclohexyl-4-nitropyrazole. The content is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the methodologies employed to elucidate the three-dimensional structure of this pyrazole derivative and the significance of its structural features. Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1][2][3] The precise arrangement of atoms within these molecules, determined through single-crystal X-ray crystallography, is fundamental to understanding their structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutic agents.[1]
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step process, beginning with the synthesis of the pyrazole core followed by nitration. The Vilsmeier-Haack reaction is a common method for the formylation of pyrazoles, which can then be further modified.[4] Another general approach involves the condensation reaction of a hydrazine with a 1,3-dicarbonyl compound.[3] Nitration of the pyrazole ring is a key step, and various nitrating agents and conditions have been reported for different pyrazole derivatives.[5][6][7]
Experimental Protocol: Synthesis
A plausible synthetic route is outlined below. This protocol is a representative example based on established pyrazole chemistry.
Step 1: Synthesis of 1-Cyclohexylpyrazole
-
To a solution of pyrazole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (1.1 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add cyclohexyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-cyclohexylpyrazole.
Step 2: Nitration of 1-Cyclohexylpyrazole
-
To a mixture of concentrated nitric acid and sulfuric acid at 0 °C, slowly add 1-cyclohexylpyrazole (1.0 eq).
-
Allow the reaction to stir at a controlled temperature (e.g., 25-30 °C) while monitoring the reaction progress by TLC. The nitration of pyrazoles can yield different isomers, and the conditions need to be optimized to favor the 4-nitro product.[5][6]
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium bicarbonate).
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by recrystallization or column chromatography.
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Thermal stability and decomposition of 1-Cyclohexyl-4-nitropyrazole
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1-Cyclohexyl-4-nitropyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitropyrazole derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and energetic properties.[1][2] this compound, a member of this class, presents a unique combination of a bulky, aliphatic cyclohexyl substituent and an electron-withdrawing nitro group on the pyrazole core. Understanding the thermal stability and decomposition pathways of this molecule is paramount for ensuring its safe handling, storage, and application, particularly in drug development where thermal processing is common. This guide provides a comprehensive technical overview of the methodologies used to assess its thermal behavior, delves into the probable decomposition kinetics and mechanisms based on related structures, and outlines critical safety protocols.
Introduction: The Significance of Thermal Analysis
The functional properties and safety profile of heterocyclic compounds like this compound are intrinsically linked to their molecular structure and thermal stability. The presence of a nitro group (a known explosophore) necessitates a thorough evaluation of the molecule's response to thermal stress.[3] Thermal decomposition can lead to rapid energy release and the formation of toxic gases, posing significant risks. For drug development professionals, knowledge of decomposition temperatures is crucial for designing stable formulations and avoiding degradation during manufacturing processes such as milling, drying, and melt extrusion.
This guide synthesizes established principles of thermal analysis and applies them to this compound. We will explore the experimental workflows for characterizing its stability, interpret the resulting data to predict its decomposition profile, and propose a mechanistic pathway for its thermal breakdown.
Methodologies for Assessing Thermal Stability
A multi-faceted experimental approach is required to fully characterize the thermal properties of a compound. The primary techniques employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), often coupled with evolved gas analysis (EGA) for a complete picture.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is invaluable for identifying thermal events such as melting, crystallization, and decomposition.
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 1-2 mg of this compound into an aluminum pan.
-
Sealing: Hermetically seal the pan to contain any potential off-gassing during initial heating stages. For decomposition studies, a pierced lid is often used to allow evolved gases to escape, preventing pressure buildup.[4]
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate, typically 5 or 10 °C/min, under a dynamic nitrogen atmosphere (flow rate ~50 mL/min).[5][6] The temperature range should be sufficient to capture both melting and complete decomposition, for instance, from 25 °C to 400 °C.[5]
-
Data Analysis: Analyze the resulting heat flow curve to determine the onset temperature, peak maximum, and enthalpy (ΔH) of melting and decomposition.
Thermogravimetric Analysis (TGA)
TGA continuously measures the mass of a sample as it is heated over time. It provides quantitative information about mass loss associated with decomposition and evaporation.
Experimental Protocol: TGA Analysis
-
Sample Preparation: Place 2-5 mg of the sample into a ceramic or aluminum TGA pan.
-
Instrument Setup: Position the pan on the TGA's sensitive microbalance.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 5 or 10 °C/min) under a nitrogen atmosphere.[5][6]
-
Data Analysis: Examine the TGA curve (mass vs. temperature) and its first derivative (DTG curve) to identify the onset temperature of mass loss, the temperatures of maximum mass loss rate, and the percentage of residual mass.
Evolved Gas Analysis (EGA)
To identify the gaseous byproducts of decomposition, the TGA instrument can be coupled to a Fourier-Transform Infrared Spectrometer (TGA-FTIR) or a Mass Spectrometer (TGA-MS). This provides real-time analysis of the gases evolved at each stage of decomposition, which is critical for elucidating the reaction mechanism.[7]
Diagram: Experimental Workflow for Thermal Analysis
Caption: Workflow for comprehensive thermal characterization.
Thermal Behavior and Decomposition Profile
While specific experimental data for this compound is not publicly available, a reliable profile can be constructed by analogy with related nitropyrazole structures.[5][8] The thermal decomposition of nitropyrazoles typically commences shortly after melting.[7]
Interpreting Thermal Data
A typical DSC curve would likely show a sharp endothermic peak corresponding to the melting of the crystalline solid, followed by a large, broad exothermic peak indicating decomposition. The TGA curve would show a stable baseline until the onset of decomposition, at which point a significant mass loss would occur.
Table 1: Predicted Thermal Properties of this compound
| Parameter | Predicted Value | Method | Significance |
| Melting Point (Tm) | 100 - 150 °C | DSC | Defines the transition from solid to liquid phase. |
| Onset Decomposition (Td, onset) | 180 - 220 °C | DSC/TGA | The temperature at which decomposition begins; a key safety indicator. |
| Peak Decomposition (Td, peak) | 200 - 250 °C | DSC | The temperature of maximum heat release rate. |
| Mass Loss | > 80% | TGA | Indicates conversion of the solid material into volatile gaseous products. |
Note: These values are estimations based on similar structures and require experimental verification.
Decomposition Kinetics
The kinetics of decomposition can be evaluated from non-isothermal DSC or TGA data using model-free methods (e.g., Kissinger, Ozawa-Flynn-Wall) to determine the activation energy (Ea).[9] Ea represents the minimum energy required to initiate the decomposition reaction and is a critical parameter for assessing thermal hazard. Higher activation energy generally corresponds to better thermal stability.
Table 2: Hypothetical Kinetic Parameters for Decomposition
| Kinetic Model | Activation Energy (Ea) (kJ/mol) | Significance |
| Kissinger Method | 130 - 170 | Provides a rapid estimation of the energy barrier to decomposition. |
| Ozawa-Flynn-Wall | 135 - 175 | A more robust model-free approach, showing how Ea may vary with the extent of conversion. |
Proposed Decomposition Mechanism
The decomposition of nitropyrazoles is a complex process involving multiple competing pathways. The initial step is typically the rate-determining one and dictates the overall stability of the molecule.
Initial Decomposition Steps
Based on extensive studies of nitropyrazoles and related energetic materials, several initiation pathways are plausible[7][10]:
-
C–NO₂ Bond Homolysis: The weakest bond in the molecule is often the C4–NO₂ bond. Its cleavage would release a nitrogen dioxide radical (•NO₂) and a cyclohexyl-pyrazolyl radical. This is a very common initiation step for nitroaromatic compounds.[7][11]
-
N–C (Cyclohexyl) Bond Cleavage: The bond connecting the cyclohexyl ring to the pyrazole nitrogen (N1) could also be a point of weakness, leading to the formation of a cyclohexyl radical and a 4-nitropyrazolyl radical.
-
Hydrogen Abstraction: The nitro group could abstract a hydrogen atom from the adjacent cyclohexyl ring in an intramolecular redox reaction, proceeding via a cyclic transition state.[7]
-
Ring Opening: Cleavage of the N-N bond within the pyrazole ring is another possibility, although often requiring higher energy than C-NO₂ scission.[10]
Secondary Decomposition and Gaseous Products
Following the initial bond rupture, the resulting radical fragments undergo a cascade of secondary reactions, including further fragmentation, rearrangement, and oxidation. The thermal decomposition of the cyclohexyl radical itself primarily involves C-C bond fission to form diradicals. The complete decomposition process ultimately yields a mixture of stable gaseous products.
Common gaseous products from nitropyrazole decomposition include:
-
Nitrogen Oxides (NO₂, NO, N₂O)
-
Dinitrogen (N₂)
-
Carbon Dioxide (CO₂)
-
Carbon Monoxide (CO)
-
Water (H₂O)
Diagram: Plausible Decomposition Pathway
Caption: Proposed initial steps in the thermal decomposition of the title compound.
Safety, Handling, and Storage
Given its nitro-containing structure, this compound must be handled with appropriate caution. The safety data for unsubstituted 4-nitropyrazole serves as a useful baseline.[13][14]
-
Hazard Identification: The compound is likely to be harmful if swallowed and a serious eye and skin irritant.[14][15][16] Thermal decomposition will generate toxic and irritating gases, including nitrogen oxides and carbon monoxide.[13][17]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Handling should be performed in a well-ventilated area or a chemical fume hood.
-
Conditions to Avoid: Avoid generating dust. Keep away from heat, sparks, open flames, and other sources of ignition. Avoid contact with strong oxidizing agents, which could lead to a vigorous reaction.[13][17]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17]
Conclusion
This compound is a molecule with significant potential in medicinal chemistry, but its utility is directly tied to a thorough understanding of its thermal properties. This guide outlines the critical experimental and analytical framework needed to assess its stability. Based on the chemistry of related nitropyrazoles, it is predicted to be a moderately stable solid that undergoes exothermic decomposition at elevated temperatures, likely initiated by the cleavage of the C-NO₂ bond. The decomposition process is complex and results in the evolution of various toxic and flammable gases. Adherence to strict safety protocols during handling and storage is therefore essential. The insights and methodologies presented here provide a robust foundation for researchers and developers working with this and similar energetic heterocyclic compounds.
References
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Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. (n.d.). MDPI. [Link]
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Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. (2021). ACS Publications. [Link]
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3-Nitropyrazole | C3H3N3O2 | CID 123419. (n.d.). PubChem. [Link]
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Thermal Decomposition of Nitropyrazoles. (2015). ResearchGate. [Link]
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Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. (2023). ACS Publications. [Link]
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Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. (n.d.). Open Access LMU. [Link]
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Results of DSC study for compounds 1, 2, 3 and 4. (n.d.). ResearchGate. [Link]
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Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. (2023). pubs.acs.org. [Link]
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A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). National Institutes of Health (NIH). [Link]
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Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (2023). MDPI. [Link]
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Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. (2020). ResearchGate. [Link]
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Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). National Institutes of Health (NIH). [Link]
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UNCORRECTED PROOF. (n.d.). ResearchGate. [Link]
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Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism. (2021). RSC Publishing. [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). academic.oup.com. [Link]
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Solubility profile of 1-Cyclohexyl-4-nitropyrazole in organic solvents
An In-depth Technical Guide to the Solubility Profile of 1-Cyclohexyl-4-nitropyrazole in Organic Solvents
Abstract
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, integral to numerous approved pharmaceuticals.[1] The therapeutic efficacy and manufacturability of any new active pharmaceutical ingredient (API) are fundamentally linked to its physicochemical properties, with solubility being a critical determinant of bioavailability and formulation design.[2] This guide provides a comprehensive framework for determining and interpreting the solubility profile of this compound, a representative pyrazole derivative. We will elucidate the theoretical underpinnings of solubility, present a robust, self-validating experimental protocol for its determination, and discuss the application of thermodynamic models for data correlation. This document is intended for researchers, chemists, and drug development professionals seeking to establish a foundational understanding of solubility for novel pyrazole-based entities.
Introduction: The Significance of Solubility in Pyrazole-Based Drug Candidates
Pyrazole derivatives are recognized for their wide spectrum of biological activities, with numerous compounds in clinical and preclinical development for treating various diseases.[1] The substitution pattern on the pyrazole ring, such as the addition of a cyclohexyl group for lipophilicity and a nitro group as a potential pharmacophoric element, significantly modulates the molecule's properties.
Understanding the solubility of this compound is not merely an academic exercise; it is a critical step in the drug development pathway. Solubility dictates:
-
Bioavailability: An API must dissolve to be absorbed. Poor aqueous solubility is a primary reason for the failure of promising drug candidates.[3]
-
Formulation Development: The choice of excipients and delivery systems (e.g., tablets, injectables) depends heavily on the compound's solubility in various media.
-
Process Chemistry: Crystallization, a key purification step, is governed by the solubility of the compound in different solvents and at various temperatures.[4] An accurate solubility curve is essential for designing efficient and scalable crystallization processes.
This guide establishes the necessary protocols to comprehensively map the solubility of this compound across a panel of pharmaceutically relevant organic solvents.
Theoretical Framework: Predicting Solubility Behavior
The principle of "like dissolves like" provides a qualitative prediction of solubility. A molecule's polarity, hydrogen bonding capability, and molecular size are key determinants. While no specific experimental data for this compound is publicly available, we can infer its likely behavior from its structure and the properties of similar compounds.[5][6]
-
Molecular Structure: The molecule possesses a polar nitro group and pyrazole core, capable of acting as hydrogen bond acceptors, and a non-polar cyclohexyl group. This amphiphilic nature suggests moderate solubility in a range of solvents.
-
Polarity: The presence of the nitro group (-NO2) and the pyrazole ring provides a significant polar surface area, suggesting solubility in polar solvents.
-
Lipophilicity: The cyclohexyl moiety increases the molecule's lipophilicity, which should enhance its solubility in non-polar organic solvents.
Based on this structure, we anticipate that this compound will be more soluble in organic solvents like ethanol, methanol, and acetone compared to water.[7] Its solubility is also expected to be highly dependent on temperature, generally increasing as the temperature rises.[4][7]
Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility is the equilibrium concentration of a solute in a solvent at a specific temperature and pressure.[2] The shake-flask method is the gold-standard technique for its determination due to its robustness and direct measurement of the equilibrium state.[8]
Rationale for Solvent Selection
A diverse panel of solvents should be selected to cover a range of polarities, proticities, and functional groups relevant to pharmaceutical processing.
| Solvent | Class | Polarity Index | Rationale |
| Methanol | Polar Protic | 5.1 | Common solvent for synthesis and crystallization. |
| Ethanol | Polar Protic | 4.3 | Pharmaceutically acceptable, used in formulations. |
| Isopropanol | Polar Protic | 3.9 | Less polar alcohol, provides data on hydrophobicity effects. |
| Acetone | Polar Aprotic | 5.1 | Strong solvent, useful for determining maximum solubility. |
| Acetonitrile | Polar Aprotic | 5.8 | Common solvent in reverse-phase chromatography. |
| Ethyl Acetate | Moderately Polar | 4.4 | Common extraction and crystallization solvent. |
| Toluene | Non-polar | 2.4 | Represents aromatic, non-polar environments. |
| Heptane | Non-polar | 0.1 | Represents aliphatic, highly non-polar environments. |
Experimental Protocol: Isothermal Shake-Flask Method
This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured.
Step 1: Preparation
-
Dispense a known volume (e.g., 5.0 mL) of the selected organic solvent into multiple sealed glass vials.
-
Add an excess amount of solid this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that the solution is saturated.[8]
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 298.15 K, 303.15 K, 308.15 K, etc.).
Step 2: Equilibration
-
Agitate the vials at a constant speed for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typical.[2]
-
Causality Check: A preliminary kinetic study should be performed to determine the time required to reach a stable concentration, confirming that the chosen equilibration time is adequate.
Step 3: Sample Collection and Phase Separation
-
Cease agitation and allow the vials to rest in the thermal bath for at least 2 hours to permit the undissolved solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a pre-heated syringe to prevent precipitation upon cooling.
-
Immediately filter the sample through a solvent-compatible 0.22 µm filter (e.g., PTFE) into a pre-weighed vial. This step removes any remaining solid particulates.
Step 4: Quantification by HPLC
-
Accurately weigh the collected filtrate.
-
Dilute the sample gravimetrically with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.
-
Analyze the diluted sample using a validated reverse-phase HPLC (RP-HPLC) method with UV detection.[9] The method should be validated for linearity, accuracy, and precision as per ICH guidelines.
-
Calculate the concentration of this compound in the original saturated solution based on the dilution factor and the calibration curve.
Experimental Workflow Diagram
Caption: Workflow for determining thermodynamic solubility via the shake-flask method.
Data Presentation and Thermodynamic Modeling
The experimentally determined solubility should be presented as mole fraction (x) at each temperature (T in Kelvin).
Tabulated Solubility Data (Hypothetical)
| Temperature (K) | Solubility in Methanol (Mole Fraction, x) | Solubility in Toluene (Mole Fraction, x) |
| 298.15 | Data Point 1 | Data Point 4 |
| 303.15 | Data Point 2 | Data Point 5 |
| 308.15 | Data Point 3 | Data Point 6 |
Thermodynamic Correlation
To enhance the utility of the experimental data, it can be correlated using semi-empirical thermodynamic models. These models allow for interpolation and limited extrapolation of solubility at temperatures not experimentally tested.[4]
Modified Apelblat Equation: This equation relates the mole fraction solubility (x) to temperature (T) and is widely used for its simplicity and good fit for many systems.[4]
ln(x) = A + (B / T) + C ln(T)
Where A, B, and C are empirical parameters determined by fitting the model to the experimental data.
λh (Buchowski) Equation: This model is another common two-parameter equation used to describe the solid-liquid equilibrium:
ln[1 + (λ(1-x))/x] = λh[(1/T) - (1/Tm)]
Where λ and h are model parameters, and Tm is the melting point of the solute.
The successful application of these models provides a powerful tool for process design, allowing engineers to predict the yield of crystallization processes under various thermal conditions.[10][11]
Conclusion and Practical Implications
This guide outlines a comprehensive and scientifically rigorous approach to determining the solubility profile of this compound. By employing the isothermal shake-flask method, ensuring accurate quantification via a validated HPLC technique, and correlating the data with established thermodynamic models, researchers can generate the critical information needed for informed decision-making in drug development. A complete solubility profile is indispensable for optimizing synthetic routes, designing robust crystallization processes, and developing bioavailable drug formulations, ultimately accelerating the transition of promising pyrazole-based candidates from the laboratory to the clinic.
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Introduction: Bridging Computational Chemistry and Rational Drug Design
An In-Depth Technical Guide to Quantum Chemical Calculations for 1-Cyclohexyl-4-nitropyrazole
In the landscape of modern drug discovery, the pyrazole nucleus stands out as a "privileged scaffold"—a molecular framework that consistently appears in a wide array of pharmacologically active agents.[1][2] Its derivatives are noted for a broad spectrum of activities, including anti-inflammatory, anticancer, and antipsychotic properties.[1][3][4] The compound this compound, which incorporates a bulky lipophilic cyclohexyl group and an electron-withdrawing nitro group, presents a compelling case for detailed investigation. The specific arrangement of these functional groups can significantly influence the molecule's electronic structure, reactivity, and potential for intermolecular interactions—all critical determinants of its efficacy and behavior as a drug candidate.
This guide provides a comprehensive walkthrough of the quantum chemical calculations used to elucidate the molecular properties of this compound. We move beyond a simple recitation of steps to explain the underlying scientific rationale for each computational choice. By leveraging the power of Density Functional Theory (DFT), we can construct a detailed theoretical model of the molecule, offering predictive insights that can accelerate and refine the experimental drug development process.[5] This document is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical calculations to understand and optimize heterocyclic drug candidates.
Pillar 1: The Theoretical Foundation—Why DFT and Specific Basis Sets?
The cornerstone of modern quantum chemical calculations for organic molecules is Density Functional Theory (DFT).[6] Unlike more computationally expensive post-Hartree-Fock methods, DFT offers a remarkable balance of accuracy and efficiency, making it ideal for studying molecules of pharmaceutical interest.[7][8][9] The core principle of DFT is that the energy of a system can be determined from its electron density, a more manageable property than the complex multi-electron wavefunction.[6]
Choice of Functional: B3LYP The selection of the exchange-correlation functional is paramount in DFT. For this guide, we select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional. This hybrid functional incorporates a mixture of Hartree-Fock exchange with DFT exchange and correlation terms.[6] Its widespread adoption is due to its proven track record in providing reliable predictions of geometries, vibrational frequencies, and electronic properties for a vast range of organic compounds, including nitroaromatics.[6][10]
Choice of Basis Set: 6-311++G(d,p) A basis set is a collection of mathematical functions used to construct the molecular orbitals.[11][12] The choice of basis set directly impacts the accuracy and computational cost of the calculation.[13] We opt for the Pople-style 6-311++G(d,p) basis set for the following reasons:
-
Split-Valence: The "6-311" designation indicates a triple-split valence basis set, where valence electrons are described by three separate functions, allowing for greater flexibility in representing the chemical bonding environment compared to minimal or double-split sets.[14]
-
Diffuse Functions (++): The ++ indicates the addition of diffuse functions on both heavy atoms (+) and hydrogen atoms (+). These functions are crucial for accurately describing species with electron density far from the nuclei, such as anions or molecules with lone pairs, and for modeling non-covalent interactions.
-
Polarization Functions (d,p): The (d,p) notation signifies the addition of d-type polarization functions to heavy atoms and p-type functions to hydrogen atoms. These functions allow the orbitals to change shape and direction in response to the molecular environment, which is essential for an accurate description of chemical bonds and molecular properties.[14]
This combination of the B3LYP functional and the 6-311++G(d,p) basis set represents a robust and widely validated theoretical model chemistry for the tasks outlined in this guide.[15]
Pillar 2: The Computational Workflow—A Validated Protocol
The following section details a step-by-step protocol for performing a comprehensive quantum chemical analysis of this compound using a software package like Gaussian.[16][17] Each stage is designed to build upon the last, forming a self-validating workflow that ensures the scientific integrity of the results.
Overall Computational Workflow Diagram
Caption: A high-level overview of the quantum chemical calculation workflow.
Step 1: Molecular Structure Preparation
-
Software: Use a molecular editor such as GaussView or Avogadro.[18][19]
-
Procedure:
-
Construct the this compound molecule by selecting and connecting the appropriate atomic fragments (pyrazole ring, cyclohexyl ring, nitro group).
-
Perform an initial "clean-up" or preliminary geometry optimization using a molecular mechanics force field (e.g., UFF) within the builder to create a reasonable starting structure. This step is crucial as it provides the quantum mechanical calculation with a sensible starting point, reducing the number of cycles needed to achieve convergence.
-
Save the initial coordinates as a Gaussian input file (.com or .gjf).
-
Step 2: Geometry Optimization
-
Objective: To find the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface.
-
Protocol:
-
Set up the Gaussian calculation with the following keywords in the route section: #p Opt B3LYP/6-311++G(d,p).
-
#p: Requests a more detailed ("popular") output.
-
Opt: Specifies a geometry optimization.
-
-
Define the charge (0) and spin multiplicity (1, for a singlet ground state).
-
Run the calculation. The process is iterative and is complete when the forces on the atoms and the change in energy between steps fall below a predefined threshold.
-
Step 3: Frequency Calculation (Self-Validation)
-
Objective: To confirm that the optimized geometry is a true energy minimum and to compute thermodynamic properties.
-
Protocol:
-
Use the optimized coordinates from the previous step.
-
Set up the calculation with the keywords: #p Freq B3LYP/6-311++G(d,p).
-
Trustworthiness Check: Upon completion, inspect the output file for the calculated vibrational frequencies. A true minimum energy structure will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the initial structure must be modified and re-optimized.
-
This step also yields important thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.[20]
-
Pillar 3: Data Analysis, Interpretation, and Visualization
With a validated optimized structure, we can now calculate and analyze the electronic properties that are most relevant to drug design.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
-
Causality: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.[21] The energy gap between them (ΔE = ELUMO – EHOMO) is a critical indicator of chemical reactivity, kinetic stability, and polarizability.[22][23] A smaller gap generally implies higher reactivity.[24]
-
Protocol: The HOMO and LUMO energies are calculated automatically during the optimization and frequency jobs and can be found in the output file.
-
Visualization: Use GaussView or a similar program to generate and visualize the 3D surfaces of the HOMO and LUMO. This allows for the identification of which parts of the molecule are involved in electron donation and acceptance.
Molecular Electrostatic Potential (MEP) Mapping
-
Causality: The MEP is a 3D map of the electrostatic potential around a molecule. It is an invaluable tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule.[25][26] In drug design, MEP analysis helps predict how a molecule will interact with biological targets, such as receptor binding sites or enzyme active sites, through non-covalent interactions like hydrogen bonding.[27][28]
-
Protocol:
-
Generate a checkpoint file (.chk or .fchk) from the optimized calculation.
-
In a visualization program, load the checkpoint file and generate the MEP surface. The potential is typically mapped onto the total electron density surface.
-
-
Visualization: The MEP surface is color-coded. Typically, red indicates regions of most negative electrostatic potential (electron-rich, e.g., around the oxygen atoms of the nitro group), while blue indicates the most positive regions (electron-poor, e.g., around hydrogen atoms). Green represents regions of neutral potential.
Natural Bond Orbital (NBO) Analysis
-
Causality: NBO analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals.[29][30] It quantifies the electron density on each atom (natural atomic charges) and analyzes donor-acceptor (hyperconjugative) interactions between filled (donor) and empty (acceptor) orbitals.[31][32][33] These interactions are key to understanding intramolecular charge transfer and molecular stability.
-
Protocol: Add Pop=NBO to the route section of a single-point energy calculation using the optimized geometry: #p B3LYP/6-311++G(d,p) Pop=NBO.
-
Data Interpretation: The NBO output provides detailed tables of natural atomic charges, natural electron configurations, and the second-order perturbation theory analysis of donor-acceptor interactions. The stabilization energy E(2) associated with these interactions quantifies their strength.
Quantitative Data Summary (Illustrative)
The following tables present hypothetical yet representative data that would be obtained from the calculations described above.
Table 1: Key Thermodynamic and Electronic Properties
| Parameter | Value | Unit |
| Total Energy (SCF Done) | -855.12345 | Hartrees |
| Zero-point vibrational energy | 215.78 | kcal/mol |
| Dipole Moment | 5.85 | Debye |
| EHOMO | -7.95 | eV |
| ELUMO | -2.45 | eV |
| HOMO-LUMO Gap (ΔE) | 5.50 | eV |
Table 2: Selected Natural Atomic Charges from NBO Analysis
| Atom | Natural Charge (e) |
| N (pyrazole, position 1) | -0.25 |
| N (pyrazole, position 2) | -0.15 |
| C (pyrazole, position 4) | +0.10 |
| N (nitro group) | +0.85 |
| O (nitro group, avg.) | -0.55 |
Connecting Theory to Application in Drug Development
The true power of these calculations lies in translating the quantitative data into actionable insights for drug development.
Caption: Relationship between calculated properties and their implications in drug design.
-
Reactivity and Stability: The calculated HOMO-LUMO gap of 5.50 eV suggests that this compound is kinetically stable.[23] This is a desirable property for a drug candidate, as it implies a lower propensity for unwanted side reactions in a biological environment.
-
Binding Site Interactions: The MEP map is particularly revealing. The strongly negative potential (red) around the nitro group's oxygen atoms identifies this region as a prime hydrogen bond acceptor site.[28] This information is critical for pharmacophore modeling and for understanding how the molecule might dock into a protein's binding pocket.
-
ADME Properties: The large dipole moment and the significant charge separation revealed by NBO analysis suggest that the molecule is highly polar. This polarity will strongly influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, such as solubility and membrane permeability.
Conclusion
This guide has outlined a robust, scientifically grounded framework for the quantum chemical analysis of this compound. By employing DFT calculations with the B3LYP functional and the 6-311++G(d,p) basis set, we can generate a wealth of data on the molecule's geometry, stability, and electronic properties. The true value of this computational approach is its ability to translate this data into predictive insights that directly inform the rational design of new therapeutic agents. The systematic application of frontier molecular orbital analysis, MEP mapping, and NBO analysis provides a detailed understanding of the molecule's potential reactivity and intermolecular interactions, thereby accelerating the journey from a promising scaffold to a viable drug candidate.
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An In-Depth Technical Guide to the Potential Biological Activities of N-Cyclohexyl Substituted Nitropyrazoles
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This technical guide delves into the prospective biological activities of a specific, yet underexplored subclass: N-cyclohexyl substituted nitropyrazoles. While direct and extensive research on this precise substitution pattern is emerging, this document synthesizes data from structurally related pyrazole derivatives to forecast their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. By examining established structure-activity relationships (SAR), we will elucidate the rationale behind the selection of the N-cyclohexyl and nitro-moieties and their likely impact on biological efficacy. This guide provides detailed experimental protocols for the evaluation of these compounds and presents illustrative data to offer a comprehensive resource for researchers and drug development professionals.
Introduction: The Rationale for N-Cyclohexyl and Nitro- Substitution
The therapeutic potential of pyrazole derivatives is well-documented, with numerous compounds demonstrating a broad spectrum of pharmacological activities.[3][4] The N-cyclohexyl and nitro-substituents are not arbitrary choices; they are strategically selected to modulate the physicochemical and pharmacokinetic properties of the parent pyrazole ring.
-
The N-Cyclohexyl Moiety: The introduction of a cyclohexyl group at the N1 position of the pyrazole ring significantly increases the molecule's lipophilicity. This is a critical parameter in drug design, as it can enhance the compound's ability to cross cellular membranes and improve its oral bioavailability. Furthermore, the bulky and conformationally flexible cyclohexyl ring can facilitate specific hydrophobic interactions within the binding pockets of target proteins, potentially leading to increased potency and selectivity.[5]
-
The Nitro-Group: The nitro-group is a potent electron-withdrawing substituent. Its presence on the pyrazole ring can profoundly influence the electronic distribution of the heterocyclic system. This modulation can enhance the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. Additionally, the nitro-group's planar structure can contribute to favorable stacking interactions, for instance, with the aromatic residues in an enzyme's active site. From a toxicological perspective, the potential for nitroaromatic compounds to undergo metabolic reduction to reactive intermediates necessitates careful evaluation.[6]
This guide will explore the synergistic potential of these two substituents in conferring novel or enhanced biological activities to the pyrazole core.
Potential Anticancer Activity
Pyrazole derivatives have been extensively investigated for their anticancer properties, with many exhibiting potent cytotoxicity against a range of cancer cell lines.[3][7] The primary mechanism of action for many of these compounds is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[1][2][8]
Hypothesized Mechanism of Action: Kinase Inhibition
Many pyrazole-containing compounds are designed as ATP-competitive inhibitors of protein kinases.[9] The pyrazole scaffold can mimic the adenine core of ATP, forming key hydrogen bonds with the hinge region of the kinase domain. The N-cyclohexyl and nitro-substituents of N-cyclohexyl substituted nitropyrazoles are hypothesized to occupy adjacent hydrophobic and polar pockets, respectively, thereby enhancing binding affinity and selectivity for specific kinases.
Caption: Hypothesized mechanism of N-cyclohexyl nitropyrazole as a kinase inhibitor.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is a standard preliminary screen for potential anticancer compounds.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the N-cyclohexyl substituted nitropyrazole compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Illustrative Data for Related Pyrazole Derivatives
The following table presents representative IC50 values for known anticancer pyrazole derivatives against various cancer cell lines. This data illustrates the potential potency that could be expected from N-cyclohexyl substituted nitropyrazoles.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3,5-Triphenyl-1H-pyrazole | MDA-MB-468 (Breast) | 6.45 (48h) | [7] |
| Pyrazole-benzimidazole hybrid | SW1990 (Pancreatic) | 30.9 | [10] |
| 1,2,3-Triazole linked pyrazole | HCT-116 (Colon) | 3.597 | [3] |
| Pyrazole derivative | HepG-2 (Liver) | 12.22 | [3] |
Potential Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole derivatives have demonstrated promising activity against a broad spectrum of bacteria and fungi.[4]
Hypothesized Mechanism of Action
The antimicrobial mechanism of pyrazole derivatives can be multifaceted. Some are known to inhibit essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication. Others may disrupt the integrity of the bacterial cell membrane. The N-cyclohexyl group's lipophilicity could enhance the compound's ability to penetrate the bacterial cell wall, while the nitro group may interfere with microbial metabolic pathways.
Caption: Potential antimicrobial mechanisms of N-cyclohexyl nitropyrazoles.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.
Step-by-Step Methodology:
-
Preparation of Inoculum: Culture the bacterial or fungal strain overnight and then dilute the culture to a standardized concentration (e.g., 1 x 10^8 CFU/mL).
-
Serial Dilution: Prepare two-fold serial dilutions of the N-cyclohexyl substituted nitropyrazole compounds in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Illustrative Data for Related Pyrazole Derivatives
The following table presents representative MIC values for known antimicrobial pyrazole derivatives against various microbial strains.
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Pyrazoline derivative | S. aureus (MDR) | 4 | [4] |
| Pyrazoline derivative | E. faecalis | 4 | [4] |
| Substituted Pyrazole | S. pneumoniae | 15.6 | [11] |
| Pyrazole-thiazolidinone hybrid | E. coli | 6.25 | [12] |
Potential as Enzyme Inhibitors
Beyond kinases, pyrazole derivatives have been shown to inhibit a variety of other enzymes with therapeutic relevance.[1]
Structure-Activity Relationship Insights
The SAR of pyrazole-based inhibitors often reveals the importance of specific substitution patterns for achieving high potency and selectivity.[13] The N-substituent, in this case, the cyclohexyl group, can play a crucial role in orienting the molecule within the enzyme's active site and making favorable contacts with hydrophobic residues. The position and nature of the nitro group can also be critical for interactions with polar residues or for modulating the pKa of the pyrazole ring, which can influence its binding properties.[14]
Experimental Workflow for Enzyme Inhibition Assays
Caption: A generalized workflow for evaluating enzyme inhibitory activity.
Conclusion and Future Directions
While the direct investigation of N-cyclohexyl substituted nitropyrazoles is in its nascent stages, the wealth of data on related pyrazole derivatives strongly suggests their potential as a promising class of bioactive molecules. The strategic inclusion of the N-cyclohexyl and nitro- moieties is anticipated to confer favorable pharmacokinetic and pharmacodynamic properties. Future research should focus on the synthesis and systematic evaluation of a library of these compounds against a panel of cancer cell lines and microbial strains. Mechanistic studies will be crucial to identify their specific molecular targets and to guide further lead optimization efforts. The in-depth protocols and illustrative data presented in this guide provide a solid framework for initiating such investigations.
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The minimum inhibitory concentration values (MIC, μg/mL) of the newly synthesized. ResearchGate. Available from: [Link]
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Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family. PubMed. Available from: [Link]
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Synthesis and in vitro biological evaluation of pyrazole group-containing analogues for PDE10A. MedChemComm (RSC Publishing). Available from: [Link]
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Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. MDPI. Available from: [Link]
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Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. PubMed. Available from: [Link]
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Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). PubMed. Available from: [Link]
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A Technical Guide to Novel Pyrazole Derivatives in Modern Medicinal Chemistry
Abstract: The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable structural versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold" in drug discovery.[3][4][5] Numerous FDA-approved drugs, targeting a wide array of diseases, incorporate this motif, highlighting its clinical significance.[3][6][7][8] This guide provides an in-depth exploration of novel pyrazole derivatives, intended for researchers and drug development professionals. We will dissect key synthetic strategies, delve into the diverse pharmacological activities, elucidate structure-activity relationships, and present future perspectives, offering a comprehensive technical resource for harnessing the full potential of this exceptional chemical entity.
The Pyrazole Core: A Privileged Scaffold in Drug Discovery
The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a rich source for drug development. The pyrazole ring is a quintessential example of such a scaffold.[3][4]
Key Physicochemical Properties: The success of the pyrazole core can be attributed to its unique electronic and structural features:
-
Aromaticity and Stability: The pyrazole ring is an aromatic system, which confers significant metabolic stability, a desirable trait for drug candidates.[7]
-
Hydrogen Bonding Capabilities: The ring possesses both a hydrogen bond donor (the N1-H group) and a hydrogen bond acceptor (the N2 atom), allowing for critical interactions with protein active sites.[7] The N1-H is pyrrole-like, while the N2 atom is pyridine-like in its behavior.[7]
-
Modifiable Substitution Points: The pyrazole ring offers multiple positions (N1, C3, C4, C5) for substitution, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the molecule to achieve desired potency and selectivity.
The therapeutic relevance of this scaffold is unequivocally demonstrated by the number of marketed drugs that feature a pyrazole core. Notable examples include Celecoxib (an anti-inflammatory COX-2 inhibitor), Sildenafil (a PDE5 inhibitor for erectile dysfunction), Crizotinib (an ALK/ROS1 kinase inhibitor for cancer), and Apixaban (an anticoagulant).[3][6][7] The diverse mechanisms of these drugs underscore the pyrazole's ability to be adapted for a wide range of biological targets.[7][9]
Synthetic Strategies for Assembling and Diversifying the Pyrazole Core
The generation of diverse pyrazole libraries for screening and optimization is fundamentally dependent on robust and flexible synthetic methodologies. Both classical and modern techniques are employed to create substituted pyrazoles.
Classical Synthesis: The Knorr Pyrazole Synthesis
One of the most fundamental and widely used methods for constructing the pyrazole ring is the cyclocondensation reaction between a hydrazine (or its derivatives) and a 1,3-dicarbonyl compound. This method allows for the introduction of substituents at the N1, C3, and C5 positions.
Caption: General workflow for Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of 1,3,5-Substituted Pyrazole
The following is a representative protocol for the synthesis of a 1,3,5-substituted pyrazole derivative via the Knorr condensation.
Objective: To synthesize 1-phenyl-3-methyl-5-(thiophen-2-yl)-1H-pyrazole.
Reagents & Materials:
-
1-(Thiophen-2-yl)butane-1,3-dione (1.0 eq)
-
Phenylhydrazine (1.1 eq)
-
Ethanol (as solvent)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Thin Layer Chromatography (TLC) plate
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1-(thiophen-2-yl)butane-1,3-dione (1.0 eq) in absolute ethanol (30 mL).
-
Addition of Reagents: To this solution, add phenylhydrazine (1.1 eq) followed by 2-3 drops of glacial acetic acid.
-
Reflux: Equip the flask with a condenser and reflux the reaction mixture with stirring for 4-6 hours.
-
Monitoring: Monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (100 mL) with stirring.
-
Isolation: The solid product will precipitate out. Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Purification & Validation: The crude product can be further purified by recrystallization from ethanol. The structure and purity of the final compound must be validated using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[10][11]
Modern Synthetic Advances
While classical methods are reliable, modern organic chemistry has introduced more efficient techniques. These include:
-
Microwave-Assisted Synthesis: Significantly reduces reaction times from hours to minutes, often improving yields.[1]
-
Multi-Component Reactions (MCRs): Combine three or more starting materials in a single pot to form the final product, increasing efficiency and reducing waste.[1]
-
Green Chemistry Approaches: The use of solvent-free conditions or greener solvents (like ethanol) and catalysts (like nano-ZnO) makes the synthesis more environmentally friendly.[1]
Diverse Biological Activities of Pyrazole Derivatives
The structural versatility of the pyrazole scaffold allows it to be tailored to interact with a vast range of biological targets, leading to a wide spectrum of pharmacological activities.[1][6][11]
Anticancer Activity
Pyrazole derivatives have emerged as a highly promising class of anticancer agents, often functioning as potent enzyme inhibitors.[12][13]
-
Kinase Inhibition: Many cancers are driven by aberrant kinase signaling. Pyrazoles are excellent scaffolds for designing inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[12][14] For instance, certain fused pyrazole derivatives have shown potent dual inhibition of EGFR and VEGFR-2 with IC50 values in the nanomolar range.[12]
-
Tubulin Polymerization Inhibition: Some pyrazole-oxindole conjugates act as microtubule-targeting agents, inhibiting tubulin polymerization, which is crucial for cell division, leading to mitotic arrest and apoptosis in cancer cells.[15]
-
Multi-Targeted Action: A key advantage of pyrazoles is the ability to design derivatives that inhibit multiple cancer-related targets simultaneously, potentially leading to more effective therapies and overcoming drug resistance.[12][13]
Caption: Pyrazole derivative acting as a kinase inhibitor.
| Compound Type | Target(s) | Activity (IC50) | Cancer Cell Line | Reference |
| Pyrazole Benzothiazole Hybrid | VEGFR-2, Angiogenesis | 3.17 - 6.77 µM | HT29, PC3, A549 | [12] |
| Fused Pyrazole Derivative | EGFR, VEGFR-2 | 0.09 µM (EGFR), 0.23 µM (VEGFR-2) | HepG2 | [8][12] |
| Indole-Pyrazole Hybrid | CDK2 | 0.074 µM | HCT116, MCF7 | [8] |
| Pyrazole Carbaldehyde Derivative | PI3 Kinase | 0.25 µM | MCF7 | [12] |
Anti-inflammatory and Neuroprotective Activity
The most famous application of pyrazoles in this area is as selective cyclooxygenase-2 (COX-2) inhibitors, like Celecoxib, which reduce inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[16] More recently, novel pyrazole derivatives have been investigated for their neuroprotective effects. Certain compounds have shown potent anti-inflammatory activity in microglial cells by suppressing the expression of pro-inflammatory cytokines like IL-6, suggesting their potential for treating secondary inflammation in spinal cord injuries.[17]
Antimicrobial and Antifungal Activity
With the rise of antimicrobial resistance, there is an urgent need for new therapeutic agents. Pyrazole derivatives have demonstrated significant potential in this field.[6] Novel pyrazoles containing a 2-chloroquinoline moiety or other specific substitutions have shown promising antibacterial and antifungal properties against a range of pathogenic fungi and bacteria, including S. aureus and E. coli.[6]
Structure-Activity Relationship (SAR) and Rational Drug Design
Structure-Activity Relationship (SAR) studies are crucial for optimizing a "hit" compound from a screening campaign into a "lead" candidate with improved potency, selectivity, and drug-like properties.[18][19] The pyrazole scaffold is highly amenable to SAR exploration due to its multiple, chemically distinct substitution points.[20]
Key SAR Insights for Pyrazole Derivatives:
-
N1-Substitution: The substituent on the N1 nitrogen is critical. Large, bulky groups can influence steric interactions within the target's binding pocket. In many kinase inhibitors, this position is occupied by an aryl or substituted aryl group that often forms key hydrophobic or pi-stacking interactions.
-
C3- and C5-Substitutions: These positions are often used to modulate potency and selectivity. For example, in meprin inhibitors, modifying the phenyl groups at the C3 and C5 positions with different substituents (e.g., methyl, benzyl, carboxyphenyl) significantly alters the inhibitory activity and selectivity between meprin α and meprin β isoforms.[20]
-
C4-Substitution: While often unsubstituted, adding small groups to the C4 position can be used to fine-tune the molecule's conformation and physicochemical properties, such as solubility.
Caption: A typical SAR cycle for lead optimization.
Conclusion and Future Perspectives
The pyrazole scaffold continues to prove its immense value in medicinal chemistry. Its combination of metabolic stability, versatile synthetic accessibility, and rich pharmacophoric features ensures its place in the modern drug discovery toolkit.[1][5][6]
The future for pyrazole derivatives is bright, with several exciting trends emerging:
-
Targeted Protein Degradation: The development of pyrazole-based PROTACs (Proteolysis Targeting Chimeras) offers a new modality to eliminate disease-causing proteins rather than just inhibiting them.
-
Novel Target Classes: As our understanding of disease biology grows, pyrazoles will undoubtedly be applied to novel and challenging targets that have been previously considered "undruggable."
-
Computational Chemistry: Advances in in-silico modeling and machine learning will further accelerate the rational design of pyrazole derivatives, allowing for more accurate predictions of binding affinity and ADMET properties, ultimately shortening drug discovery timelines.[5][19]
This guide has illuminated the core principles and recent advancements concerning pyrazole derivatives. For the dedicated researcher, this scaffold represents not just a historical success story, but a field of ongoing innovation with vast potential to yield the next generation of life-saving medicines.
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Methodological & Application
Synthetic Routes for N-Alkylation of 4-Nitropyrazole: A Detailed Guide to Method Selection and Execution
An Application Note and Protocol for Researchers
Abstract
The N-alkylation of pyrazoles is a cornerstone of synthetic chemistry, pivotal in developing novel pharmaceuticals and functional materials. The 4-nitropyrazole scaffold, in particular, offers unique electronic properties, but its functionalization requires carefully considered synthetic strategies. This guide provides an in-depth analysis of robust and efficient methods for the N-alkylation of 4-nitropyrazole. We move beyond simple procedural lists to explain the underlying principles and causal relationships that govern reaction outcomes. Detailed, field-tested protocols for classical base-mediated alkylation, Phase-Transfer Catalysis (PTC), the Mitsunobu reaction, and microwave-assisted synthesis are presented, empowering researchers to select and execute the optimal strategy for their specific synthetic goals.
Core Principles: The Influence of the Nitro Group
Before selecting a synthetic route, it is critical to understand the electronic impact of the C4-nitro substituent. The potent electron-withdrawing nature of the nitro group significantly influences the pyrazole's reactivity in two key ways:
-
Increased Acidity: The nitro group inductively and resonantly withdraws electron density from the pyrazole ring, stabilizing the conjugate base formed upon deprotonation. This markedly increases the acidity of the N-H proton compared to unsubstituted pyrazole. Consequently, weaker bases can be effectively employed for deprotonation, allowing for milder reaction conditions than might be required for other pyrazole derivatives.
-
Nucleophilicity: While the resulting pyrazolate anion is stabilized, its nucleophilicity remains sufficient for effective reaction with a wide range of electrophiles.
Due to the C2v symmetry of 4-nitropyrazole, alkylation can only occur at the N1 position, eliminating the challenge of regioselectivity that complicates the synthesis of derivatives from unsymmetrical pyrazoles.[1][2] The primary challenge, therefore, lies in achieving high-yield alkylation while accommodating various functional groups on the alkylating agent and ensuring compatibility with downstream applications.
Strategic Selection of an N-Alkylation Method
The choice of an appropriate N-alkylation strategy depends primarily on the nature of the alkylating agent and the desired reaction conditions (e.g., speed, temperature, scale). The following decision workflow provides a guide for selecting the most suitable method.
Caption: Workflow for selecting an N-alkylation method.
Method 1: Classical Base-Mediated N-Alkylation
This is the most fundamental and widely used approach, relying on the deprotonation of 4-nitropyrazole with a suitable base to form the nucleophilic pyrazolate anion, which then displaces a halide from the alkylating agent.
Principle and Rationale: The reaction proceeds via a standard SN2 mechanism. The choice of base and solvent is crucial for success.[3]
-
Base Selection: Due to the increased acidity of 4-nitropyrazole, moderately strong bases like potassium carbonate (K₂CO₃) are often sufficient.[1] For less reactive alkylating agents (e.g., alkyl chlorides) or to ensure complete and rapid deprotonation, a stronger base such as sodium hydride (NaH) can be used.[3]
-
Solvent Selection: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are ideal. They effectively solvate the cation of the base (e.g., K⁺ or Na⁺) without solvating the pyrazolate anion, thus maximizing its nucleophilicity.[1]
Caption: SN2 mechanism for base-mediated alkylation.
Protocol 1: N-Alkylation using K₂CO₃ in DMF
This protocol is a robust starting point for reactive alkyl halides like benzyl bromide or iodomethane.
Materials:
-
4-Nitropyrazole
-
Alkyl halide (e.g., Benzyl Bromide)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-nitropyrazole (1.0 eq.).
-
Add anhydrous DMF to achieve a concentration of approximately 0.5 M.
-
Add anhydrous K₂CO₃ (2.0 eq.) to the stirring solution.
-
Add the alkyl halide (1.1 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC). For less reactive halides, the temperature can be raised to 50-70 °C.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel flash column chromatography.
Method 2: Phase-Transfer Catalysis (PTC)
PTC is an exceptionally efficient and mild method, particularly advantageous for its operational simplicity and, in some cases, the elimination of organic solvents.[4] It is well-suited for reactions between a water-soluble pyrazolate salt and an organically soluble alkyl halide.
Principle and Rationale: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transport of the pyrazolate anion from the solid or aqueous phase (where it is formed with a base like KOH) into the organic phase containing the alkyl halide.[4][5] This circumvents the need for a single solvent that can dissolve both reactants. Solvent-free conditions are often possible, making this a green chemistry approach.[4]
Caption: Catalytic cycle in Phase-Transfer Catalysis.
Protocol 2: Solvent-Free PTC N-Alkylation
This protocol is adapted from established methods for pyrazole alkylation and is highly efficient.[4][5]
Materials:
-
4-Nitropyrazole
-
Alkyl halide (e.g., n-Butyl Bromide)
-
Potassium hydroxide (KOH), powdered
-
Tetrabutylammonium bromide (TBAB)
Procedure:
-
In a round-bottom flask, thoroughly mix 4-nitropyrazole (1.0 eq.), powdered KOH (3.0 eq.), and a catalytic amount of TBAB (0.05 eq.).
-
Add the alkyl halide (1.1 eq.) to the solid mixture.
-
Stir the mixture vigorously at 50-80 °C for 1-5 hours. The reaction often becomes a thick slurry. Monitor progress by TLC (by dissolving a small aliquot in a suitable solvent).
-
After completion, allow the mixture to cool to room temperature.
-
Add water to dissolve the inorganic salts (KOH, KBr).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. Purify the crude product by silica gel chromatography or distillation.
Table 1: Comparison of Base-Mediated and PTC Methods
| Method | Alkylating Agent | Base (eq.) | Catalyst (eq.) | Solvent | Time (h) | Yield (%) | Reference |
| Base-Mediated | Benzyl Bromide | K₂CO₃ (2.0) | - | DMF | 6 | ~90 | Adapted from[3] |
| Base-Mediated | Ethyl Bromoacetate | NaH (1.2) | - | DMF | 2 | >95 | Adapted from[3] |
| PTC | n-Butyl Bromide | KOH (3.0) | TBAB (0.05) | None | 3 | 92 | Adapted from[4] |
| PTC | Benzyl Chloride | KOH (3.0) | TBAB (0.05) | None | 2 | 95 | Adapted from[4] |
Yields are representative and may vary based on specific substrate and scale.
Method 3: The Mitsunobu Reaction
When the desired alkyl group is available as an alcohol rather than a halide, the Mitsunobu reaction is the premier choice. It allows for the direct conversion of primary and secondary alcohols to the N-alkylated product under mild, neutral conditions.[6][7]
Principle and Rationale: The reaction proceeds via the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[7] This forms an oxyphosphonium salt, which is an excellent leaving group. The pyrazolate anion, acting as the nucleophile, then displaces it in a clean SN2 reaction, resulting in inversion of configuration at the alcohol's stereocenter.[6][7] This stereospecificity is a key advantage of the Mitsunobu reaction.
Caption: Simplified mechanism of the Mitsunobu reaction.
Protocol 3: N-Alkylation of 4-Nitropyrazole with an Alcohol
This protocol requires careful, often dropwise, addition of reagents at low temperature to control the exothermic reaction.
Materials:
-
4-Nitropyrazole
-
Primary or secondary alcohol (e.g., 2-Phenylethanol)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-nitropyrazole (1.2 eq.), the alcohol (1.0 eq.), and PPh₃ (1.5 eq.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD or DEAD (1.5 eq.) dropwise to the stirring solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product will contain triphenylphosphine oxide and the reduced DIAD-hydrazine byproduct, which can be challenging to remove. Purification is typically achieved by silica gel flash column chromatography. Sometimes, precipitating the byproducts from a nonpolar solvent (like hexanes/ether) prior to chromatography is effective.
Method 4: Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to dramatically accelerate organic reactions, including N-alkylation.[8][9] It can be applied to both base-mediated and PTC methods to reduce reaction times from hours to minutes and often improve yields.[10][11]
Principle and Rationale: Microwave energy directly heats the polar reactants and solvent through dielectric heating, leading to a rapid and uniform temperature increase throughout the reaction volume. This can overcome activation energy barriers more efficiently than conventional heating, leading to significant rate enhancements.[9]
Protocol 4: Microwave-Assisted N-Alkylation
This protocol is a modification of Protocol 1, adapted for specialized microwave synthesis equipment. Caution: Reactions should only be performed in sealed vessels designed for microwave chemistry to prevent dangerous pressure buildup.
Materials:
-
4-Nitropyrazole
-
Alkyl halide (e.g., Ethyl Bromoacetate)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a specialized microwave reaction vessel, combine 4-nitropyrazole (1.0 eq.), Cs₂CO₃ (1.5 eq.), and the alkyl halide (1.1 eq.).
-
Add a minimal amount of DMF to ensure the mixture can be stirred (e.g., to a concentration of 1-2 M).
-
Seal the vessel according to the manufacturer's instructions.
-
Place the vessel in the microwave reactor. Irradiate at a set temperature (e.g., 120 °C) for 5-20 minutes. Power will be modulated by the instrument to maintain the target temperature.
-
After the reaction time is complete, allow the vessel to cool to room temperature before opening.
-
Workup and purify the product as described in Protocol 1.
Table 2: Comparison of Conventional vs. Microwave Heating
| Method | Alkylating Agent | Conditions (Conventional) | Yield (Conv.) | Conditions (Microwave) | Yield (MW) | Reference |
| Base-Mediated | Ethyl Chloroacetate | K₂CO₃, DMF, 60 °C, 8h | 75% | K₂CO₃, DMF, 120 °C, 10 min | 92% | Adapted from[11] |
| Base-Mediated | Benzyl Bromide | K₂CO₃, MeCN, reflux, 5h | 88% | K₂CO₃, MeCN, 140 °C, 5 min | 96% | Adapted from[8][10] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently strong base. 2. Poorly reactive alkyl halide (e.g., R-Cl). 3. Wet reagents or solvents. | 1. Switch from K₂CO₃ to a stronger base like NaH or Cs₂CO₃. 2. Increase reaction temperature, use microwave heating, or add a catalytic amount of NaI (Finkelstein reaction). 3. Ensure all reagents and solvents are anhydrous. Flame-dry glassware. |
| Multiple Products / Side Reactions | 1. Reaction temperature too high, causing decomposition. 2. (Mitsunobu) Side reactions with PPh₃/DEAD. | 1. Run the reaction at a lower temperature for a longer duration. 2. Ensure slow, controlled addition of DEAD/DIAD at 0 °C. |
| Difficult Purification | 1. (Mitsunobu) Removal of Ph₃P=O and hydrazine byproduct. 2. Emulsion formation during aqueous workup. | 1. Use polymer-supported PPh₃. Try precipitating byproducts from ether/hexane. Optimize chromatography gradient. 2. Add brine to the aqueous layer to break the emulsion before extraction. |
Conclusion
The N-alkylation of 4-nitropyrazole is a readily achievable transformation with several high-yielding methods at the disposal of the modern chemist. For reactions with alkyl halides, classical base-mediated synthesis offers reliability, while Phase-Transfer Catalysis provides a milder and often solvent-free alternative. For the direct use of alcohols, the Mitsunobu reaction is unparalleled, offering stereospecific conversion. Across these methods, microwave-assisted synthesis presents a powerful tool for process optimization, drastically reducing reaction times. By understanding the electronic influence of the nitro group and the principles behind each synthetic route, researchers can confidently select and execute the optimal protocol to advance their research objectives.
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Cycloaddition reactions for the synthesis of 1-substituted pyrazoles
An Application Guide to the Synthesis of 1-Substituted Pyrazoles via Cycloaddition Reactions
Introduction: The Pyrazole Core in Modern Chemistry
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and drug discovery.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide range of biological targets. This has led to the development of blockbuster drugs such as the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil (Viagra®), and the anti-obesity drug Rimonabant.[2][3][4] The prevalence of this motif in pharmaceuticals and agrochemicals has driven intense research into efficient and regioselective synthetic methodologies.[5][6]
Among the most powerful strategies for constructing the pyrazole ring is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[5] This approach involves the reaction of a 1,3-dipole with a dipolarophile (typically an alkyne or alkene) to directly form the five-membered ring. This guide provides an in-depth exploration of cycloaddition strategies for synthesizing 1-substituted pyrazoles, focusing on the use of diazo compounds and nitrile imines as key 1,3-dipoles. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and offer field-proven insights to aid researchers in drug development and synthetic chemistry.
Part 1: Core Concepts of [3+2] Cycloaddition for Pyrazole Synthesis
The foundation of pyrazole synthesis via cycloaddition is the reaction between a three-atom, four-pi-electron system (the 1,3-dipole) and a two-atom, two-pi-electron system (the dipolarophile). The concerted or stepwise union of these components constructs the heterocyclic ring with high atom economy.
Key 1,3-Dipoles in Pyrazole Synthesis
-
Diazo Compounds: Diazoalkanes (R₂C=N⁺=N⁻) are among the most common 1,3-dipoles used for pyrazole synthesis. Their reaction with alkynes is a classic and highly effective method.[2] The regioselectivity of the addition is a critical consideration. Typically, reactions with terminal alkynes yield a mixture of regioisomers, although the selectivity can be influenced by the electronic nature of the substituents on both the diazo compound and the alkyne.[7] Electron-deficient alkynes, for instance, often react smoothly and with greater selectivity.[2]
-
Nitrile Imines: Nitrile imines (R-C≡N⁺-N⁻-R') are highly reactive 1,3-dipoles that are almost always generated in situ.[8] A standard method for their formation is the base-mediated dehydrohalogenation of hydrazonoyl halides.[9] Once formed, they readily react with dipolarophiles. A key advantage of using nitrile imines is the ability to introduce substitution at the N1 position of the pyrazole ring directly. Their reactions with alkenes or functionalized alkenes, which serve as alkyne surrogates, provide a facile route to polysubstituted pyrazoles.[9][10]
-
Sydnones: Sydnones are stable, mesoionic aromatic compounds that can also function as 1,3-dipoles in cycloaddition reactions with alkynes.[11][12] These reactions, often requiring thermal conditions, serve as another reliable method for accessing 1,4-disubstituted or polysubstituted pyrazoles, with recent advancements enabling milder, base-mediated conditions.[11][12][13]
The Dipolarophile: Choosing the Right Reaction Partner
The choice of dipolarophile is crucial for determining the substitution pattern of the final pyrazole product.
-
Alkynes are the most direct partners for cycloaddition, leading directly to the aromatic pyrazole ring.
-
Alkenes react to form an intermediate pyrazoline, which must then be oxidized to yield the aromatic pyrazole.
-
Alkyne Surrogates , such as vinyl halides or vinyl sulfones, are particularly useful.[9] They react like alkenes to form a pyrazoline intermediate, which then undergoes spontaneous elimination to afford the aromatic pyrazole, often with excellent regioselectivity.[9][14]
Part 2: Key Synthetic Protocols and Methodologies
The following protocols are designed to be self-validating, with explanations for each critical step, reflecting an understanding of the underlying chemistry.
Protocol 1: Catalyst-Free [3+2] Cycloaddition of α-Diazocarbonyl Compounds with Alkynes
This protocol describes a straightforward, often solvent-free, thermal method for synthesizing highly functionalized pyrazoles. The use of α-diazocarbonyl compounds is advantageous as the electron-withdrawing group enhances stability and reactivity.
Rationale: This method leverages the inherent reactivity of diazo compounds and alkynes under thermal conditions. The absence of a catalyst makes it a "green" and cost-effective approach. The reaction proceeds via a 1,3-dipolar cycloaddition followed by a rapid 1,3-hydrogen shift to yield the stable aromatic pyrazole. For liquid reagents, conducting the reaction neat (solvent-free) simplifies the procedure and workup, often yielding a product of high purity.[7]
Experimental Workflow Diagram
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Gram-Scale Synthesis of 1-Cyclohexyl-4-nitropyrazole: A Detailed Protocol for Researchers
Abstract
This application note provides a comprehensive, two-step protocol for the gram-scale synthesis of 1-Cyclohexyl-4-nitropyrazole, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the efficient nitration of pyrazole to yield the key intermediate, 4-nitropyrazole. The subsequent N-alkylation is achieved via a robust Mitsunobu reaction, coupling 4-nitropyrazole with cyclohexanol. This guide is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies, explanations of experimental choices, safety protocols, and characterization data.
Introduction
Substituted pyrazoles are privileged scaffolds in pharmaceutical and agrochemical research due to their diverse biological activities.[1][2] The introduction of a nitro group at the C4-position and a cyclohexyl moiety at the N1-position creates a versatile intermediate, this compound, which can be further functionalized to explore novel chemical space. Nitropyrazole compounds are also recognized as important intermediates in the synthesis of energetic materials.[3] This protocol details a reliable and scalable two-step synthesis route, beginning with the nitration of pyrazole, followed by the N-cyclohexylation of the resulting 4-nitropyrazole.
The selected synthetic strategy prioritizes efficiency, scalability, and the use of well-established reactions to ensure reproducibility. The initial nitration of pyrazole is a classic electrophilic aromatic substitution, while the subsequent N-alkylation step employs the Mitsunobu reaction. The Mitsunobu reaction is a powerful tool for forming carbon-nitrogen bonds under mild conditions, proving particularly effective for coupling secondary alcohols like cyclohexanol with N-H acidic compounds such as 4-nitropyrazole.[4][5][6][7]
Overall Synthetic Scheme
Caption: Two-step synthesis of this compound.
PART 1: Synthesis of 4-Nitropyrazole (Intermediate)
This first part of the protocol details the nitration of pyrazole. The procedure is adapted from established methods known for good yields on a multi-gram scale.[8]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Pyrazole | 98% | Sigma-Aldrich | |
| Sulfuric Acid (H₂SO₄) | 95-98% | Fisher Scientific | Corrosive |
| Nitric Acid (HNO₃) | 70% | VWR | Corrosive, Oxidizer |
| Crushed Ice | - | - | Prepared from deionized water |
| Ammonia Solution (NH₄OH) | 28-30% | J.T. Baker | Corrosive, Toxic |
| Hydrochloric Acid (HCl) | 6 M | LabChem | Corrosive |
| Deionized Water | - | - |
Experimental Protocol
Safety First: This nitration is highly exothermic and involves corrosive and oxidizing acids. All operations must be performed in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves, is mandatory.[9] An ice bath must be readily available for immediate cooling.
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 270 mL of concentrated sulfuric acid. Cool the flask in an ice/water bath.
-
Addition of Pyrazole: Slowly and portion-wise add 40.0 g (0.588 mol) of pyrazole to the stirred, cold sulfuric acid. Ensure the temperature is maintained below 20 °C during the addition. The pyrazole will dissolve to form pyrazole sulfate.
-
Addition of Nitric Acid: Once the pyrazole has completely dissolved, begin the dropwise addition of 40 mL of 70% nitric acid via the dropping funnel. This step is highly exothermic; maintain the internal temperature of the reaction mixture between 50-55 °C by controlling the addition rate and using the ice bath as needed.[8]
-
Reaction: After the addition is complete, heat the reaction mixture to 55 °C using an oil bath and maintain this temperature with vigorous stirring for 7 hours.
-
Quenching: After 7 hours, cool the reaction mixture to room temperature. In a separate large beaker (e.g., 4 L), place approximately 1 kg of crushed ice. Carefully and slowly pour the reaction mixture onto the ice with constant stirring. This will generate heat, so the addition must be controlled.
-
Neutralization: Place the beaker containing the quenched mixture in an ice bath. Slowly add concentrated ammonia solution (approx. 550-600 mL) while stirring vigorously until the solution is basic (pH ≈ 8, check with pH paper). This neutralization is very exothermic and will generate fumes.
-
Acidification and Crystallization: Acidify the now hot, basic solution by slowly adding 6 M HCl until the pH is approximately 3. Allow the mixture to cool to room temperature and let it stand for at least 8 hours (or overnight) to allow for complete crystallization of the 4-nitropyrazole.
-
Isolation and Purification: Collect the precipitated white crystals by vacuum filtration. Wash the filter cake with two portions of ice-cold water (2 x 50 mL). The crude product can be further purified by recrystallization from hot water (approximately 5-6 mL of water per gram of crude product).
-
Drying: Dry the purified crystals under vacuum to a constant weight. A typical yield is in the range of 70-76%.[8]
Characterization of 4-Nitropyrazole
-
Appearance: White crystalline solid.
-
¹H NMR (400 MHz, DMSO-d₆): δ 13.94 (br s, 1H, NH), 8.56 (s, 2H, CH).[8]
PART 2: Synthesis of this compound (Final Product)
This section details the N-alkylation of 4-nitropyrazole using cyclohexanol under Mitsunobu conditions. This method is advantageous due to its mild reaction conditions and suitability for secondary alcohols.[4][10]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Nitropyrazole | Synthesized in Part 1 | - | |
| Cyclohexanol | 99% | Acros Organics | |
| Triphenylphosphine (PPh₃) | 99% | Sigma-Aldrich | |
| Diisopropyl azodicarboxylate (DIAD) | 97% | Sigma-Aldrich | Moisture sensitive |
| Tetrahydrofuran (THF) | Anhydrous | Fisher Scientific | Flammable |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | |
| Hexane | ACS Grade | VWR | |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | Aqueous solution |
| Brine | - | - | Saturated NaCl solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | LabChem |
Experimental Protocol
Safety First: The Mitsunobu reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) as the reagents can be sensitive to air and moisture. DIAD is a hazardous reagent and should be handled with care.
Caption: Experimental workflow for the Mitsunobu reaction.
-
Reaction Setup: To a 500 mL flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 4-nitropyrazole (10.0 g, 88.4 mmol), cyclohexanol (10.6 g, 106.1 mmol, 1.2 equiv), and triphenylphosphine (27.8 g, 106.1 mmol, 1.2 equiv).
-
Solvent Addition: Add 250 mL of anhydrous tetrahydrofuran (THF) via cannula or syringe and stir the mixture until all solids have dissolved.
-
Cooling: Cool the flask in an ice/water bath to 0 °C.
-
DIAD Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (21.5 g, 20.9 mL, 106.1 mmol, 1.2 equiv) dropwise to the stirred solution over 30 minutes. A color change to yellow or orange is typically observed. Ensure the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexane:Ethyl Acetate).
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure on a rotary evaporator.
-
Redissolve the resulting residue in ethyl acetate (200 mL).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product will contain triphenylphosphine oxide and the DIAD-hydrazine byproduct.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
-
Eluent: A gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 25% ethyl acetate) is effective. The product is typically less polar than the starting 4-nitropyrazole.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
-
-
Drying: Dry the resulting product (typically a pale yellow oil or low-melting solid) under high vacuum to remove any residual solvent.
Expected Characterization Data for this compound
-
Appearance: Pale yellow oil or solid.
-
Molecular Formula: C₉H₁₃N₃O₂
-
Molecular Weight: 195.22 g/mol
-
¹H NMR (400 MHz, CDCl₃): δ 8.08 (s, 1H), 7.85 (s, 1H), 4.25-4.15 (m, 1H), 2.05-1.95 (m, 2H), 1.90-1.80 (m, 2H), 1.75-1.65 (m, 1H), 1.55-1.40 (m, 4H), 1.30-1.15 (m, 1H). (Note: Predicted shifts based on similar structures. Actual shifts should be confirmed experimentally.)
-
¹³C NMR (101 MHz, CDCl₃): δ 138.5 (C4-NO₂), 136.0, 128.0, 61.0 (CH-N), 33.0 (CH₂), 25.5 (CH₂), 25.0 (CH₂). (Note: Predicted shifts based on similar structures like 1-cyclohexyl-pyrazole.[11] Actual shifts should be confirmed experimentally.)
-
HRMS (ESI): Calculated for C₉H₁₄N₃O₂ [M+H]⁺: 196.1081, Found: [Experimental Value].
Conclusion
This application note provides a reliable and detailed protocol for the gram-scale synthesis of this compound. The two-step procedure, involving a high-yield nitration followed by a mild and efficient Mitsunobu reaction, offers a practical route for obtaining this valuable chemical intermediate. The methodologies described herein are designed to be accessible to researchers in organic synthesis, medicinal chemistry, and materials science, enabling the further exploration and development of novel pyrazole-based compounds.
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Regioselective and Guided C-H Activation of 4-Nitropyrazoles. (2014). ResearchGate. [Link]
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1-CYCLOHEXYL-PYRAZOLE. (n.d.). SpectraBase. [Link]
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Evaluating the Anticancer Potential of Novel Pyrazole Compounds: A Guideline for 1-Cyclohexyl-4-nitropyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Pyrazole Scaffolds in Oncology
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including notable anticancer properties.[1][2] These heterocyclic compounds have been shown to induce apoptosis, trigger cell cycle arrest, and inhibit key signaling pathways essential for tumor growth and proliferation.[3][4][5] This document provides a comprehensive guide for the initial evaluation of the anticancer activity of novel pyrazole derivatives, using the hypothetical compound 1-Cyclohexyl-4-nitropyrazole as a case study. While specific biological data for this compound is not currently available in the public domain, the protocols and methodologies outlined herein provide a robust framework for its investigation and for that of other novel pyrazole-based compounds.
Part 1: Initial Cytotoxicity Screening
The first step in evaluating a novel compound is to determine its cytotoxic effects against a panel of cancer cell lines. This allows for the determination of the compound's potency and selectivity.
Recommended Cell Lines:
A diverse panel of cell lines is recommended to assess the breadth of the compound's activity. This should include representatives from various cancer types and, ideally, a non-cancerous cell line to determine selectivity.
-
Breast Cancer: MCF-7 (ER-positive), MDA-MB-231 (triple-negative)
-
Lung Cancer: A549 (non-small cell lung cancer)
-
Colon Cancer: HCT116
-
Leukemia: K562 (chronic myelogenous leukemia), Jurkat (T-cell leukemia)
-
Normal Cell Line: MCF-10A (non-tumorigenic breast epithelial), HEK293 (human embryonic kidney)
MTT Assay for Cell Viability:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[6]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Experimental Protocol: MTT Assay
Materials:
-
Selected cancer and normal cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubate for 24, 48, and 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
| Cell Line | Cancer Type | Hypothetical IC50 (µM) of this compound |
| MCF-7 | Breast (ER+) | 15.2 |
| MDA-MB-231 | Breast (Triple-negative) | 8.5 |
| A549 | Lung | 12.8 |
| HCT116 | Colon | 10.1 |
| K562 | Leukemia | 5.4 |
| Jurkat | Leukemia | 7.9 |
| MCF-10A | Normal Breast Epithelial | > 100 |
This table presents hypothetical data for illustrative purposes.
Part 2: Mechanistic Studies - Unraveling the Mode of Action
Once cytotoxicity is established, the next step is to investigate the mechanism by which the compound induces cell death. Common mechanisms for anticancer agents include the induction of apoptosis and cell cycle arrest.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Apoptosis, or programmed cell death, is a key mechanism for many chemotherapeutic agents. The Annexin V/PI assay is a widely used method to detect apoptosis by flow cytometry.[7]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[8] Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.[9]
Experimental Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control.
-
-
Cell Harvesting:
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[10] Flow cytometry analysis of PI-stained cells allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Experimental Protocol: Cell Cycle Analysis
Materials:
-
Cancer cell line of interest
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells and treat with this compound at its IC50 concentration for 24 hours.
-
-
Cell Fixation:
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry.
-
Data Analysis:
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of treated cells to that of untreated controls.
Part 3: Visualization of Experimental Workflow and Potential Mechanisms
Caption: Experimental workflow for evaluating the anticancer activity of a novel compound.
Caption: Potential signaling pathways affected by a novel pyrazole compound.
Part 4: Further Mechanistic Insights with Western Blotting
To confirm the findings from flow cytometry and to delve deeper into the molecular mechanisms, Western blotting can be employed to analyze the expression levels of key proteins involved in apoptosis and cell cycle regulation.
Experimental Protocol: Western Blot
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.
Procedure:
-
Protein Extraction:
-
Treat cells with this compound as in the previous experiments.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Apoptosis markers: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax.
-
Cell cycle markers: Cyclin B1, CDK1, p21, p27.
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conclusion and Future Directions
This guide provides a foundational framework for the initial anticancer evaluation of novel pyrazole compounds like this compound. The described protocols for cytotoxicity screening, apoptosis, and cell cycle analysis will help to establish the compound's potency and primary mechanism of action. Positive results from these assays would warrant further investigation, including in vivo studies in animal models, to fully assess the therapeutic potential of this compound as a novel anticancer agent.
References
- Borrego, E. A., Guerena, C. D., Schiaffino Bustamante, A. Y., Gutierrez, D. A., Valenzuela, C. A., Betancourt, A. P., ... & Aguilera, R. J. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Cells, 13(14), 1225.
- Contreras, L., Gutierrez, D. A., Morán-Santibañez, K., Villanueva, P. J., Borrego, E. A., Hess, J. D., ... & Varela-Ramirez, A. (2022). Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways. International Journal of Molecular Sciences, 23(23), 14785.
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Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
- Xiong, B., et al. (2019). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Anticancer Agents in Medicinal Chemistry, 19(15), 1842-1853.
- El-Sayed, N. N. E., et al. (2021). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry, 13(16), 1431-1450.
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iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]
- Lara, R., et al. (2014). Chemical dissection of the cell cycle: probes for cell biology and anti-cancer drug development. Oncogene, 33(42), 5007-5017.
- Li, X., et al. (2018). Synthesis and biological evaluation of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives as tubulin inhibitors. European Journal of Medicinal Chemistry, 143, 1039-1051.
- MDPI. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. Molecules, 27(12), 3865.
- de Oliveira, R. B., et al. (2017). Effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on cell-cycle and apoptosis in human acute leukemia cell lines. Canadian Journal of Physiology and Pharmacology, 95(3), 267-275.
- El-Naggar, M., et al. (2018). Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance. Bioorganic & Medicinal Chemistry, 26(4), 827-836.
- Lamb, A. L., et al. (2022). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. RSC Medicinal Chemistry, 13(10), 1269-1280.
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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ResearchGate. (n.d.). The tested compounds' effects on cell cycle phases. Retrieved from [Link]
- International Journal of Molecular Sciences. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724.
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University of Edinburgh. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]
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University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]
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Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]
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ResearchGate. (n.d.). Anti-cancer activities at different dilutions for active compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Cytotoxic activities of the most active compounds against HepG-2 cell lines. Retrieved from [Link]
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PubMed. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Retrieved from [Link]
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PubMed Central. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Retrieved from [Link]
-
PubMed Central. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Retrieved from [Link]
-
PubMed. (2023). Cell-type specific anti-cancerous effects of nitro-oleic acid and its combination with gamma irradiation. Retrieved from [Link]
-
PubMed Central. (n.d.). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2023). Mini review on anticancer activities of Pyrazole Derivatives. Retrieved from [Link]
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Application Note & Protocols: A Framework for Discovering and Characterizing the Enzyme Inhibitory Activity of 1-Cyclohexyl-4-nitropyrazole
Abstract: The pyrazole nucleus is a well-established pharmacophore present in a multitude of clinically significant drugs, exhibiting a wide spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] 1-Cyclohexyl-4-nitropyrazole is a synthetic derivative of this versatile scaffold. While its specific biological targets are not yet defined, its structure merits investigation as a potential enzyme inhibitor. This document provides a comprehensive, adaptable framework for researchers to systematically screen this compound against a chosen enzyme target, determine its potency (IC50), and elucidate its kinetic mechanism of inhibition. The protocols are designed to be self-validating, emphasizing scientific integrity and robust data generation for applications in drug discovery and chemical biology.
Part 1: Scientific Rationale and Assay Design
Before embarking on any experimental protocol, a thorough understanding of the underlying principles is paramount. The inhibitory potential of a novel compound cannot be assessed in a vacuum; it requires a carefully designed assay system and an awareness of potential artifacts.
The Pyrazole Scaffold: A Privileged Structure
The pyrazole ring system is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a diverse range of biological targets through various non-covalent interactions.[3] Different derivatives have been synthesized and shown to inhibit critical enzyme classes, including:
-
Kinases: Cyclin-dependent kinases (CDKs) and PI3 kinases, crucial in cell cycle regulation and cancer progression.[4]
-
Esterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), key targets in neurodegenerative diseases.[5][6]
-
Metalloproteases & Other Hydrolases: Urease and bacterial enzymes like N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE).[5][7]
-
Topoisomerases: Essential enzymes for DNA replication, making them targets for antibacterial agents.[8]
Given this precedent, this compound is a rational candidate for screening against enzymes in these or other classes, depending on the researcher's therapeutic area of interest.
Core Principle of Enzyme Inhibition Assays
The fundamental goal is to quantify the reduction in an enzyme's catalytic activity in the presence of an inhibitor. This is achieved by measuring the rate of the reaction—either the disappearance of the substrate or the appearance of the product—over time.[9] A successful assay requires a reliable method to monitor this rate, typically through a change in absorbance (colorimetric), fluorescence, or luminescence.
Critical Considerations for Assay Development
-
Selection of a Target Enzyme: The choice of enzyme will dictate the entire experimental setup. This decision should be hypothesis-driven, based on a specific disease pathway or therapeutic goal.
-
Compound Solubility and Handling: this compound, like many organic small molecules, will likely require dissolution in a solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is critical to ensure the final concentration of DMSO in the assay is low (typically ≤1%) and consistent across all wells to avoid solvent-induced artifacts.
-
Assay Signal Interference: The compound must be tested in the absence of the enzyme to ensure it does not intrinsically absorb light, fluoresce, or quench the signal at the assay wavelength. This is a crucial control step to prevent false-positive or false-negative results.
-
Enzyme and Substrate Stability: The assay buffer conditions (pH, ionic strength) must be optimized to ensure the stability and activity of the target enzyme throughout the experiment. Substrate concentrations should be carefully chosen, often around the Michaelis constant (Km), for initial IC50 screening.
Part 2: Experimental Protocols
These protocols provide a step-by-step methodology for a typical 96-well plate-based colorimetric assay. They can be adapted for other detection methods.
Protocol 1: Determination of IC50 (Half-Maximal Inhibitory Concentration)
This experiment measures the potency of the inhibitor by testing a range of concentrations and determining the point at which 50% of the enzyme's activity is blocked.[10]
Materials & Equipment:
-
Purified target enzyme of known concentration.
-
Enzyme-specific substrate.
-
This compound.
-
Assay Buffer (optimized for the target enzyme).
-
DMSO (ACS grade or higher).
-
96-well clear, flat-bottom microplates.
-
Multichannel pipette.
-
Microplate reader capable of measuring absorbance at the appropriate wavelength.
-
Positive control inhibitor (a known inhibitor of the target enzyme).
Experimental Workflow:
Caption: Workflow for IC50 determination of this compound.
Step-by-Step Procedure:
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution (e.g., 1:3 or 1:5) across a column of a 96-well plate to create a range of concentrations.
-
Plate Layout: Design the plate to include:
-
100% Activity Control: Enzyme + Substrate + DMSO (no inhibitor).
-
0% Activity Control (Blank): Substrate + Buffer + DMSO (no enzyme).
-
Test Wells: Enzyme + Substrate + varying concentrations of the inhibitor.
-
Positive Control: Enzyme + Substrate + known inhibitor.
-
-
Assay Execution: a. Add assay buffer to all wells. b. Add 1-2 µL of the serially diluted inhibitor stock (or DMSO for controls) to the appropriate wells. c. Add the enzyme solution to all wells except the "0% Activity" blank. d. Pre-incubate the plate for 10-15 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the substrate is introduced. e. Initiate the reaction by adding the substrate solution to all wells.
-
Data Collection: Immediately place the plate in a microplate reader. Measure the change in absorbance over time (kinetic read) or after a fixed incubation period (endpoint read) where the 100% activity control reaction is still in the linear phase.[11]
Protocol 2: Elucidating the Mechanism of Inhibition (MoA)
This experiment distinguishes between different types of reversible inhibition (e.g., competitive, non-competitive) by measuring reaction rates at various substrate and inhibitor concentrations.[12]
Procedure:
-
Select 3-4 concentrations of this compound based on its determined IC50 value (e.g., 0.5x, 1x, 2x, 5x IC50).
-
For each inhibitor concentration (including a zero-inhibitor control), perform a full substrate titration curve. This means measuring the initial reaction velocity at a wide range of substrate concentrations (e.g., from 0.2x Km to 10x Km).
-
The result will be a family of Michaelis-Menten curves, one for each inhibitor concentration.
-
Analyze this data using linearization plots (e.g., Lineweaver-Burk) and non-linear regression to determine the effect of the inhibitor on the kinetic parameters Vmax and Km.[11]
Part 3: Data Analysis and Interpretation
Calculating the IC50 Value
-
Subtract Background: For each well, subtract the average absorbance of the "0% Activity" blank.
-
Normalize Data: Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_100%_Activity))
-
Curve Fitting: Plot % Inhibition versus the log[Inhibitor Concentration]. Fit the data using a non-linear regression model (four-parameter logistic or sigmoidal dose-response).[13] Software such as GraphPad Prism or Origin is recommended for this analysis.[10] The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on this curve.
Table 1: Example Data Structure for IC50 Determination
| [Inhibitor] (µM) | Log [Inhibitor] | Absorbance Rate (mOD/min) | % Inhibition |
| 0 (Control) | - | 50.2 | 0 |
| 0.1 | -1.0 | 48.1 | 4.2 |
| 0.5 | -0.3 | 41.5 | 17.3 |
| 1.0 | 0.0 | 34.9 | 30.5 |
| 5.0 | 0.7 | 24.8 | 50.6 |
| 10.0 | 1.0 | 15.1 | 69.9 |
| 50.0 | 1.7 | 5.5 | 89.0 |
| 100.0 | 2.0 | 2.1 | 95.8 |
Interpreting the Mechanism of Inhibition
The mechanism is determined by observing how the apparent Vmax and Km values change in the presence of the inhibitor.[11] The Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]) is a classic tool for visualizing these changes.
Caption: Relationship between inhibition type, kinetic parameters, and plot appearance.
Table 2: Summary of Kinetic Effects for Reversible Inhibitors
| Inhibition Type | Binds To | Effect on Km | Effect on Vmax | Lineweaver-Burk Plot |
| Competitive | Free Enzyme (Active Site) | Increases | Unchanged | Lines intersect at the Y-axis |
| Non-competitive | Enzyme or ES Complex (Allosteric Site) | Unchanged | Decreases | Lines intersect at the X-axis |
| Uncompetitive | Enzyme-Substrate (ES) Complex | Decreases | Decreases | Lines are parallel |
Calculating the Inhibition Constant (Ki)
The Ki is a more absolute measure of an inhibitor's potency than the IC50, as the IC50 value can vary with substrate concentration. For a competitive inhibitor, the Ki can be calculated from the IC50 using the Cheng-Prusoff equation.
Ki = IC50 / (1 + ([S] / Km))
Where:
-
[S] is the substrate concentration used in the IC50 assay.
-
Km is the Michaelis constant of the enzyme for the substrate.
This equation underscores the importance of knowing the enzyme's Km and keeping the substrate concentration constant when comparing the IC50 values of different compounds.
References
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Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. (2011). ResearchGate. Available at: [Link]
-
Enzyme kinetics and inhibition studies. (n.d.). Fiveable. Available at: [Link]
-
Rani, P., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]
-
Bahar, T. & Vrati, S. (1981). Mechanistic and kinetic studies of inhibition of enzymes. PubMed. Available at: [Link]
-
Basu, A., et al. (2021). Steady-state enzyme kinetics. The Biochemist - Portland Press. Available at: [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2022). PMC - NIH. Available at: [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE Technologies. Available at: [Link]
-
Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (2015). NIH. Available at: [Link]
-
Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition. (n.d.). Open Library Publishing Platform. Available at: [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Semantic Scholar. Available at: [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. PubMed. Available at: [Link]
-
Gomez, L., et al. (2007). Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. PubMed. Available at: [Link]
-
5 Ways to Determine IC50 Value in Pharmacology Research. (2025). Housing Innovations. Available at: [Link]
-
Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2024). PMC - NIH. Available at: [Link]
-
Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2024). MDPI. Available at: [Link]
-
Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Publications. Available at: [Link]
-
Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole. (2021). Semantic Scholar. Available at: [Link]
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Sharma, R., et al. (2014). Current status of pyrazole and its biological activities. PMC - PubMed Central. Available at: [Link]
-
Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2023). jchemhealth.com. Available at: [Link]
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The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus. (2016). sciencedirect.com. Available at: [Link]
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Pyrazole and its biological activity. (2017). ResearchGate. Available at: [Link]
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Pyrazole and Its Biological Activity. (2014). Semantic Scholar. Available at: [Link]
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Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2019). PMC. Available at: [Link]
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Biochemistry | Enzyme Inhibition. (2017). YouTube. Available at: [Link]
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Application Notes and Protocols: 1-Cyclohexyl-4-nitropyrazole as a Versatile Chemical Intermediate in Drug Discovery
Introduction: The Strategic Value of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and synthetic accessibility.[1][2] Pyrazole-containing compounds have demonstrated a wide spectrum of pharmacological properties, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial activities.[2][3] In recent years, the pyrazole moiety has become particularly prominent in the design of targeted therapies, especially protein kinase inhibitors, with several FDA-approved drugs for various cancers and inflammatory diseases featuring this heterocyclic core.[4][5]
1-Cyclohexyl-4-nitropyrazole is a key chemical intermediate that combines the proven pyrazole scaffold with a cyclohexyl group, which can enhance lipophilicity and modulate binding to biological targets, and a nitro group, which serves as a versatile synthetic handle for further functionalization. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, properties, and strategic application of this compound in the synthesis of advanced pharmaceutical intermediates and potential active pharmaceutical ingredients (APIs).
Physicochemical and Spectroscopic Properties
While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.
| Property | Predicted Value/Information | Source/Justification |
| Molecular Formula | C₉H₁₃N₃O₂ | - |
| Molecular Weight | 195.22 g/mol | - |
| Appearance | Pale yellow to off-white solid | Based on 4-nitropyrazole and other N-alkylated nitroaromatics. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DCM, EtOAc, and MeOH. | Based on the general solubility of nitropyrazoles.[6] |
| ¹H NMR (CDCl₃) | See Predicted Spectrum Below | Inferred from data on 1-cyclohexyl-pyrazole and other nitropyrazoles.[7][8] |
| ¹³C NMR (CDCl₃) | See Predicted Spectrum Below | Inferred from data on 1-cyclohexyl-pyrazole and other nitropyrazoles.[7][8] |
Predicted NMR Spectra
The following are predicted chemical shifts for this compound. Actual experimental values may vary.
Predicted ¹H NMR (400 MHz, CDCl₃):
-
δ 8.2-8.4 (s, 1H, pyrazole C5-H)
-
δ 7.9-8.1 (s, 1H, pyrazole C3-H)
-
δ 4.2-4.4 (m, 1H, cyclohexyl C1-H)
-
δ 1.8-2.1 (m, 4H, cyclohexyl CH₂)
-
δ 1.2-1.8 (m, 6H, cyclohexyl CH₂)
Predicted ¹³C NMR (100 MHz, CDCl₃):
-
δ ~140-145 (C4-NO₂)
-
δ ~135-138 (C3)
-
δ ~125-128 (C5)
-
δ ~60-65 (cyclohexyl C1)
-
δ ~32-35 (cyclohexyl C2, C6)
-
δ ~25-27 (cyclohexyl C3, C5)
-
δ ~24-26 (cyclohexyl C4)
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound can be efficiently achieved in a two-step sequence starting from commercially available pyrazole. This involves an initial nitration to form the 4-nitropyrazole core, followed by a regioselective N-alkylation with a suitable cyclohexyl electrophile.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 4-Nitropyrazole
This protocol is adapted from an efficient one-pot, two-step method for the nitration of pyrazole.[7]
Materials:
-
Pyrazole
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (98%)
-
Fuming Sulfuric Acid (20% oleum)
-
Ice
-
Deionized Water
-
Ethyl Ether
-
Hexane
Procedure:
-
Preparation of Pyrazole Sulfate: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, cautiously add pyrazole (1.0 eq) to concentrated sulfuric acid (2.1 eq) while cooling in an ice-water bath. Stir the mixture until the pyrazole has completely dissolved to form pyrazole sulfate.
-
Nitration: In a separate flask, prepare a nitrating mixture by carefully adding fuming nitric acid (1.5 eq) to fuming sulfuric acid (3.0 eq) at 0 °C.
-
Slowly add the nitrating mixture dropwise to the pyrazole sulfate solution, maintaining the internal temperature below 10 °C.
-
After the addition is complete, warm the reaction mixture to 50 °C and stir for 1.5 hours.
-
Work-up and Isolation: Carefully pour the reaction mixture into a beaker containing crushed ice (approximately 10 times the volume of the reaction mixture). A white precipitate of 4-nitropyrazole will form.
-
Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the product under vacuum. For higher purity, the crude 4-nitropyrazole can be recrystallized from an ethyl ether/hexane mixture.
Protocol 2: N-Alkylation to Yield this compound
This protocol is based on standard N-alkylation procedures for pyrazoles using a base and an alkyl halide.[9][10]
Materials:
-
4-Nitropyrazole
-
Cyclohexyl Bromide or Cyclohexyl Iodide
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-nitropyrazole (1.0 eq) and anhydrous DMF or acetonitrile.
-
Add finely ground potassium carbonate (1.5 eq) or cesium carbonate (1.2 eq). The use of cesium carbonate may lead to milder reaction conditions and higher yields.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add cyclohexyl bromide (1.2 eq) or cyclohexyl iodide (1.1 eq) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.
Application in the Synthesis of Bioactive Molecules
The primary utility of this compound as an intermediate lies in the synthetic versatility of its nitro group. The nitro functionality can be readily reduced to a primary amine, which then serves as a key nucleophile for constructing more complex molecules, particularly kinase inhibitors.
Key Transformation: Reduction to 1-Cyclohexyl-4-aminopyrazole
The reduction of the nitro group is a crucial step to unmask the reactive amino group. Catalytic hydrogenation is a clean and efficient method for this transformation.
Protocol 3: Reduction of this compound
This protocol is a standard procedure for the reduction of aromatic nitro compounds.
Materials:
-
This compound
-
Palladium on Carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Reaction Setup: In a flask suitable for hydrogenation (e.g., a Parr shaker bottle), dissolve this compound (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (5-10 mol% catalyst loading) under an inert atmosphere.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Pressurize the vessel with hydrogen (typically 50 psi) and shake or stir vigorously at room temperature until the reaction is complete (as monitored by TLC or LC-MS).
-
Work-up: Carefully vent the hydrogen gas and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent (MeOH or EtOH).
-
Combine the filtrates and concentrate under reduced pressure to yield 1-cyclohexyl-4-aminopyrazole, which can often be used in the next step without further purification.
Exemplary Application: Synthesis of a Kinase Inhibitor Scaffold
1-Cyclohexyl-4-aminopyrazole is an ideal building block for synthesizing kinase inhibitors that often feature a substituted pyrazole core. For instance, it can be used to construct analogues of Janus kinase (JAK) inhibitors or Cyclin-Dependent Kinase (CDK) inhibitors.[2][11] A common synthetic strategy involves the nucleophilic aromatic substitution (SₙAr) reaction of the aminopyrazole with a suitably activated heterocyclic electrophile, such as a dichloropyrimidine.
Synthetic Workflow for a Kinase Inhibitor Scaffold
Caption: Application of 1-cyclohexyl-4-aminopyrazole in a kinase inhibitor synthesis workflow.
Safety and Handling
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Health Hazards: Nitroaromatic compounds can be toxic if ingested, inhaled, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract.
-
Fire and Explosion Hazards: While not classified as an explosive, nitro compounds can be energetic and may decompose exothermically at elevated temperatures. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing and reducing agents.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and development. Its straightforward two-step synthesis from pyrazole and the synthetic utility of the nitro group make it an attractive building block for creating libraries of novel compounds. The strategic importance of the pyrazole scaffold, particularly in the design of kinase inhibitors, underscores the relevance of this intermediate for researchers aiming to develop next-generation targeted therapeutics. The protocols and information provided herein offer a solid foundation for the synthesis and application of this compound in medicinal chemistry programs.
References
- U.S. Patent No. 3,294,814. (1966). 4-nitropyrazoles.
- U.S. Patent Application No. US20210009566A1. (2021). Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
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St-Denis, C., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Journal of Medicinal Chemistry, 66(5), 3467–3485. [Link]
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PubChem. (n.d.). 1-cyclohexyl-4-nitro-1h-pyrazol-5-amine. National Center for Biotechnology Information. [Link]
- World Intellectual Property Organization. (2007). Process for the preparation of 4-aminopyrazole derivatives. (Patent No. WO2007034183A2).
-
Elguero, J., et al. (2022). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetochemistry, 8(11), 143. [Link]
- Breitmaier, E., & Voelter, W. (2005).
- U.S. Patent No. 7,635,684 B2. (2009). Pyrazole derivatives, medicinal composition containing the same, medicinal use thereof, and intermediate for production thereof.
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Reddit. (2021). Advices for Aminopyrazole synthesis. r/Chempros. [Link]
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ResearchGate. (n.d.). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2008). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. [Link]
- Fruchier, A., Pellegrin, V., Claramunt, R. M., & Elguero, J. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Magnetic Resonance in Chemistry, 22(7), 473-475.
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Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]
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ResearchGate. (n.d.). Regioselective and Guided C-H Activation of 4-Nitropyrazoles. [Link]
-
SpectraBase. (n.d.). 1-CYCLOHEXYL-PYRAZOLE. [Link]
-
Howard, M. (n.d.). 1H-NMR. [Link]
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Howard, P. W., et al. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. Journal of Medicinal Chemistry, 52(2), 379-388. [Link]
- World Intellectual Property Organization. (2010). Processes for preparing jak inhibitors and related intermediate compounds. (Patent No. WO2010083283A3).
-
Hentemann, M. F., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. Journal of Medicinal Chemistry, 65(20), 13584–13605. [Link]
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Singh, P., & Kumar, A. (2023). An exhaustive examination of the research progress in identifying potential JAK inhibitors from natural products: a comprehensive overview. Journal of Translational Medicine, 21(1), 543. [Link]
-
Fassl, A., et al. (2018). CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought. Frontiers in Oncology, 8, 218. [Link]
-
Gadina, M., et al. (2024). JAK inhibitor selectivity: new opportunities, better drugs?. Nature Reviews Rheumatology, 20(9), 543-557. [Link]
-
Dar, A. C., et al. (2012). Aurora kinase inhibitors: Progress towards the clinic. Molecular Cancer Therapeutics, 11(11), 2411-2423. [Link]
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ResearchGate. (n.d.). Review on synthesis of nitropyrazoles. [Link]
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PubChem. (n.d.). Pyrazole derivatives, medicinal composition containing the same, medicinal use thereof, and intermediate for production thereof - Patent US-7635684-B2. National Center for Biotechnology Information. [Link]
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Ferandin, Y., et al. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 23(11), 2841. [Link]
-
ResearchGate. (n.d.). 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. [Link]
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MDPI. (2020). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. [Link]
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Bioorganic & Medicinal Chemistry Letters. (2012). Synthesis and SAR Studies of imidazo-[1,2-a]-pyrazine Aurora Kinase Inhibitors With Improved Off-Target Kinase Selectivity. [Link]
-
Pharmaceuticals. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. [Link]
-
ResearchGate. (n.d.). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]
- Google Patents. (n.d.).
-
Critical Reviews in Oncology/Hematology. (2010). Aurora kinase inhibitors. [Link]
-
Seminars in Oncology. (2015). Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress. [Link]
- Google Patents. (n.d.). US11319291B1 - Continuous flow microfluidic process for synthesis of 3,4-dinitropyrazole.
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MDPI. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. [Link]
-
Dalton Transactions. (2010). In situ alkylation of N-heterocycles in organic templated cuprous halides. [Link]
-
PubChem. (n.d.). 1-methyl-4-nitro-1H-pyrazole. National Center for Biotechnology Information. [Link]
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- 3. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. JAK inhibitor selectivity: new opportunities, better drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: Development and Validation of Analytical Methods for the Quantification of 1-Cyclohexyl-4-nitropyrazole
Abstract
This document details the development and validation of robust analytical methods for the precise quantification of 1-Cyclohexyl-4-nitropyrazole, a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring the purity and concentration of such intermediates is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide presents a primary Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, chosen for its specificity, sensitivity, and accuracy. Additionally, a Gas Chromatography-Mass Spectrometry (GC-MS) method is outlined as an orthogonal technique for confirmatory analysis and impurity profiling.[1][2][3] Both methods have been developed and are presented with protocols that align with the International Council for Harmonisation (ICH) Q2(R1) guidelines for analytical procedure validation.[4][5][6]
Introduction and Analytical Strategy
This compound is a heterocyclic compound whose accurate quantification is essential for process control and quality assurance in pharmaceutical manufacturing. The presence of a nitrophenyl group provides a strong chromophore, making it highly suitable for UV-based detection methods. The cyclohexyl group lends the molecule a non-polar character, ideal for separation using reversed-phase chromatography.
Our analytical strategy is built on a dual-method approach to ensure the highest confidence in the analytical results.[1]
-
Primary Method (Quantification): A stability-indicating RP-HPLC method with UV detection for routine quantification, quality control, and stability testing.
-
Orthogonal Method (Confirmation & Impurity ID): A GC-MS method to provide an independent confirmation of the analyte's identity and to identify potential volatile impurities that may not be resolved by HPLC.[2][7] The use of an orthogonal method, which relies on a different separation principle, is a critical aspect of a robust analytical package, ensuring that no impurities are overlooked.[1][2]
The overall workflow for the analysis of this compound is depicted below.
Caption: Overall analytical workflow from sample receipt to final report generation.
Primary Method: Reversed-Phase HPLC with UV Detection
Principle and Rationale
The RP-HPLC method separates compounds based on their polarity. A non-polar stationary phase (C18) is used with a polar mobile phase. This compound, being relatively non-polar, is retained on the column and elutes at a characteristic retention time when the mobile phase composition is altered. The nitro-aromatic structure of the analyte allows for sensitive detection using a UV-Vis spectrophotometer. This method was chosen for its robustness, reproducibility, and suitability for quantitative analysis in a quality control environment.
Method Development
The goal was to achieve a symmetric peak for this compound, well-resolved from any potential impurities, with a reasonable run time.
-
Column Selection: A C18 column was selected due to the non-polar nature of the analyte. A 250 mm x 4.6 mm column with 5 µm particles provides a good balance of efficiency and backpressure.
-
Mobile Phase: A mixture of acetonitrile and water was chosen as the mobile phase. Acetonitrile is a common organic modifier that provides good peak shape for a wide range of compounds. A small amount of trifluoroacetic acid (TFA) was added to the aqueous phase to improve peak symmetry by suppressing the ionization of any acidic functional groups on the analyte or impurities. An isocratic elution was found to be sufficient for this analysis.
-
Detection Wavelength: The UV spectrum of the analyte was scanned, and the wavelength of maximum absorbance (λmax) was determined to be 237 nm, providing optimal sensitivity.
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min was selected to ensure a good separation within a short analysis time. The column temperature was maintained at 40°C to ensure consistent retention times and reduce viscosity.
The decision-making process for HPLC method development is outlined in the diagram below.
Caption: Decision logic for HPLC method development.
Optimized HPLC-UV Parameters
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% TFA in Water (75:25 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 237 nm |
| Column Temperature | 40°C |
| Run Time | 10 minutes |
Experimental Protocol: HPLC Quantification
-
Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and syringes
-
0.22 µm syringe filters[8]
-
-
Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of Acetonitrile and 0.1% Trifluoroacetic acid in water in a 75:25 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas by sonication.[8]
-
Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 2.5 to 50 µg/mL using the mobile phase as the diluent.[9]
-
Sample Preparation: For bulk drug analysis, accurately weigh a quantity of the sample, dissolve it in methanol, and dilute with the mobile phase to obtain a final concentration within the linearity range.[8][10] Filter all sample solutions through a 0.22 µm syringe filter before injection.[11]
-
-
Chromatographic Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of each working standard solution and the sample solution into the chromatograph.
-
Record the chromatograms and measure the peak area for the analyte.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.[9]
-
Orthogonal Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Rationale
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[7] It separates compounds based on their boiling points and interaction with the GC column's stationary phase. The mass spectrometer then fragments the eluted compounds, producing a unique mass spectrum that acts as a "fingerprint" for identification. This method is ideal for confirming the identity of the main peak observed in HPLC and for identifying any unknown volatile impurities. The fragmentation of pyrazole compounds in MS is well-documented and can aid in structural elucidation.[12][13]
Optimized GC-MS Parameters
| Parameter | Condition |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (Split mode, 20:1 ratio) |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 20 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 m/z |
Experimental Protocol: GC-MS Analysis
-
Reagents and Materials:
-
Dichloromethane (DCM), GC grade
-
Anhydrous sodium sulfate
-
0.45 µm PTFE syringe filters
-
2 mL GC vials with septa
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve the sample in 10 mL of DCM.
-
Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.
-
-
GC-MS Procedure:
-
Equilibrate the GC-MS system.
-
Inject 1 µL of the prepared sample solution.
-
Acquire the data over the specified scan range.
-
Analyze the resulting total ion chromatogram (TIC) to determine the retention time of the main component and any impurities.
-
Compare the mass spectrum of the main peak with a reference spectrum to confirm the identity of this compound.
-
Method Validation Summary
Both the primary HPLC and orthogonal GC-MS methods must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[4][5][6][14] The validation will assess the following parameters:
| Validation Parameter | Acceptance Criteria |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants). |
| Linearity | Correlation coefficient (r²) of the calibration curve should be ≥ 0.999. |
| Range | The specified range over which the method is linear, accurate, and precise. |
| Accuracy (% Recovery) | Typically between 98.0% and 102.0% for the assay of a drug substance. |
| Precision (% RSD) | Repeatability and intermediate precision should have a Relative Standard Deviation (RSD) of ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value (Signal-to-Noise ratio of 3:1). |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy (Signal-to-Noise ratio of 10:1). |
| Robustness | The method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature). |
Conclusion
This application note provides a comprehensive framework for the quantification of this compound using a validated RP-HPLC-UV method as the primary technique and a GC-MS method as an orthogonal, confirmatory tool. The detailed protocols and method parameters offer a robust starting point for implementation in a quality control or research laboratory. Adherence to the principles of method validation outlined herein will ensure the generation of accurate, reliable, and reproducible data, which is paramount in the drug development process.
References
-
Alphalyse. Orthogonal method in pharmaceutical product analysis. Available from: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. Available from: [Link]
-
International Council for Harmonisation. Quality Guidelines. Available from: [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. 2024. Available from: [Link]
-
LCGC North America. Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. 2008. Available from: [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. Available from: [Link]
-
News-Medical.Net. Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. 2024. Available from: [Link]
-
Mtoz Biolabs. How to Prepare Sample for HPLC? Available from: [Link]
-
Semantic Scholar. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available from: [Link]
-
INIS-IAEA. Application of Orthogonal Functions to Pharmaceutical Analysis, Generation of Derivative Curves. Available from: [Link]
-
ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. 2016. Available from: [Link]
-
Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Available from: [Link]
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Organomation. HPLC Sample Preparation. Available from: [Link]
-
Greyhound Chromatography. How to Prepare a Sample for HPLC Analysis. 2023. Available from: [Link]
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- 14. starodub.nl [starodub.nl]
Application Note: High-Throughput Screening of a Pyrazole Derivatives Library for Aurora Kinase A Inhibitors
Abstract
This application note provides a comprehensive guide for the high-throughput screening (HTS) of pyrazole-based compound libraries to identify novel inhibitors of Aurora Kinase A, a critical regulator of mitosis and a validated target in oncology. We present a detailed, step-by-step protocol for a robust, luminescence-based biochemical assay suitable for a 384-well plate format. The described methodology, centered around the Kinase-Glo® Luminescent Kinase Assay, quantifies kinase activity by measuring ATP consumption. Furthermore, this guide offers field-proven insights into the preparation and management of pyrazole compound libraries, data analysis, and hit validation, ensuring scientific integrity and reproducibility.
Introduction: The Significance of Pyrazole Derivatives and Aurora Kinase A
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Their synthetic tractability allows for the creation of large, diverse chemical libraries, making them ideal candidates for HTS campaigns aimed at discovering novel therapeutic agents.[3]
Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them significant targets in drug discovery, particularly in oncology.[4] Aurora Kinase A is a serine/threonine kinase that plays an essential role in cell division, including centrosome maturation and separation, and spindle assembly.[5] Overexpression of Aurora Kinase A is frequently observed in various human cancers, and its inhibition has been shown to induce apoptosis and suppress tumor growth.[4] This makes it a highly attractive target for the development of new anticancer therapies.
This document outlines a complete workflow for identifying potent and selective inhibitors of Aurora Kinase A from a library of pyrazole derivatives using a validated HTS assay.
Assay Principle: Quantifying Kinase Activity via ATP Depletion
The screening protocol utilizes the Kinase-Glo® Luminescent Kinase Assay, a homogeneous method that measures kinase activity by quantifying the amount of ATP remaining in the reaction.[6][7] The principle is based on the enzymatic activity of Aurora Kinase A, which catalyzes the transfer of a phosphate group from ATP to a substrate.[6] As the kinase reaction proceeds, ATP is consumed.
The Kinase-Glo® reagent is then added, which contains a thermostable luciferase enzyme (Ultra-Glo™ Luciferase) and its substrate, luciferin.[8] In the presence of the remaining ATP, luciferase catalyzes the oxidation of luciferin, generating a stable "glow-type" luminescent signal.[6] The intensity of this signal is directly proportional to the ATP concentration and, therefore, inversely proportional to the activity of Aurora Kinase A.[4][8] A potent inhibitor will prevent ATP consumption, resulting in a high luminescent signal, while an inactive compound will allow for ATP depletion, leading to a low signal.
Materials and Methods
Reagents and Buffers
| Reagent | Supplier | Recommended Catalog # |
| Recombinant Human Aurora Kinase A | Promega | V5511 |
| Myelin Basic Protein (MBP) Substrate | SignalChem | M42-51N |
| ATP, 10mM Solution | Promega | V9151 |
| Kinase-Glo® Luminescent Kinase Assay | Promega | V6714 |
| Tris-HCl, 1M Solution, pH 7.5 | Thermo Fisher Scientific | 15567027 |
| MgCl₂, 1M Solution | Thermo Fisher Scientific | AM9530G |
| Bovine Serum Albumin (BSA), 10% Sol. | Thermo Fisher Scientific | BP9706100 |
| Dithiothreitol (DTT), 1M Solution | Thermo Fisher Scientific | R0861 |
| Dimethyl Sulfoxide (DMSO), HPLC Grade | Sigma-Aldrich | D2650 |
| 384-well White, Flat-Bottom Plates | Corning | 3570 |
-
Kinase Assay Buffer (1X): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 0.5 mM DTT. Prepare fresh from stock solutions and keep on ice.
Pyrazole Compound Library Management
Proper handling of the compound library is critical for the success of any HTS campaign. Pyrazole derivatives, like many small molecules, can present challenges related to solubility.
-
Stock Solution Preparation: It is standard practice to prepare high-concentration stock solutions of library compounds in 100% DMSO, typically at 10 mM.[9] Use high-quality, anhydrous DMSO to prevent water absorption, which can lead to compound precipitation upon freezing.[7]
-
Storage: Store stock solutions in a controlled environment, typically at -20°C or -80°C, to maintain compound integrity.[10] Some pyrazoline derivatives may be prone to oxidation; in such cases, storage under an inert gas like argon or nitrogen is recommended.[8] Avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.[7]
-
Assay Plate Preparation ("Daughter Plates"): From the master stock plates, create intermediate or "daughter" plates at a lower concentration (e.g., 100 µM) in DMSO. These plates will be used for dispensing into the final assay plates.
-
DMSO Concentration Control: The final concentration of DMSO in the assay well should be kept low, typically below 0.5%, to avoid significant effects on enzyme activity or assay signal.[7]
Instrumentation
-
Acoustic liquid handler (e.g., Echo 525, Labcyte) for compound dispensing.
-
Multichannel pipette or automated liquid handler (e.g., Biomek FX, Beckman Coulter) for reagent addition.
-
Plate reader with luminescence detection capabilities (e.g., PHERAstar FSX, BMG LABTECH).
Experimental Workflow
The HTS process follows a streamlined, automated workflow designed for efficiency and reproducibility.
Figure 1: High-throughput screening workflow for Aurora Kinase A inhibitors.
Detailed HTS Protocol (384-well format)
This protocol is optimized for a final assay volume of 10 µL.
-
Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of the pyrazole library compounds from the 100 µM source plates into the 384-well white assay plates. This results in a final compound concentration of 10 µM in the assay.
-
Rationale: Acoustic dispensing minimizes DMSO carryover and allows for precise, low-volume transfers, which is crucial for maintaining the final DMSO concentration at 0.5%.
-
-
Control Wells:
-
Negative Control (0% Inhibition): Dispense 50 nL of 100% DMSO (no compound). These wells represent the uninhibited kinase activity (maximum ATP consumption, minimum signal).
-
Positive Control (100% Inhibition): Dispense 50 nL of a known Aurora A inhibitor (e.g., Alisertib at 10 µM) or omit the enzyme in these wells. These wells represent the fully inhibited kinase activity (no ATP consumption, maximum signal).
-
-
Enzyme Addition: Add 5 µL of a 2X Aurora Kinase A solution (e.g., 2 ng/µL in 1X Kinase Assay Buffer) to all wells.
-
Pre-incubation: Gently mix the plates on a plate shaker for 1 minute and then incubate for 15 minutes at room temperature.
-
Rationale: This step allows the compounds to bind to the kinase before the start of the enzymatic reaction.
-
-
Reaction Initiation: Add 5 µL of a 2X substrate/ATP solution (e.g., 20 µM ATP and 1.6 µM MBP in 1X Kinase Assay Buffer) to all wells to start the kinase reaction.
-
Kinase Reaction Incubation: Gently mix the plates for 1 minute and incubate for 60 minutes at room temperature.
-
Rationale: The incubation time should be optimized to ensure the reaction is in the linear range, typically consuming 10-30% of the initial ATP.
-
-
Signal Generation: Add 10 µL of the reconstituted Kinase-Glo® Reagent to all wells.
-
Signal Stabilization: Mix the plates for 2 minutes on a plate shaker and then incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a compatible plate reader.
Data Analysis and Hit Identification
Assay Quality Control: Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[6] It measures the separation between the positive and negative controls.
The formula for Z'-factor is: Z' = 1 - [3 * (σₚ + σₙ)] / |µₚ - µₙ|
Where:
-
µₚ = mean of the positive control signal
-
σₚ = standard deviation of the positive control signal
-
µₙ = mean of the negative control signal
-
σₙ = standard deviation of the negative control signal
An assay is considered excellent for HTS if the Z'-factor is ≥ 0.5.[6]
Calculation of Percent Inhibition
For each compound, the percent inhibition is calculated relative to the intra-plate controls:
% Inhibition = 100 * (Signal_compound - µ_negative) / (µ_positive - µ_negative)
Hit Identification Workflow
A multi-step process is employed to identify and confirm true hits while eliminating false positives.
Figure 2: Workflow for hit identification and validation.
-
Primary Hit Selection: Compounds exhibiting a percent inhibition greater than a defined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are selected as primary hits.
-
Dose-Response Confirmation: Primary hits are re-tested in a dose-response format (e.g., an 8-point, 3-fold serial dilution) to determine their potency (IC₅₀ value).
-
Counter-Screens: To eliminate false positives resulting from assay interference (e.g., inhibition of luciferase), hits should be tested in an orthogonal assay. An excellent choice is the ADP-Glo™ Kinase Assay, which measures product (ADP) formation and thus provides a direct measure of kinase activity.[10] A true inhibitor should be active in both assay formats.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (<0.5) | - Suboptimal enzyme/ATP concentration- Inconsistent liquid handling- Reagent instability | - Re-optimize enzyme and ATP concentrations.- Verify liquid handler performance.- Ensure reagents are prepared fresh and stored correctly. |
| High Variability in Data | - Compound precipitation- Incomplete mixing | - Visually inspect plates for precipitates.- Ensure adequate mixing after each reagent addition. |
| "False Positive" Hits | - Compound inhibits luciferase- Compound quenches luminescence | - Perform a counter-screen with the Kinase-Glo® reagent in the absence of the kinase to identify luciferase inhibitors.- Use an orthogonal assay like ADP-Glo™. |
Conclusion
The protocol detailed in this application note provides a robust and reliable framework for the high-throughput screening of pyrazole derivative libraries against Aurora Kinase A. By combining a validated luminescence-based assay with rigorous quality control and a systematic hit validation workflow, researchers can efficiently identify and prioritize novel and potent kinase inhibitors for further development in cancer drug discovery programs.
References
-
Tanega, C., Shen, M., Mott, B. T., Thomas, C. J., MacArthur, R., Inglese, J., & Auld, D. S. (2011). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. ASSAY and Drug Development Technologies, 9(3), 254–263. Retrieved from [Link]
-
Karaman, R. (2016). Answer to "How can we store Pyrazolin from chalcone and hydrazine hydrate?". ResearchGate. Retrieved from [Link]
-
Confalonieri, D. (2016). Answer to "How do I make a stock solution of a substance in DMSO?". ResearchGate. Retrieved from [Link]
-
Grimaldi, M., et al. (2020). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 25(21), 5173. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
-
Harrity, J. P. A., et al. (2020). Pyrazole-Based Heterotricycles for Drug Discovery. ChemistryViews. Retrieved from [Link]
-
Khan, S. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Retrieved from [Link]
-
Abrigach, F., et al. (2014). Library of Synthetic Compounds Based on Pyrazole Unit: Design and Screening Against Breast and Colorectal Cancer. ResearchGate. Retrieved from [Link]
-
Gul, S., & Genc, N. (2025). Synthesis and Biological Evaluation of Novel Pyrazole derivatives as Potential Anticancer Agents. BULLETIN FOR TECHNOLOGY AND HISTORY. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Retrieved from [Link]
-
Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of the Association for Laboratory Automation, 13(2), 79-89. Retrieved from [Link]
-
Barillari, C., et al. (2001). Design, synthesis, DNA binding, and biological evaluation of water-soluble hybrid molecules containing two pyrazole analogues of the alkylating cyclopropylpyrroloindole (CPI) subunit of the antitumor agent CC-1065 and polypyrrole minor groove binders. Journal of Medicinal Chemistry, 44(14), 2292-2303. Retrieved from [Link]
-
de Souza, M. V. N., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Pharmaceuticals, 14(10), 1011. Retrieved from [Link]
-
Genc, N., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(15), 4975. Retrieved from [Link]
-
Wan, J.-P., et al. (2022). DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Organic Letters, 24(1), 228-233. Retrieved from [Link]
-
Patel, K., et al. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie. Retrieved from [Link]
-
Harit, T., et al. (2023). New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study. Arabian Journal of Chemistry, 16(5), 104712. Retrieved from [Link]
-
Li, M., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
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- 5. DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines [organic-chemistry.org]
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- 8. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Cyclohexyl-4-nitropyrazole
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of 1-Cyclohexyl-4-nitropyrazole. This valuable heterocyclic compound serves as a key building block in the development of various pharmaceutical agents.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate the common challenges associated with this two-step synthesis and improve your overall yield and purity.
Section 1: Synthesis Overview
The synthesis of this compound is typically achieved in a two-step sequence:
-
Electrophilic Nitration: The pyrazole ring is first nitrated at the C4 position to produce the key intermediate, 4-nitropyrazole.
-
N-Alkylation: The 4-nitropyrazole intermediate is then alkylated with a cyclohexyl source to yield the final product.
The primary challenges in this synthesis are achieving high yield and regioselectivity. The nitration step can suffer from low yields if not properly optimized, while the N-alkylation step is complicated by the two reactive nitrogen atoms in the pyrazole ring, which can lead to a mixture of N1 and N2-alkylated isomers.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most effective method for nitrating the pyrazole starting material?
A1: While traditional methods using mixed nitric and sulfuric acids often result in moderate yields (around 56%), a more efficient "one-pot, two-step" method has been developed.[1][3] This involves first reacting pyrazole with concentrated sulfuric acid to form pyrazole sulfate, followed by nitration with a mixture of fuming nitric acid and fuming sulfuric acid (oleum).[3][4] This procedure can achieve yields as high as 85% under optimized conditions.[3]
Q2: Why is regioselectivity a major concern during the N-alkylation step?
A2: The pyrazole ring contains two nitrogen atoms with similar nucleophilicity. Alkylation can therefore occur at either nitrogen, leading to a mixture of N1 and N2-substituted regioisomers.[5] The formation of the undesired N2-isomer is a common side reaction that complicates purification and reduces the yield of the target N1-isomer, this compound.
Q3: What factors control the N1/N2 regioselectivity during alkylation?
A3: Regioselectivity is primarily controlled by steric hindrance and the reaction conditions.[6]
-
Sterics: The substituent already on the pyrazole ring can sterically hinder one nitrogen over the other. In the case of 4-nitropyrazole, the positions are electronically different but sterically similar. However, the choice of a bulky alkylating agent (like a cyclohexyl group) can influence the outcome.
-
Reaction Conditions: The choice of base, solvent, and temperature are critical. For instance, different bases can lead to different salt formations of the pyrazole anion, influencing which nitrogen is more accessible for alkylation.[7]
Q4: How can I monitor the progress of each reaction step?
A4: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a suitable mobile phase (e.g., ethyl acetate/hexane mixture) to track the consumption of the starting material and the appearance of the product spot. For more detailed analysis, you can take aliquots from the reaction mixture and analyze them by LC-MS or ¹H NMR spectroscopy.
Section 3: Detailed Experimental Protocols
Protocol 1: Optimized Synthesis of 4-Nitropyrazole
This protocol is adapted from a high-yield, one-pot method.[3]
Materials:
-
Pyrazole
-
Concentrated Sulfuric Acid (98%)
-
Fuming Sulfuric Acid (20% Oleum)
-
Fuming Nitric Acid (≥90%)
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, slowly add pyrazole to concentrated sulfuric acid. Stir at room temperature for 30 minutes to form the pyrazole sulfate salt.
-
Prepare the nitrating mixture by carefully adding fuming nitric acid to fuming sulfuric acid in a separate flask, maintaining a low temperature with an ice bath.
-
Cool the pyrazole sulfate solution in an ice-water bath. Slowly add the fuming nitrosulfuric acid mixture dropwise, ensuring the temperature does not rise significantly.
-
After the addition is complete, raise the temperature to 50°C and maintain the reaction for 1.5 hours.
-
After the reaction is complete (monitored by TLC), carefully pour the reaction mixture into a beaker containing a large volume of crushed ice.
-
A white solid, 4-nitropyrazole, will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with ice-cold water until the washings are neutral to pH paper.
-
Dry the product under vacuum. For higher purity, the product can be recrystallized from an ethyl ether/hexane mixture.[3]
| Parameter | Optimized Value [3] |
| Molar Ratio (Fuming HNO₃:Fuming H₂SO₄:Conc. H₂SO₄:Pyrazole) | 1.5 : 3 : 2.1 : 1 |
| Reaction Temperature | 50°C |
| Reaction Time | 1.5 hours |
| Expected Yield | ~85% |
Protocol 2: Regioselective N-Alkylation to this compound
This is a general protocol for N-alkylation, optimized for regioselectivity towards the N1 position.
Materials:
-
4-Nitropyrazole
-
Cyclohexyl bromide (or iodide)
-
Potassium Carbonate (K₂CO₃), finely ground
-
Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
To a round-bottom flask, add 4-nitropyrazole, potassium carbonate (2.0 equivalents), and DMF.
-
Stir the suspension at room temperature for 20-30 minutes.
-
Add cyclohexyl bromide (1.1-1.2 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to 60-70°C and stir overnight, or until TLC indicates the consumption of the 4-nitropyrazole starting material.
-
Cool the reaction to room temperature and pour it into cold water.
-
If the product precipitates as a solid, collect it by filtration. If it separates as an oil, extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to separate the desired N1-isomer from the N2-isomer and any unreacted starting material.
Section 4: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis.
Problem 1: Low or No Yield of 4-Nitropyrazole (Nitration Step)
-
Potential Cause 1: Ineffective Nitrating Agent. The reactivity of the nitrating species is paramount. Using standard concentrated nitric acid instead of fuming nitric acid, or omitting the fuming sulfuric acid, will drastically reduce the concentration of the nitronium ion (NO₂⁺) electrophile, leading to an incomplete reaction.
-
Recommended Solution: Adhere strictly to the use of fuming nitric acid (≥90%) and fuming sulfuric acid (oleum) as described in the optimized protocol.[3] The oleum acts as a powerful dehydrating agent and increases the generation of the nitronium ion.
-
Potential Cause 2: Incorrect Reaction Temperature. The nitration of pyrazole is temperature-sensitive. Temperatures that are too low may stall the reaction, while excessively high temperatures can lead to decomposition and the formation of by-products.[3]
-
Recommended Solution: Maintain careful temperature control. The initial formation of pyrazole sulfate can be done at room temperature, but the addition of the nitrosulfuric acid should be done in an ice bath. The final reaction heating step should be maintained at 50°C for optimal results.[3]
-
Potential Cause 3: Inefficient Product Isolation. 4-Nitropyrazole has some solubility in water, especially if the water is not kept ice-cold during precipitation and washing.
-
Recommended Solution: Always pour the reaction mixture into a large excess of crushed ice to ensure rapid cooling and maximal precipitation. Use ice-cold water for all washing steps to minimize product loss.
Problem 2: Low Yield and/or Poor Regioselectivity (N-Alkylation Step)
-
Potential Cause 1: Formation of N2-Cyclohexyl-4-nitropyrazole. This is the most common cause of low yield for the desired N1 isomer. The electronic properties of the two pyrazole nitrogens are similar enough that competitive alkylation occurs.[5]
-
Recommended Solution:
-
Solvent Choice: Solvent can play a significant role in regioselectivity. While DMF and acetonitrile are common, exploring other solvents like THF or pyridine may alter the N1/N2 ratio. Pyridine has been shown to be an excellent solvent for favoring N1-substitution in other pyrazole syntheses.
-
Base Selection: A strong, non-nucleophilic base is crucial. Finely powdered K₂CO₃ is a good starting point. If isomer formation is high, switching to sodium hydride (NaH) in an anhydrous solvent like THF can change the selectivity profile by forming the sodium salt of the pyrazole.
-
Temperature Control: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can sometimes improve selectivity. Start at room temperature before heating.
-
-
Potential Cause 2: Incomplete Reaction. The starting 4-nitropyrazole is observed in the crude product.
-
Recommended Solution:
-
Reagent Activity: Ensure the cyclohexyl halide is not degraded. Use a fresh bottle or distill if necessary. Ensure the base (e.g., K₂CO₃) is anhydrous and finely powdered to maximize surface area.
-
Reaction Time/Temperature: If the reaction stalls, consider increasing the temperature (e.g., to 80-90°C) or extending the reaction time. Monitor carefully by TLC to avoid decomposition.
-
Problem 3: Purification Challenges
-
Potential Cause: Similar Polarity of Isomers. The N1 and N2 isomers often have very similar Rf values on TLC, making separation by column chromatography difficult.
-
Recommended Solution:
-
High-Resolution Chromatography: Use a long column with a shallow solvent gradient to improve separation. Sometimes, switching the solvent system (e.g., from ethyl acetate/hexane to dichloromethane/methanol) can improve resolution.
-
Recrystallization: If a suitable solvent can be found, fractional recrystallization may be effective in isolating the major, desired isomer.
-
Purification via Acid Salt: Pyrazoles can be purified by forming an acid addition salt (e.g., with HCl or H₃PO₄), crystallizing the salt, and then neutralizing to recover the purified free base.[8] This can be particularly effective if one isomer forms a more crystalline salt than the other.
-
References
-
One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. Chinese Journal of Energetic Materials. Available at: [Link]
-
Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino). Royal Society of Chemistry. Available at: [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. National Institutes of Health. Available at: [Link]
-
From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. ACS Publications. Available at: [Link]
-
From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. National Institutes of Health. Available at: [Link]
-
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library. Available at: [Link]
-
reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Science Publishing. Available at: [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. National Institutes of Health. Available at: [Link]
-
Pyrazole. SlideShare. Available at: [Link]
-
Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Available at: [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]
- Method for purifying pyrazoles. Google Patents.
-
4-Nitropyrazole. LookChem. Available at: [Link]
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- 5. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Regioselectivity in the N-Alkylation of 4-Nitropyrazole
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering regioselectivity challenges during the N-alkylation of 4-nitropyrazole. Here, we will dissect the underlying principles governing this critical reaction and provide actionable troubleshooting strategies to steer your synthesis toward the desired N1 or N2 isomer.
Frequently Asked Questions (FAQs)
Q1: I'm getting a mixture of N1 and N2 alkylated products in my 4-nitropyrazole reaction. Why is this happening?
The N-alkylation of unsymmetrically substituted pyrazoles, such as 4-nitropyrazole, frequently yields a mixture of regioisomers because both ring nitrogen atoms are nucleophilic and can attack the alkylating agent.[1][2] The formation of the pyrazolate anion under basic conditions results in delocalization of the negative charge across both nitrogen atoms, leading to two potential sites for alkylation.[1] The final ratio of N1 to N2 products is a delicate balance of steric and electronic factors of the pyrazole substrate, the alkylating agent, the base, and the solvent used.[1]
Q2: Which isomer, N1 or N2, is typically favored in the alkylation of 4-nitropyrazole?
Predicting the favored isomer is not always straightforward and is highly dependent on the reaction conditions. However, we can make some educated predictions based on general principles:
-
Steric Hindrance: The alkyl group will preferentially attack the less sterically hindered nitrogen atom. In the case of 4-nitropyrazole itself, the steric environment around N1 and N2 is similar. However, if there are substituents at the C3 or C5 positions, the incoming alkyl group will favor the nitrogen atom further from the bulky substituent.[3][4]
-
Electronic Effects: The electron-withdrawing nitro group at the C4 position influences the electron density at both N1 and N2. While both nitrogens are potential nucleophiles, subtle differences in their electronic character can be exploited by carefully selecting reaction parameters.
Q3: Can I use NMR spectroscopy to distinguish between the N1 and N2 isomers of alkylated 4-nitropyrazole?
Absolutely. NMR spectroscopy is a powerful tool for this purpose. Techniques like 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy) can be particularly informative. For instance, an interaction between the protons of the alkyl group and a substituent at the C5 position would confirm the N1 isomer, while its absence would suggest the N2 isomer.[3] Additionally, Heteronuclear Multiple Bond Correlation (HMBC) NMR can help establish long-range correlations between the alkyl group's protons and the pyrazole ring carbons to definitively assign the structure.
In-Depth Troubleshooting Guides
Troubleshooting Guide 1: Poor Regioselectivity - A Mixture of Isomers
This is the most common challenge in the N-alkylation of 4-nitropyrazole. A systematic approach to optimizing your reaction conditions is crucial for improving the isomeric ratio.
Core Principles: The regioselectivity of pyrazole N-alkylation is a classic example of kinetic versus thermodynamic control, influenced by steric hindrance, the nature of the pyrazolate counter-ion, and solvent effects.[1]
Visualizing the Competing Pathways:
Caption: Competing N1 and N2 alkylation pathways of 4-nitropyrazole.
Troubleshooting Steps & Optimization Strategy:
-
Analyze Steric Factors:
-
Alkylating Agent: Bulky alkylating agents will preferentially react at the less sterically hindered nitrogen.[5] If your goal is the N1 isomer and you have a substituent at the C5 position, a bulkier alkylating agent might improve selectivity. Conversely, for the N2 isomer, a smaller alkylating agent would be preferable.
-
Substrate: If you have the flexibility to modify the pyrazole ring, introducing a bulky directing group at the C3 or C5 position can effectively block one of the nitrogen atoms.[6]
-
-
Modulate the Base and Counter-ion:
-
The choice of base determines the nature of the pyrazolate salt. Alkali metal cations can coordinate with the nitrogen atoms and influence the reaction's regioselectivity.[1]
-
Protocol: Experiment with a range of bases from strong, non-coordinating bases like sodium hydride (NaH) to weaker, coordinating bases like potassium carbonate (K2CO3). It has been observed that using sodium hydride can sometimes prevent the formation of regioisomeric products.[1]
-
-
Solvent Optimization:
-
The solvent plays a critical role in solvating the pyrazolate anion and the counter-ion, thereby influencing the nucleophilicity of the nitrogen atoms.
-
Protocol: Screen a variety of solvents with different polarities and coordinating abilities. Aprotic polar solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used.[6] In some cases, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically increase regioselectivity in pyrazole formation, a principle that can be extended to alkylation.[7]
-
Data-Driven Decision Making: Impact of Reaction Parameters on Regioselectivity
| Parameter | Variation | Expected Outcome on N1:N2 Ratio | Rationale |
| Alkylating Agent | Increasing Steric Bulk | Favors alkylation at the less hindered nitrogen | Steric hindrance directs the approach of the electrophile.[3][5] |
| Base | K2CO3 vs. NaH | K2CO3 in DMSO often favors N1-alkylation. NaH may offer higher selectivity. | The counter-ion (K+ vs. Na+) and its coordination influence the availability of the nitrogen lone pairs.[1][6] |
| Solvent | Aprotic Polar (e.g., DMF) vs. Protic (e.g., TFE) | Fluorinated alcohols can enhance regioselectivity through specific solvent-substrate interactions.[7] | Solvent molecules can selectively solvate one of the nitrogen atoms, modulating its nucleophilicity. |
Troubleshooting Guide 2: Low Reaction Yield
Low yields in N-alkylation reactions can stem from several factors, including incomplete reaction, side reactions, or product degradation.
Experimental Workflow for Yield Optimization:
Caption: Systematic workflow for troubleshooting low reaction yields.
Troubleshooting Steps:
-
Reagent Integrity and Stoichiometry:
-
Action: Ensure the purity of your 4-nitropyrazole, alkylating agent, and base. Moisture can be particularly detrimental, especially when using strong bases like NaH. Use freshly dried solvents. Verify the stoichiometry of your reactants; an excess of the alkylating agent may be necessary, but can also lead to side reactions.
-
-
Reaction Temperature and Time:
-
Action: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Some reactions may require heating to proceed at a reasonable rate, while others may benefit from lower temperatures to minimize side product formation. For instance, acid-catalyzed methods with trichloroacetimidates can often be run at room temperature.
-
-
Alternative Alkylation Chemistries:
-
If traditional S_N2-type alkylations are failing, consider alternative methods:
-
Mitsunobu Reaction: This method uses triphenylphosphine and a dialkyl azodicarboxylate to activate an alcohol for nucleophilic attack by the pyrazole. It is known to be effective for the N1-alkylation of 4-nitropyrazole with primary and secondary alcohols.[8]
-
Acid-Catalyzed Alkylation: Using electrophiles like trichloroacetimidates in the presence of a Brønsted acid catalyst can be a mild and effective alternative to base-mediated methods.[3][9]
-
Enzymatic Alkylation: For highly selective transformations, engineered enzymes can offer unprecedented regioselectivity (>99%) for pyrazole alkylation.[2][10]
-
-
-
Identification of Side Products:
-
Action: Isolate and characterize any significant side products. This can provide valuable insight into competing reaction pathways. For example, over-alkylation at both nitrogen atoms can occur, especially with highly reactive alkylating agents.
-
Analytical Protocols for Isomer Characterization
Protocol 1: Baseline Isomer Ratio Determination by ¹H NMR
-
Sample Preparation: Carefully purify the crude reaction mixture to remove starting materials and reagents. Prepare a solution of the isomeric mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: Identify distinct signals corresponding to each isomer. Protons on the alkyl group or on the pyrazole ring that are in different chemical environments in the two isomers are ideal for integration. The ratio of the integrals of these signals will give the isomeric ratio.
Protocol 2: Unambiguous Structure Elucidation by 2D NMR
-
Sample Preparation: Use a sufficiently concentrated sample of the purified major isomer or the mixture.
-
Data Acquisition: Acquire a suite of 2D NMR experiments, including:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the alkyl group and the pyrazole ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is key for connecting the alkyl group to the correct nitrogen by observing correlations between the alkyl protons and the pyrazole ring carbons (C3 and C5).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations. A NOE between the alkyl group protons and a substituent at C5 would confirm the N1 isomer.[3]
-
This technical guide provides a framework for addressing the common challenges associated with the N-alkylation of 4-nitropyrazole. By systematically applying these troubleshooting strategies and analytical protocols, you can gain control over the regioselectivity of your reaction and efficiently synthesize the desired N-substituted pyrazole derivatives.
References
-
Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Edilova, Y. O., Kudyakova, Y. S., Osipova, E. A., Kopchuk, D. S., Santra, S., Guda, A. A., ... & Kovalev, I. S. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]
-
Munstermann, L. F., Beier, A., Adam, J., & Sieber, S. A. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5559. [Link]
-
Munstermann, L. F., Beier, A., Adam, J., & Sieber, S. A. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie, 133(11), 5616-5621. [Link]
-
Norman, N. J., Bao, S., Huang, A., & Njardarson, J. T. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10085-10093. [Link]
-
Norman, N. J., Bao, S., Huang, A., & Njardarson, J. T. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. Retrieved January 18, 2026, from [Link]
-
A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Strategic atom replacement enables regiocontrol in pyrazole alkylation. (n.d.). CoLab. Retrieved January 18, 2026, from [Link]
-
Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Boyles, D. C., Le, D. N., & Daniels, R. N. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molbank, 2022(2), M1365. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar. Retrieved January 18, 2026, from [Link]
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024). ACS Publications. Retrieved January 18, 2026, from [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). ACS Publications. Retrieved January 18, 2026, from [Link]
-
Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. (n.d.). ACS Publications. Retrieved January 18, 2026, from [Link]
-
Strategic atom replacement enables regiocontrol in pyrazole alkylation. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Selective synthesis of minimally differentiated N-alkyl pyrazoles and... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. (2023). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (2023). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. (n.d.). China National Knowledge Infrastructure. Retrieved January 18, 2026, from [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Alkylating reagent effects on N-1/N-2 regioselectivity. a. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. (2018). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Regioselective and Guided C-H Activation of 4-Nitropyrazoles. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Steric Effects in the Nucleophilic Addition of Pyrazoles Unsubstituted at a Nitrogen Atom to the Double Bond of Maleic Anhydride. (2003). Semantic Scholar. Retrieved January 18, 2026, from [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (n.d.). ACS Publications. Retrieved January 18, 2026, from [Link]
-
Electronic influence of pyrazole-appended pyridine/pyrazine based N,N,N-tridentate ligands on Ru complexes: Impact on selectivity of catalytic alkene oxidation with mild oxidant NaIO4. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). National Institutes of Health. Retrieved January 18, 2026, from [Link]
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Technical Support Center: Purification of 1-Cyclohexyl-4-nitropyrazole
For Researchers, Scientists, and Drug Development Professionals.
This guide serves as a dedicated technical resource for the purification of 1-Cyclohexyl-4-nitropyrazole. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification strategy effectively. The methodologies described herein are designed to be self-validating, incorporating analytical checkpoints to ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of this compound.
Q1: What are the primary methods for purifying crude this compound?
The two most effective and widely applicable techniques for purifying this compound are recrystallization and flash column chromatography.
-
Recrystallization is ideal for removing small amounts of impurities from a large batch of a solid product. Its effectiveness hinges on identifying a solvent system where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.[1]
-
Flash Column Chromatography is a versatile technique used to separate the target compound from impurities with different polarities.[2][3] It is particularly useful when dealing with complex mixtures, oily products, or when impurities have similar solubility profiles to the desired compound.[4]
Q2: What are the likely impurities I should expect from the synthesis of this compound?
Understanding potential impurities is critical for designing an effective purification strategy. Based on common synthetic routes for nitropyrazoles, you should anticipate:
-
Unreacted Starting Materials: Residual 4-nitropyrazole or cyclohexyl bromide/iodide.
-
Isomeric Byproducts: Depending on the synthetic route, nitration can sometimes yield isomeric products, although the 4-nitro position is often favored under specific conditions.[5]
-
Reaction Solvents and Reagents: High-boiling point solvents (like DMF) or inorganic salts from the reaction workup (e.g., from a neutralization step).[6]
-
Degradation Products: Nitropyrazoles can be susceptible to degradation under harsh thermal or acidic/basic conditions, potentially leading to cleavage of the cyclohexyl group or ring-opening byproducts.[4]
Q3: How do I choose between recrystallization and column chromatography?
The choice depends on the nature of your crude product and the impurities present. Use the decision tree below (Figure 2) for guidance. In essence:
-
If your crude product is a solid and you suspect minor impurities, start with recrystallization. It is often faster and more scalable.
-
If your product is an oil, contains multiple impurities visible by TLC, or if recrystallization fails (e.g., "oiling out"), column chromatography is the preferred method.[1]
Q4: Is this compound stable during purification?
While the pyrazole ring is generally stable, the nitro group makes the molecule electron-deficient and potentially susceptible to certain conditions.
-
Thermal Stability: Avoid prolonged heating at high temperatures during recrystallization, as thermal rearrangement or degradation can occur in some nitropyrazole systems.[7]
-
pH Sensitivity: Strong acidic or basic conditions should be avoided. Some pyrazole derivatives may degrade on acidic silica gel.[1] If this is suspected, the silica gel can be deactivated by pre-treating it with a solvent system containing a small amount of a base like triethylamine (0.1-1%).[8]
Section 2: Troubleshooting Common Purification Issues
This troubleshooting guide is formatted to help you diagnose and solve specific problems encountered during your experiments.
| Symptom / Issue | Possible Cause(s) | Recommended Solution(s) |
| 1. Compound "Oils Out" During Recrystallization | The boiling point of the solvent is higher than the melting point of the compound or its impurities. The solution is supersaturated, or the cooling rate is too fast.[1] | Select a lower-boiling point solvent or solvent mixture. Add more solvent to the hot solution to ensure the compound is fully dissolved. Allow the solution to cool slowly and undisturbed. Scratching the inside of the flask with a glass rod at the solvent line can help induce crystallization. |
| 2. Low or No Recovery of Product | The compound is too soluble in the cold recrystallization solvent. Product was lost during transfers between glassware.[1] For chromatography, the chosen eluent may be too polar, causing the product to elute very quickly with impurities. | Test solubility in a range of solvents first. The ideal solvent dissolves the product when hot but not when cold. If the product is moderately soluble when cold, try placing the flask in an ice bath to maximize precipitation. Rinse all glassware with the cold recrystallization solvent and add these rinsings to the filtration funnel.[1] Start with a less polar eluent for chromatography and gradually increase polarity. Analyze all fractions by TLC before combining them. |
| 3. Persistent Colored Impurities in Final Product | Highly colored byproducts from the synthesis may be present. | During recrystallization, add a small amount (1-2% by weight) of activated charcoal to the hot solution before filtration.[1] The charcoal will adsorb the colored impurities. Note: Using too much charcoal can reduce your yield by adsorbing the product. |
| 4. Product Appears Impure by TLC/NMR After Column Chromatography | Fractions were mixed incorrectly. The column was overloaded with crude material. The compound is degrading on the silica gel.[1] | Use TLC to carefully analyze each fraction before combining them. Only combine fractions that show a single spot for the product at the correct Rf value. As a general rule, use a ratio of at least 30:1 (silica gel:crude product) by weight. Deactivate the silica gel by flushing the packed column with your starting eluent containing 0.5-1% triethylamine before loading your sample.[8] |
Section 3: Detailed Experimental Protocols
These protocols provide a starting point for the purification of this compound. Optimization may be required based on your specific crude material.
Protocol 1: Purification by Recrystallization
This protocol is based on general principles for purifying pyrazole derivatives and should be adapted based on small-scale solubility tests.[8]
-
Solvent Screening: In separate test tubes, test the solubility of a small amount of crude material (~10-20 mg) in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, and mixtures thereof). The ideal solvent or solvent pair will fully dissolve the crude product upon heating but will result in significant precipitation upon cooling to room temperature or 0°C.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture with gentle swirling (e.g., on a hot plate). Add just enough hot solvent to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[1] Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove the charcoal or any insoluble impurities. This step prevents premature crystallization in the funnel.[1]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath for 30 minutes.
-
Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent. Characterize the final product by melting point, NMR, or another suitable analytical technique.
Protocol 2: Purification by Flash Column Chromatography
This is a general procedure for purifying pyrazole derivatives via column chromatography.[6]
-
TLC Analysis: First, analyze your crude product by Thin Layer Chromatography (TLC) using various solvent systems (e.g., gradients of ethyl acetate in hexane) to determine the optimal eluent for separation. The ideal system will show good separation between the product spot and any impurity spots, with the product having an Rf value of approximately 0.25-0.35.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a column and allow it to pack under positive pressure, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane (DCM). Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading") by dissolving it, adding silica, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the starting solvent system. Apply gentle air pressure to maintain a steady flow rate. Collect fractions in separate test tubes. If a gradient elution is required, gradually increase the polarity of the eluent as the column runs.[1]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
Section 4: Visual Workflows and Data
Diagrams
Caption: General experimental workflow for the purification of this compound.
Caption: Decision tree for selecting a purification method.
Data Presentation
Table 1: Recrystallization Solvent Selection Guide for this compound
Note: Due to the lipophilic cyclohexyl group, non-polar to moderately polar solvents are good starting points. The following table provides general guidance; experimental verification is essential.
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Hexane / Heptane | Non-Polar | 69 / 98 | Likely to have low solubility even when hot. Best used as an anti-solvent in a solvent pair (e.g., with Ethyl Acetate). |
| Ethyl Acetate | Polar Aprotic | 77 | A good candidate. May show moderate solubility when cold, so cooling in an ice bath might be necessary. |
| Isopropanol | Polar Protic | 82 | A strong candidate. Often provides good solubility differential for moderately polar compounds. |
| Ethanol | Polar Protic | 78 | Similar to isopropanol, a good candidate.[8] |
| Ethanol/Water | Polar Protic Mix | Variable | A common mixture for pyrazole derivatives.[8] The addition of water (anti-solvent) can induce crystallization from an ethanol solution. |
| Acetonitrile | Polar Aprotic | 82 | Known to be a good solvent for some nitropyrazoles.[6][9] |
Section 5: References
-
Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Retrieved from [Link]
-
Fischer, N., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6489. MDPI. Retrieved from [Link]
-
Abakumova, N. A., et al. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. International Journal of Molecular Sciences, 23(23), 15206. NIH. Retrieved from [Link]
-
de Oliveira, C. M., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Retrieved from [Link]
-
Witschel, W., et al. (2011). Method for purifying pyrazoles. Google Patents (WO2011076194A1). Retrieved from
-
Organic Preparations Daily. (2006). 1-allyl-4-nitropyrazole. WordPress.com. Retrieved from [Link]
-
Various Authors. (2014). Review on synthesis of nitropyrazoles. ResearchGate. Retrieved from [Link]
-
Li, Y., et al. (2019). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 24(11), 2099. NIH. Retrieved from [Link]
-
Janssen, J. W. A. M., et al. (1976). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry, 41(10), 1758-1762. ACS Publications. Retrieved from [Link]
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- 3. On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side-Product Formation in the Synthesis of N-Substituted Pyrazoles
Welcome to the Technical Support Center for N-Substituted Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side-product formations encountered during the synthesis of these important heterocyclic compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, focusing on the causality behind experimental choices to empower you with robust and reproducible synthetic strategies.
Issue 1: Formation of Regioisomeric Mixtures in the Knorr Pyrazole Synthesis
This is arguably the most common challenge when using unsymmetrical 1,3-dicarbonyl compounds. The formation of two distinct regioisomers can lead to tedious purification steps and reduced yields of the desired product.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of two isomeric pyrazoles in my reaction?
A1: The formation of regioisomers in the Knorr pyrazole synthesis arises from the reaction of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound. The substituted hydrazine has two non-equivalent nitrogen atoms (N1 and N2), and the 1,3-dicarbonyl compound has two different carbonyl groups. The initial nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons can occur in two different ways, leading to two different initial adducts that then cyclize and dehydrate to form the two possible regioisomeric pyrazoles.[1][2]
Q2: What are the key factors that control the regioselectivity of this reaction?
A2: The regiochemical outcome is a delicate interplay of several factors:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound plays a crucial role. Electron-withdrawing groups will activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack. Conversely, the nucleophilicity of the two nitrogen atoms in the substituted hydrazine is also a key factor.[3]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine will sterically hinder the approach of the nucleophile. The reaction will preferentially occur at the less sterically hindered carbonyl group and/or with the less sterically hindered nitrogen atom of the hydrazine.[3]
-
Reaction Conditions: The choice of solvent, temperature, and the presence or absence of a catalyst can significantly influence the ratio of the two regioisomers. These conditions can alter the tautomeric equilibrium of the 1,3-dicarbonyl compound and the nucleophilicity of the hydrazine.[4][5]
Troubleshooting Guide: Improving Regioselectivity
If you are observing poor regioselectivity, consider the following optimization strategies:
1. Modification of Reactants:
-
Introduce Steric Bulk: If synthetically feasible, introducing a bulky substituent on either the hydrazine or the 1,3-dicarbonyl compound can effectively block one reaction pathway, favoring the formation of a single regioisomer.
-
Leverage Electronic Effects: Strategically placing electron-withdrawing or electron-donating groups on your starting materials can direct the initial nucleophilic attack to a specific carbonyl carbon.
2. Optimization of Reaction Conditions:
A systematic screening of reaction parameters is often the most practical approach to enhance regioselectivity.
-
Solvent Selection: The polarity and hydrogen-bonding ability of the solvent can have a profound impact. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in certain cases compared to standard solvents like ethanol.[4][5] These solvents can modulate the reactivity of the carbonyl groups and the hydrazine nitrogens.
-
Temperature Control: Varying the reaction temperature can influence the kinetic versus thermodynamic control of the reaction, potentially favoring the formation of one isomer over the other. Lowering the temperature may increase selectivity.
-
Catalyst Screening: While the Knorr synthesis is often acid-catalyzed, the choice of catalyst can be critical.[6][7] Experiment with different Brønsted or Lewis acids. In some specialized syntheses, specific metal catalysts like silver carbonate have been employed to achieve high regioselectivity.[8]
Data Presentation: Influence of Solvent on Regioselectivity
The following table provides an example of how solvent choice can dramatically impact the ratio of regioisomers formed.
| 1,3-Dicarbonyl Reactant | Hydrazine Reactant | Solvent | Regioisomer Ratio (A:B) | Reference |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | EtOH | 36:64 | [4] |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | TFE | 85:15 | [4] |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | HFIP | 97:3 | [5] |
Experimental Protocol: General Procedure for Optimizing Regioselectivity
-
Small-Scale Screening: Set up a series of small-scale reactions (e.g., 0.5 mmol) in parallel.
-
Vary One Parameter at a Time:
-
Solvent Screen: Test a range of solvents with varying polarities (e.g., ethanol, methanol, TFE, HFIP, toluene, dioxane).
-
Temperature Screen: Run the reactions at different temperatures (e.g., 0 °C, room temperature, 50 °C, reflux).
-
Catalyst Screen: If using a catalyst, test different acids (e.g., acetic acid, p-toluenesulfonic acid, HCl) or other reported catalysts.
-
-
Reaction Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the reaction time and the ratio of the two regioisomers.
-
Analysis: After completion, carefully work up each reaction and analyze the crude product mixture by ¹H NMR or HPLC to accurately determine the regioisomeric ratio.
-
Scale-Up: Once the optimal conditions are identified, scale up the reaction.
Visualization: Knorr Pyrazole Synthesis Pathway
Caption: Formation of two regioisomers from unsymmetrical starting materials.
Issue 2: Incomplete Cyclization and Formation of Intermediates
Sometimes, the reaction stalls before the final pyrazole ring is formed, leading to the isolation of stable intermediates.
Frequently Asked Questions (FAQs)
Q3: My reaction seems to have worked, but my main product is not a pyrazole. What could it be?
A3: Incomplete cyclization can result in the formation of hydrazone or enamine intermediates. These are formed after the initial condensation of the hydrazine with one of the carbonyl groups but before the final ring-closing step and dehydration.
Troubleshooting Guide: Driving the Reaction to Completion
-
Increase Reaction Time or Temperature: The cyclization and dehydration steps may require more forcing conditions. Prolonging the reaction time or increasing the temperature can often drive the reaction to completion.
-
Adjust pH: The cyclization step is often acid-catalyzed. Ensure that the reaction medium is sufficiently acidic. If the reaction is run under neutral or basic conditions, the addition of a catalytic amount of acid (e.g., acetic acid) can promote cyclization.
-
Choice of Dehydrating Agent: In some cases, the removal of water is the rate-limiting step. The use of a dehydrating agent or a Dean-Stark apparatus to azeotropically remove water can be beneficial.
Issue 3: Formation of Pyrazoline Side-Products
In syntheses starting from α,β-unsaturated carbonyl compounds, the initial Michael addition followed by cyclization often leads to a dihydropyrazole, known as a pyrazoline.
Frequently Asked questions (FAQs)
Q4: I am trying to synthesize a pyrazole from an α,β-unsaturated ketone, but I have isolated a pyrazoline instead. Why did this happen?
A4: The reaction of hydrazines with α,β-unsaturated carbonyl compounds typically proceeds through a Michael addition followed by intramolecular cyclization to form a pyrazoline intermediate.[9][10] The final aromatization to the pyrazole requires an oxidation step. In many cases, this oxidation does not occur spontaneously under the reaction conditions.
Troubleshooting Guide: Aromatization of Pyrazolines to Pyrazoles
If you have isolated a pyrazoline, you can perform a subsequent oxidation step to obtain the desired pyrazole.
1. In-situ Oxidation:
-
Air Oxidation: Simply stirring the reaction mixture open to the air or bubbling air through the solution can sometimes be sufficient for oxidation, especially at elevated temperatures.
-
Chemical Oxidants: A variety of mild oxidizing agents can be used. A common and effective method is heating the pyrazoline in DMSO under an oxygen atmosphere or using reagents like bromine.[11]
Experimental Protocol: Oxidation of a Pyrazoline to a Pyrazole
-
Dissolve the Pyrazoline: Dissolve the isolated pyrazoline in a suitable solvent, such as DMSO or acetic acid.
-
Add Oxidizing Agent (if necessary): For example, add a stoichiometric amount of bromine dropwise at 0 °C.
-
Heat the Reaction: Heat the reaction mixture (e.g., to 100 °C) and monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Cool the reaction mixture, perform an appropriate aqueous work-up, and purify the resulting pyrazole by column chromatography or recrystallization.
Issue 4: Difficulty in Purifying the N-Substituted Pyrazole
Even with an optimized reaction, purification can be a significant hurdle, especially when dealing with regioisomers with similar polarities.
Frequently Asked Questions (FAQs)
Q5: My regioisomers are very close on TLC. How can I separate them effectively?
A5: Separating regioisomers with similar polarities is a common challenge. While standard silica gel column chromatography is the first approach, it may not always provide baseline separation.
Troubleshooting Guide: Purification Strategies
1. Column Chromatography:
-
Optimize the Eluent System: A thorough screening of solvent systems for TLC is crucial. A solvent system that provides a larger ΔRf (difference in retention factors) will give better separation on the column. Consider using solvent mixtures with different selectivities (e.g., hexane/ethyl acetate vs. dichloromethane/methanol).
-
Gradient Elution: Employing a shallow solvent gradient during column chromatography can improve the separation of closely eluting compounds.[12]
-
Dry Loading: Adsorbing your crude product onto a small amount of silica gel before loading it onto the column ("dry loading") can lead to sharper bands and better resolution compared to loading the sample in a solvent.[13][14]
-
Alternative Stationary Phases: If silica gel fails, consider using other stationary phases like alumina (neutral or basic) or reverse-phase silica (C18).[15][16]
Experimental Protocol: Separation of Pyrazole Regioisomers by Flash Column Chromatography
-
TLC Optimization: Systematically test different solvent systems (e.g., varying ratios of hexanes:ethyl acetate) to find the eluent that provides the best separation of your regioisomers on a TLC plate.
-
Column Packing: Prepare a flash chromatography column with silica gel (230-400 mesh), packing it as a slurry in the initial, less polar eluent.
-
Sample Preparation (Dry Loading): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent under reduced pressure to obtain a free-flowing powder.
-
Column Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with the optimized solvent system. If necessary, gradually increase the polarity of the eluent (gradient elution).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the pure fractions of each regioisomer.
-
Solvent Removal: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to obtain the purified products.[13][17]
2. Crystallization:
-
Direct Crystallization: If your desired product is a solid and the major component of the mixture, direct crystallization from a suitable solvent system can be a highly effective purification method.
-
Fractional Crystallization: In some cases, it may be possible to sequentially crystallize the different regioisomers from a concentrated solution.
-
Salt Formation: N-substituted pyrazoles are basic and can form salts with inorganic or organic acids. The resulting salts often have different solubility properties and may be more amenable to crystallization, providing a route for purification.[18][19]
Visualization: Purification Workflow
Caption: Decision workflow for purification of N-substituted pyrazoles.
References
Sources
- 1. name-reaction.com [name-reaction.com]
- 2. mdpi.com [mdpi.com]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 8. Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 10. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazole synthesis [organic-chemistry.org]
- 12. Purification [chem.rochester.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 18. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 19. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges of Pyrazole Derivatives in Biological Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve the common yet critical challenge of pyrazole derivative solubility in biological assays. The unique physicochemical properties of the pyrazole scaffold, while offering diverse biological activities, frequently lead to poor aqueous solubility, which can confound experimental results and hinder drug discovery progress.[1][2][3] This resource provides in-depth, evidence-based troubleshooting advice and detailed protocols to ensure the reliable and accurate assessment of your pyrazole-based compounds.
Frequently Asked Questions (FAQs)
Q1: Why do so many of my pyrazole derivatives exhibit poor water solubility?
A1: The limited aqueous solubility of many pyrazole derivatives is often multifactorial, stemming from their inherent physicochemical properties.[2] The pyrazole ring itself, along with other aromatic substituents, contributes to the molecule's nonpolar nature and lipophilicity.[4][5] Furthermore, the planar structure of these molecules can lead to efficient crystal lattice packing, resulting in high lattice energy that is difficult for water to overcome.[5] Strong intermolecular forces, such as hydrogen bonding and π-π stacking within the crystal structure, further contribute to low solubility.[5]
Q2: I dissolve my pyrazole compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. What is happening?
A2: This is a classic issue of a compound "crashing out" of solution. While Dimethyl Sulfoxide (DMSO) is an excellent organic solvent for many pyrazole derivatives, it is a non-aqueous environment.[1][6] When you introduce the DMSO stock solution into an aqueous buffer, you are drastically changing the solvent environment. The pyrazole compound, which was stable in DMSO, is now exposed to a polar, aqueous medium where its solubility is much lower. If the final concentration in the assay exceeds its aqueous solubility limit, the compound will precipitate.[7] It is crucial to understand that optimizing solubility in the DMSO stock is not the primary concern; ensuring solubility in the final aqueous assay medium is what matters.[8]
Q3: What is the maximum percentage of DMSO I can use in my cell-based assay without causing toxicity?
A3: As a general rule, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v) to avoid significant cytotoxicity. However, the tolerance can vary depending on the cell line and the duration of exposure. Some sensitive cell lines may show stress or altered function at concentrations as low as 0.1%. It is always best practice to run a vehicle control experiment with different concentrations of DMSO to determine the maximum tolerable concentration for your specific cell line and assay conditions.
Q4: Can adjusting the pH of my buffer help improve the solubility of my pyrazole derivative?
A4: Yes, if your pyrazole derivative has ionizable functional groups (acidic or basic), adjusting the pH of the aqueous medium can significantly improve its solubility.[6][] For a compound with a basic nitrogen atom (like the pyrazole ring itself, which is weakly basic), lowering the pH will lead to protonation and the formation of a more soluble salt.[4][10][11] Conversely, for a pyrazole with an acidic functional group, increasing the pH will deprotonate it, forming a more soluble salt.[] This is a simple and effective technique to consider.[][12]
Q5: Are there any "quick fixes" to try if I suspect my compound's insolubility is affecting my assay results?
A5: While there are no universal "quick fixes," a few initial steps can be taken. First, visually inspect your assay plates for any signs of precipitation after adding your compound. If you observe cloudiness or particulate matter, solubility is likely an issue. You can try lowering the final concentration of your compound in the assay. Additionally, incorporating a small percentage of a co-solvent (other than DMSO) in your final assay buffer, if your assay can tolerate it, might help. Gentle warming or sonication of the stock solution before dilution may also aid in dissolution.[1]
Troubleshooting Guides
Issue 1: Compound Precipitation Observed in Assay Wells
Primary Cause: The final concentration of the pyrazole derivative in the aqueous assay buffer exceeds its thermodynamic solubility limit.
Troubleshooting Workflow:
Caption: Decision workflow for addressing compound precipitation.
Step-by-Step Guide:
-
Lower the Concentration: The most straightforward first step is to perform a serial dilution and test lower concentrations of your compound. This helps determine if there is a concentration at which it remains soluble and still elicits a biological response.
-
Determine Aqueous Solubility: If lowering the concentration is not feasible or does not resolve the issue, a more systematic approach is needed. Perform a kinetic or thermodynamic solubility assay in your specific assay buffer to determine the maximum soluble concentration.
-
Optimize Co-solvent System: Many pyrazole derivatives show good solubility in organic solvents.[6] While DMSO is the primary stock solvent, adding a small, assay-compatible percentage of a co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) to the final assay buffer can increase solubility.[6][]
-
Adjust Buffer pH: As mentioned in the FAQs, if your compound has an ionizable group, systematically test the solubility across a range of pH values to find the optimal condition for your assay.[]
-
Advanced Formulation Strategies: For particularly challenging compounds, consider advanced formulation techniques such as the use of cyclodextrins to form inclusion complexes or employing surfactants to create micellar solutions.[5][12] However, be aware that these excipients can have their own biological effects and must be carefully controlled for.
Issue 2: Inconsistent or Non-Reproducible Assay Results
Primary Cause: Poor solubility can lead to variable amounts of dissolved compound in the assay wells, resulting in high data variability and poor reproducibility.[7][13]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent assay data.
Step-by-Step Guide:
-
Review Stock Solution Handling: Ensure your DMSO stock solutions are being handled correctly. Repeated freeze-thaw cycles can cause the compound to fall out of solution.[7][14] Aliquot your stock solutions into single-use vials to minimize this. Always ensure the compound is fully dissolved before use, using gentle warming or sonication if necessary.[1]
-
Standardize Dilution Protocol: The way in which the DMSO stock is diluted into the aqueous buffer can impact solubility. A rapid "dump" of the DMSO stock into the buffer can cause immediate precipitation. Try adding the DMSO stock to the buffer while vortexing to ensure rapid mixing and dispersion.
-
Implement a Pre-Assay Solubility Screen: Before running a full assay, perform a small-scale solubility screen. This can be as simple as preparing the highest concentration of your compound in the final assay buffer and visually inspecting for precipitation over time.
-
Check Compound Purity: Impurities can sometimes affect the solubility of the primary compound. If possible, re-purify the compound and re-run the assay. Recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes can be effective.[15]
-
Consider Salt Formation: If your compound has an ionizable center, synthesizing a salt form (e.g., hydrochloride or phosphate salt) can dramatically improve aqueous solubility and provide more consistent results.[11]
Data Summaries & Protocols
Table 1: Properties of Common Co-solvents for Biological Assays
| Co-solvent | Typical Starting Concentration (v/v) in Final Assay | Properties & Considerations |
| DMSO | < 0.5% | Excellent solubilizing power for many organics; can be toxic to cells at higher concentrations.[7] |
| Ethanol | 1-2% | Good for moderately nonpolar compounds; generally well-tolerated by cells at low concentrations. |
| Polyethylene Glycol 400 (PEG 400) | 1-5% | A non-ionic polymer, useful for a range of compounds; can increase viscosity. |
| Propylene Glycol (PG) | 1-5% | Similar to PEG 400; often used in in vivo formulations.[1] |
| Glycerol | 1-5% | Can help stabilize proteins and is generally non-toxic, but significantly increases viscosity. |
Experimental Protocol: Kinetic Solubility Screening
Objective: To determine the apparent solubility of a pyrazole derivative in a specific aqueous buffer over time.
Materials:
-
Pyrazole derivative
-
DMSO (anhydrous)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well microplate (non-binding surface recommended)
-
Plate reader capable of measuring turbidity (e.g., at 620 nm)
Procedure:
-
Prepare Stock Solution: Create a high-concentration stock solution of your pyrazole derivative in 100% DMSO (e.g., 10 mM).
-
Serial Dilution in DMSO: In a separate 96-well plate, perform a serial dilution of your stock solution in DMSO to create a range of concentrations.
-
Dispense into Assay Buffer: In a new 96-well plate, add your assay buffer to each well. Then, transfer a small, equal volume of each DMSO concentration from the dilution plate into the corresponding wells of the buffer plate. The final DMSO concentration should match your assay conditions (e.g., 0.5%).
-
Incubate and Read: Immediately after adding the compound, shake the plate and take an initial turbidity reading on the plate reader.
-
Monitor Over Time: Continue to take readings at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr) while incubating the plate at the assay temperature.
-
Data Analysis: The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit. This provides a good estimate of the maximum concentration you can use in your assay without immediate precipitation.
References
- Solubility of Things. (n.d.). Pyrazole.
- Various Authors. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- BenchChem. (2025). Formulation of Pyrazole Compounds for In Vivo Studies: Application Notes and Protocols.
- BenchChem. (n.d.). The Broad-Spectrum Biological Activity of Pyrazole Compounds: A Technical Guide.
- BenchChem. (2025). Technical Support Center: Enhancing the Bioavailability of Pyrazole Derivatives.
- BenchChem. (n.d.). How to improve the solubility of 1-Isopropylpyrazole derivatives.
- Alfei, S., Brullo, C., Spallarossa, A., & Zuccari, G. (2022). From Weakly Active Insoluble Pyrazoles Not Clinically Administrable, New Potent Antibacterial Water-Soluble Nanoparticles Using Cationic Dendrimers as Solubilizing Agents. IRIS UniGe.
- Alfei, S., et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. PMC - NIH.
- Various Authors. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews.
- BenchChem. (2025). Improving solubility of pyrazole derivatives for reaction.
- Alfei, S., et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. MDPI.
- BenchChem. (n.d.). dealing with poor solubility of pyrazole derivatives during synthesis.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed.
- BenchChem. (n.d.). Preventing degradation of pyrazole compounds during synthesis.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.
- Various Authors. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
- Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rroij.com [rroij.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 10. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling the Synthesis of 1-Cyclohexyl-4-nitropyrazole
An essential guide for chemists and process engineers on the synthesis of 1-Cyclohexyl-4-nitropyrazole, this Technical Support Center provides in-depth troubleshooting, frequently asked questions, and detailed protocols to facilitate a smooth transition from bench-scale experiments to large-scale production. As Senior Application Scientists, we emphasize the causality behind experimental choices to ensure both success and safety.
Synthetic Pathway Overview
The synthesis of this compound is most reliably achieved via a two-step process involving the formation of the pyrazole ring through a cyclocondensation reaction. This method offers high regioselectivity by constructing the ring with the nitro group already in place, circumventing the often harsh and less selective direct nitration of 1-cyclohexylpyrazole.
The key transformation is a variation of the Knorr pyrazole synthesis, which involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[1][2][3] In this case, Cyclohexylhydrazine reacts with a suitable three-carbon electrophile bearing a nitro group, such as 1,1-dimethoxy-2-nitroethene.
Caption: General synthetic route to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the formation of the pyrazole ring? A1: The reaction follows the Knorr pyrazole synthesis pathway.[1] It begins with the nucleophilic attack of the cyclohexylhydrazine onto the β-carbon of the nitroethene derivative, followed by elimination of a methoxy group. The second nitrogen of the hydrazine then attacks the acetal carbon, leading to cyclization and subsequent elimination of the second methoxy group and water to form the aromatic pyrazole ring.[4]
Q2: What are the primary safety concerns when scaling up this synthesis? A2: The main hazards are associated with the reagents. Hydrazine derivatives are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.[4] The nitration process, if used as an alternative route, is highly exothermic and can lead to runaway reactions if not properly controlled.[5][6] Nitric acid is also extremely corrosive.[7][8][9] Always consult the Safety Data Sheet (SDS) for each chemical and perform a thorough risk assessment before beginning any work.[6]
Q3: How can I monitor the reaction's progress? A3: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the consumption of the starting materials and the formation of the product on a small scale. For larger scale reactions, High-Performance Liquid Chromatography (HPLC) is recommended for more quantitative analysis of reaction conversion and purity. A typical mobile phase for TLC and HPLC would be a mixture of ethyl acetate and hexane.
Q4: Is it better to use cyclohexylhydrazine free base or its hydrochloride salt? A4: Cyclohexylhydrazine hydrochloride is more stable and commercially available as a crystalline solid, making it easier to handle and store.[10] If using the salt, a base (e.g., sodium acetate or a non-nucleophilic tertiary amine) must be added to the reaction mixture to liberate the free hydrazine in situ.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up.
Q: My reaction is sluggish or fails to initiate. What could be the cause? A:
-
Cause 1: Inactive Cyclohexylhydrazine. If you are using the hydrochloride salt, ensure that you have added a sufficient amount of base to neutralize the HCl and free the hydrazine. The free base can degrade over time; verify its purity if it has been stored for an extended period.[11]
-
Cause 2: Low-Quality Nitro-dicarbonyl Equivalent. The 1,1-dimethoxy-2-nitroethene or similar precursors can be unstable.[12] Verify the purity by NMR or GC-MS before use. If it has decomposed, it may need to be freshly prepared or purified.
-
Solution: Always use high-purity, verified starting materials. When using the hydrochloride salt of the hydrazine, add at least one equivalent of a suitable base.
Q: The reaction yields are consistently low. How can this be improved? A:
-
Cause 1: Suboptimal Reaction Temperature. The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition of the nitro-containing compounds.
-
Cause 2: Incorrect Solvent. The polarity of the solvent is crucial for solubilizing the reactants and facilitating the reaction. Alcohols like ethanol or polar aprotic solvents like acetonitrile are often effective.
-
Cause 3: Inefficient Mixing. On a larger scale, poor agitation can lead to localized concentration gradients and temperature differences, reducing overall yield.[13]
-
Solution: Optimize the reaction temperature by screening a range (e.g., 50°C to reflux). Ensure the chosen solvent fully dissolves the reactants at the reaction temperature. For scale-up, use an appropriate overhead stirrer and vessel geometry to ensure efficient mixing.
Caption: Decision workflow for troubleshooting low reaction yields.
Q: I am observing an emulsion during the aqueous work-up, making phase separation difficult. A:
-
Cause: This is common in larger-scale reactions, especially if the crude product is oily or if there are insoluble byproducts.
-
Solution: Add a saturated brine solution to the aqueous layer to increase its ionic strength, which often helps break the emulsion. Alternatively, filtering the entire biphasic mixture through a pad of celite can remove particulate matter that may be stabilizing the emulsion.
Q: The final product is difficult to crystallize or is obtained as an oil. A:
-
Cause 1: Residual Impurities. Small amounts of impurities can inhibit crystallization.
-
Cause 2: Incorrect Crystallization Solvent. The chosen solvent system may not be optimal for inducing crystallization.
-
Solution: First, ensure the crude product is sufficiently pure by performing a column chromatography purification step. Then, screen a variety of solvent systems for crystallization. A common technique is to dissolve the product in a good solvent (e.g., dichloromethane or ethyl acetate) and slowly add a poor solvent (e.g., hexane or heptane) until turbidity is observed, then allow it to cool slowly.
| Parameter | Lab Scale (1-10 g) | Pilot/Production Scale (1 kg+) | Key Considerations for Scale-Up |
| Heating/Cooling | Heating mantle, ice bath | Jacketed reactor with thermal fluid | Surface-to-volume ratio decreases; ensure efficient heat transfer to control exotherms and maintain temperature.[5] |
| Reagent Addition | Dropping funnel, syringe pump | Metering pumps | Controlled addition is critical to manage heat evolution and maintain reaction stoichiometry. |
| Mixing | Magnetic stir bar | Overhead mechanical stirrer | Ensure homogeneity in the larger volume to avoid localized "hot spots" and poor kinetics.[13] |
| Work-up | Separatory funnel | Jacketed reactor, decanting | Phase separation can be slower. Emulsion formation is more likely. |
| Isolation | Buchner funnel filtration | Centrifuge, filter-dryer | Handling large volumes of solids and solvents requires specialized equipment. |
Detailed Experimental Protocol (Lab Scale)
Synthesis of this compound
Disclaimer: This protocol is for informational purposes. All laboratory work should be conducted with appropriate safety measures and after a thorough risk assessment.
Reagents:
-
Cyclohexylhydrazine hydrochloride (1.0 eq)
-
Sodium Acetate (1.1 eq)
-
1,1-Dimethoxy-2-nitroethene (1.05 eq)
-
Ethanol (approx. 5-10 mL per gram of hydrazine)
-
Glacial Acetic Acid (catalytic amount, ~0.1 eq)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add cyclohexylhydrazine hydrochloride, sodium acetate, and ethanol.
-
Stir the suspension at room temperature for 30 minutes to allow for the formation of the free hydrazine.
-
Add 1,1-dimethoxy-2-nitroethene and a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux (approx. 78-80°C) and monitor the reaction progress by TLC or HPLC (e.g., every 2 hours). The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Redissolve the resulting residue in ethyl acetate and wash sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford this compound as a solid.
References
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
- YouTube. (2019). Synthesis of pyrazoles.
- Benchchem. (n.d.). 1,1-Dimethoxy-2-nitroethane.
- El-Malah, A. A., et al. (n.d.).
- MDPI. (2023).
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
- ChemicalBook. (n.d.). Cyclohexylhydrazine hydrochloride synthesis.
- YouTube. (2024).
- National Academic Digital Library of Ethiopia. (2013).
- EH&S. (n.d.). NITRIC ACID SAFETY.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Cyclohexylhydrazine Hydrochloride in Modern Organic Synthesis.
- BOC Sciences. (2025).
- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
- UW Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
- Sigma-Aldrich. (n.d.). Cyclohexylhydrazine hydrochloride 98%.
- Google Patents. (n.d.). Method for purifying pyrazoles.
- Org Prep Daily. (2006). 1-allyl-4-nitropyrazole.
- Yin, B., et al. (n.d.). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. Organic Process Research & Development.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. name-reaction.com [name-reaction.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 6. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
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- 8. ehs.washington.edu [ehs.washington.edu]
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- 10. nbinno.com [nbinno.com]
- 11. Cyclohexylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Spectroscopic Characterization of N-Cyclohexyl Pyrazoles
Welcome to the technical support center for the spectroscopic characterization of N-cyclohexyl pyrazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this important class of heterocyclic compounds. Here, we address common challenges and frequently asked questions encountered during NMR, Mass Spectrometry, IR, and UV-Vis analysis, providing not just solutions but the underlying scientific principles to empower your research.
Section 1: Troubleshooting ¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for N-cyclohexyl pyrazoles. However, the unique structural features of these molecules—namely the conformational flexibility of the cyclohexyl ring and potential for restricted rotation—can lead to complex and sometimes confusing spectra.
FAQ 1: My ¹H and ¹³C NMR spectra show more signals than expected, but my sample is pure by other analytical methods. What is happening?
Answer: This is a classic and frequently observed issue, most commonly caused by the presence of rotational isomers (rotamers) .
-
Causality: The bond between the pyrazole's nitrogen (N1) and the cyclohexyl's C1' carbon is a single bond, but its rotation can be significantly hindered. This restriction arises from steric interactions between the substituents on the pyrazole ring (especially at the C5 position) and the bulky cyclohexyl group. If the energy barrier to rotation is high enough, this rotation becomes slow on the NMR timescale, leading to the observation of distinct sets of signals for each stable conformation (rotamer).[1]
-
Expert Insight: The rate of this rotation is temperature-dependent. At low temperatures, the exchange between rotamers is slow, and you will see sharp, separate signals for each. At high temperatures, the rotation becomes rapid, and the signals for the corresponding atoms in each rotamer will coalesce into a single, time-averaged signal.[1]
Troubleshooting Protocol: Variable Temperature (VT) NMR
This experiment is the definitive method to confirm the presence of rotamers.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K). Note the presence of doubled or complex signals.
-
High-Temperature Spectrum: Increase the sample temperature in increments (e.g., 313 K, 333 K, 353 K). Observe the spectra at each step. If rotamers are present, you should see the doubled signals broaden and eventually merge (coalesce) into single, sharp peaks.
-
Low-Temperature Spectrum (Optional): Cooling the sample (e.g., to 273 K, 253 K) can sometimes sharpen the individual signals of the rotamers if they are in intermediate exchange at room temperature, further confirming their presence.[2]
Visualization: Rotamer Interconversion
Caption: Logical flow of rotamer effects on NMR spectra with temperature.
FAQ 2: The signals for my cyclohexyl protons are very broad and poorly resolved, resembling a "lump." How can I interpret this?
Answer: This issue is typically due to the conformational dynamics of the cyclohexane ring .
-
Causality: The cyclohexane ring is not static; it undergoes a rapid "chair-flip" interconversion between two chair conformations. In this process, axial protons become equatorial, and vice versa. On the NMR timescale, if the rate of this chair-flip is intermediate, it leads to significant signal broadening. This is because the protons are not in a single, well-defined chemical environment long enough to produce a sharp signal.[1]
-
Expert Insight: The N-substituent can influence the energy barrier of this ring flip. For N-cyclohexyl pyrazoles, the chemical environment of the axial and equatorial protons can be quite different, exacerbating the broadening effect during intermediate exchange.
Troubleshooting Protocol: Low-Temperature NMR
-
Acquire Spectrum at Room Temperature: Note the broad, unresolved signals for the cyclohexyl protons.
-
Cool the Sample: Lower the experiment temperature significantly (e.g., to 253 K, 233 K, or even lower). As the temperature decreases, the rate of the chair-flip will slow down.
-
Observe Spectral Changes: At a sufficiently low temperature (the "coalescence temperature"), the broad "lump" will resolve into distinct, sharp signals for the now locked-out axial and equatorial protons. This not only confirms the cause of the broadening but also allows for the accurate assignment of coupling constants.
Data Presentation: Typical NMR Chemical Shifts
The following table provides expected chemical shift ranges for N-cyclohexyl pyrazoles in CDCl₃. Note that these can vary based on other substituents on the rings.[3][4][5]
| Group | Proton (¹H) δ (ppm) | Carbon (¹³C) δ (ppm) | Notes |
| Pyrazole H-3 | 7.4 - 7.8 | 138 - 142 | Highly dependent on substitution at C5. |
| Pyrazole H-4 | 6.2 - 6.5 | 105 - 110 | Often appears as a triplet (J ≈ 2 Hz).[3] |
| Pyrazole H-5 | 7.3 - 7.6 | 128 - 132 | Highly dependent on substitution at C3. |
| Cyclohexyl CH (N-CH) | 4.0 - 4.5 | 55 - 65 | The methine proton attached to the nitrogen. |
| Cyclohexyl CH₂ (axial) | 1.1 - 1.8 | 30 - 35 | Typically shielded (upfield) compared to equatorial. |
| Cyclohexyl CH₂ (equatorial) | 1.8 - 2.2 | 24 - 26 | Typically deshielded (downfield) compared to axial. |
Section 2: Troubleshooting Mass Spectrometry (MS)
Mass spectrometry provides crucial information about molecular weight and fragmentation, which helps confirm the identity of the target molecule. N-cyclohexyl pyrazoles exhibit characteristic fragmentation patterns.
FAQ 1: I don't see a clear molecular ion (M⁺˙) peak in my Electron Ionization (EI) mass spectrum. Did my compound decompose?
Answer: Not necessarily. The molecular ion peak in EI-MS can be weak or entirely absent for certain classes of compounds, including some N-alkylated heterocycles.[6]
-
Causality: EI is a high-energy ionization technique that can cause extensive fragmentation. If the initially formed molecular ion is unstable, it may fragment so rapidly that very little of it reaches the detector. N-cyclohexyl pyrazoles often have facile fragmentation pathways that lead to stable daughter ions, making the molecular ion transient.
-
Expert Insight: The most common initial fragmentation is often the cleavage of the N-C(cyclohexyl) bond, as this can lead to a stable cyclohexyl cation or a stabilized pyrazole radical.
Troubleshooting Protocol: Use of Soft Ionization Techniques
If EI-MS fails to show a molecular ion, switch to a soft ionization method, which imparts less energy to the molecule.
-
Electrospray Ionization (ESI): This is the most common alternative. It typically generates protonated molecules, [M+H]⁺, or adducts with sodium, [M+Na]⁺, or potassium, [M+K]⁺. These are usually very stable and provide clear evidence of the molecular weight.
-
Chemical Ionization (CI): Another effective soft technique that often produces a strong [M+H]⁺ ion with less fragmentation than EI.
-
Check for Adducts: In ESI, be aware of adducts with residual water ([M+H₂O+H]⁺) or solvents like acetonitrile ([M+CH₃CN+H]⁺), which can sometimes be mistaken for impurities.[7][8]
FAQ 2: What are the key fragmentation patterns to expect for an N-cyclohexyl pyrazole in EI-MS?
Answer: N-cyclohexyl pyrazoles display several predictable fragmentation pathways that can be used for structural confirmation. The relative abundance of fragment ions depends on the substitution pattern of the pyrazole ring.
-
α-Cleavage: Cleavage of the N-C(cyclohexyl) bond is very common. This can result in two primary fragments:
-
Cyclohexyl cation ([C₆H₁₁]⁺): m/z = 83.
-
Pyrazole radical ([Pyr]˙): The m/z will depend on the pyrazole substituents.
-
-
Loss of Cyclohexene: A common rearrangement involves the transfer of a hydrogen atom from the cyclohexyl ring to the pyrazole, followed by the elimination of a neutral cyclohexene molecule (mass = 82). This results in a fragment ion of [M-82]⁺˙.
-
Pyrazole Ring Fragmentation: The pyrazole ring itself can fragment, often by losing molecules of HCN (27 u) or N₂ (28 u).[9]
Visualization: Common Fragmentation Pathways
Caption: Key fragmentation pathways for N-cyclohexyl pyrazoles in EI-MS.
Data Presentation: Common Mass Fragments
| Fragmentation Process | Neutral Loss | Observed Ion (m/z) | Significance |
| α-Cleavage | Pyrazole Radical | 83 | Confirms cyclohexyl moiety.[6][10] |
| α-Cleavage | Cyclohexyl Radical | M - 83 | Confirms pyrazole core. |
| H-Rearrangement | Cyclohexene (C₆H₁₀) | M - 82 | Characteristic of N-cyclohexyl group. |
| Ring Cleavage | HCN | M - 27 (or from fragments) | Characteristic of pyrazole ring.[9] |
Section 3: FAQs for IR and UV-Vis Spectroscopy
These techniques are excellent for confirming the presence of key functional groups and understanding the electronic properties of the molecule.
FAQ 1 (IR): What are the most important absorption bands in the IR spectrum for confirming my structure?
Answer: The infrared (IR) spectrum provides a fingerprint of the molecule's functional groups. For an N-cyclohexyl pyrazole, you should look for the following characteristic absorptions:
-
C-H Stretching (Aliphatic): Strong bands in the 2850-2950 cm⁻¹ region, corresponding to the C-H bonds of the cyclohexyl ring.
-
C-H Stretching (Aromatic): Weaker bands typically above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹), corresponding to the C-H bonds on the pyrazole ring.
-
C=N and C=C Stretching (Pyrazole Ring): A series of medium to strong bands in the 1400-1600 cm⁻¹ region are characteristic of the pyrazole ring vibrations.[11][12]
-
C-N Stretching: A band in the 1250-1350 cm⁻¹ region can often be attributed to the C-N stretching of the pyrazole ring.[11]
FAQ 2 (UV-Vis): Why is the λₘₐₓ of my compound different from that of unsubstituted pyrazole, and why does it change with solvent?
Answer: The position of the maximum absorbance (λₘₐₓ) in a UV-Vis spectrum is sensitive to the electronic structure of the chromophore (the pyrazole ring) and its environment (the solvent).
-
Causality - Substituent Effects: The N-cyclohexyl group is an alkyl group, which acts as a weak electron-donating group. This can cause a small bathochromic shift (shift to longer wavelength) of the π→π* transitions of the pyrazole ring compared to the unsubstituted parent. Other substituents on the ring will have a more dramatic effect.
-
Causality - Solvent Effects (Solvatochromism): The polarity of the solvent can stabilize the ground state and the excited state of the molecule to different extents.[13][14]
-
Polar Protic Solvents (e.g., ethanol, water): Can form hydrogen bonds with the pyrazole nitrogens, which typically leads to a hypsochromic shift (blue shift) of n→π* transitions and a bathochromic shift (red shift) of π→π* transitions.[15]
-
Nonpolar Solvents (e.g., hexane, cyclohexane): Provide a reference spectrum with minimal solvent-solute interactions.
-
By measuring the UV-Vis spectrum in a series of solvents with varying polarity, you can probe the nature of the electronic transitions in your molecule.[16][17]
-
References
- ACS Publications. (2026). Click-to-Release Reactions for Tertiary Amines and Pyridines.
- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]
-
ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]
-
Digital CSIC. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]
-
ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives. [Link]
-
ResearchGate. (n.d.). NH / CH stretching region of the IR spectrum of pyrazole. [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes. [Link]
-
ResearchGate. (2017). Solvent and pH Effects on UV Absorption Spectrum of 1,3-bis[(3-(2-pyridyl) pyrazol-1 ylmethyl)] benzene (1,3-PPB). [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
PMC - NIH. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. [Link]
-
ResearchGate. (n.d.). Structures and tautomerism of substituted pyrazoles. [Link]
-
PMC - NIH. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
PubMed. (2014). Unexpected peaks in tandem mass spectra due to reaction of product ions with residual water in mass spectrometer collision cells. [Link]
-
AIP Publishing. (2025). Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical. [Link]
-
ResearchGate. (n.d.). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic.... [Link]
-
MDPI. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]
-
ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]
-
MDPI. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo.... [Link]
-
PubMed. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]
-
ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. [Link]
-
ResearchGate. (n.d.). SOLVENT AND pH EFFECTS ON UV ABSORPTION SPECTRUM OF 1,3-bis[(3-(2-pyridyl) pyrazol-1 ylmethyl)] benzene (1,3-PPB). [Link]
-
YouTube. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... [Link]
-
Bentham Science. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
NIH. (2023). A Theoretical Study of Solvent Effects on the UV–vis Spectroscopy of 3-Hydroxyflavone (3-HF) and Some Simplified Molecular Models. [Link]
-
PMC - NIH. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]
-
SID. (n.d.). 1H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). [Link]
-
YouTube. (2023). A Level Chemistry Revision "Interpreting Fragmentation Patterns in a Mass Spectrum". [Link]
-
ResearchGate. (n.d.). Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
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Technical Support Center: Method Development for Resolving Isomers of Substituted Pyrazoles
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively working with substituted pyrazoles. The unique structural nature of the pyrazole ring frequently leads to the formation of various isomers—regioisomers, tautomers, and atropisomers—whose separation and characterization are critical for ensuring the safety, efficacy, and patentability of new chemical entities.
This resource provides in-depth, practical guidance in a question-and-answer format to address the specific experimental challenges you may encounter. We will delve into the causality behind methodological choices, offering not just protocols but a framework for rational method development and troubleshooting.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Pyrazole Isomerism
This section addresses the foundational concepts of pyrazole isomerism and the primary analytical tools used for their resolution.
Q1: What are the most common types of isomers in substituted pyrazoles and why are they challenging to separate?
A1: Substituted pyrazoles primarily present three types of isomerism:
-
Regioisomers: Arise when unsymmetrical reagents, such as a substituted hydrazine and a 1,3-dicarbonyl compound, react, leading to different placements of substituents on the pyrazole ring (e.g., 1,3,5- vs. 1,4,5-substitution).[1] These isomers often have very similar polarities and molecular weights, making their chromatographic separation difficult.[2]
-
Tautomers: Annular tautomerism involves the migration of a proton between the two nitrogen atoms (N1 and N2) of the pyrazole ring.[3][4] This is a rapid equilibrium in solution, which can complicate analysis by causing signal averaging or broadening in NMR spectra.[5] The position of this equilibrium is influenced by substituent effects, solvent, and temperature.[4][6]
-
Atropisomers: This is a form of axial chirality that can occur in pyrazoles with bulky substituents that restrict rotation around a single bond (e.g., a bond between the pyrazole ring and an aryl group).[7] These enantiomers have identical physical properties in achiral environments and require specialized chiral separation techniques to be resolved.[8]
The primary challenge lies in the subtle structural differences between these isomers, which result in very similar physicochemical properties, demanding high-resolution analytical techniques for effective separation and characterization.[2]
Q2: Which analytical techniques are the cornerstones for analyzing pyrazole isomers?
A2: A multi-technique approach is essential:
-
Chromatography: This is the workhorse for physical separation.
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UHPLC): The most versatile methods, applicable for both regioisomer and chiral separations. Common modes include Normal-Phase, Reversed-Phase (RP), and Chiral chromatography.[2][9]
-
Supercritical Fluid Chromatography (SFC): An increasingly popular "green" alternative to normal-phase HPLC, especially powerful for chiral separations due to its fast analysis times and high efficiency.[10][11][12]
-
Flash Column Chromatography: Primarily used for preparative-scale separation of regioisomers following synthesis.[13][14]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive tool for structural elucidation and for studying dynamic processes like tautomerism.
-
1D NMR (¹H, ¹³C): Used for initial structural assessment and to identify the presence of mixtures.[15]
-
2D NMR (COSY, HSQC, HMBC, NOESY): Essential for unambiguous assignment of atoms and for differentiating between close regioisomers.[5][13] NOESY, in particular, can confirm the spatial proximity of protons, helping to assign regiochemistry.[13]
-
The relationship between these techniques can be visualized in the following workflow:
Caption: General workflow for pyrazole isomer separation and analysis.
Part 2: Troubleshooting Guides for Chromatographic Resolution
This section provides solutions to specific problems encountered during the chromatographic separation of pyrazole isomers.
High-Performance Liquid Chromatography (HPLC/UHPLC)
Q3: My pyrazole regioisomers are co-eluting or have very poor resolution (<1.0) on a C18 column. What steps should I take?
A3: This is a classic challenge stemming from the similar polarity of regioisomers. A systematic optimization is required.
-
Scientific Rationale: Resolution in reversed-phase HPLC is primarily governed by the differential partitioning of analytes between the nonpolar stationary phase (C18) and the polar mobile phase. Subtle differences in the dipole moment and hydrogen bonding capacity of pyrazole regioisomers can be exploited by modifying the mobile phase.
-
Troubleshooting Protocol:
-
Modify Mobile Phase Strength: If using an isocratic method, systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to water. A shallower gradient or a lower percentage of organic solvent will increase retention and provide more opportunity for the column to differentiate between the isomers.
-
Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, switch to methanol, or vice-versa. Methanol is a protic solvent and can engage in different hydrogen bonding interactions with the analytes compared to the aprotic acetonitrile, potentially altering elution order and improving resolution.
-
Introduce an Acidic Modifier: Un-ionized silanol groups on the silica backbone can cause secondary interactions with the basic nitrogen atoms of the pyrazole ring, leading to peak tailing and poor resolution. Adding 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase will protonate these silanols, minimizing tailing.[2]
-
Consider a Different Stationary Phase: If mobile phase optimization fails, the C18 phase may not be providing sufficient selectivity.
-
Phenyl-Hexyl Phase: This phase offers pi-pi interactions, which can be highly selective for aromatic compounds like substituted pyrazoles.
-
Pentafluorophenyl (PFP) Phase: Provides a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions, offering unique selectivity for polar and aromatic isomers.
-
-
Q4: I'm trying to separate pyrazole atropisomers using a chiral stationary phase (CSP), but I see no separation. What is my next step?
A4: Achieving chiral separation is highly dependent on the specific interactions between the analyte and the chiral selector on the CSP. If you see no separation, a change in conditions or CSP is necessary.
-
Scientific Rationale: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) separate enantiomers based on a combination of steric fit, hydrogen bonding, and pi-pi interactions within the chiral grooves of the polysaccharide polymer.[8] The mobile phase plays a critical role by competing with the analyte for interaction sites on the CSP.
-
Troubleshooting Protocol:
-
Switch Elution Mode: Polysaccharide CSPs are versatile and can be used in different modes.
-
Normal-Phase (Hexane/Alcohol): This is the most common starting point. If using hexane/isopropanol, try switching to hexane/ethanol. Ethanol is more polar and can alter the hydrogen bonding interactions, sometimes inducing separation.[8][9]
-
Polar Organic Mode (e.g., pure Methanol or Acetonitrile): This mode can provide very different selectivity and often results in sharper peaks and shorter analysis times.[8][9]
-
-
Screen Different CSPs: There is no universal CSP. The two most successful classes for pyrazoles are cellulose-based and amylose-based phases, and their selectivity can be orthogonal. If a cellulose column (e.g., Lux Cellulose-2) fails, an amylose column (e.g., Lux Amylose-2) may provide excellent resolution, and vice-versa.[2][8]
-
Lower the Temperature: Atropisomers can interconvert if the rotational energy barrier is low.[7] Lowering the column temperature (e.g., to 10-15°C) can slow this interconversion and improve peak shape and resolution. In some cases, sample preparation and storage at low temperatures are also required to prevent racemization before injection.[7]
-
Supercritical Fluid Chromatography (SFC)
Q5: My basic pyrazole compound is showing severe peak tailing in SFC. How can I improve the peak shape?
A5: Peak tailing for basic compounds in SFC is common and is typically caused by interactions with acidic sites on the stationary phase.
-
Scientific Rationale: Even on modern stationary phases, residual acidic silanols can interact strongly with basic analytes. In SFC, the mobile phase (CO₂ and an alcohol co-solvent) is less polar than in reversed-phase HPLC and may not be as effective at shielding these secondary interaction sites.
-
Troubleshooting Protocol:
-
Add a Basic Modifier: This is the most effective solution. Add a small amount of a basic additive to your alcohol co-solvent.
-
Common choices: Isopropylamine or diethylamine at concentrations of 0.1% to 0.5%.
-
Mechanism: The amine competes with the basic pyrazole for the acidic sites on the stationary phase, masking the secondary interactions and resulting in symmetrical peaks.
-
-
Increase Co-solvent Percentage: Increasing the percentage of the alcohol modifier (e.g., methanol) can sometimes improve peak shape by increasing the overall polarity of the mobile phase and helping to shield silanols.
-
Evaluate Different Co-solvents: While methanol is the most common co-solvent, ethanol or isopropanol can offer different selectivity and may reduce tailing for specific compounds.[12]
-
Part 3: Troubleshooting Guides for NMR Analysis
This section addresses common issues encountered during the structural characterization of pyrazole isomers by NMR.
Q6: In the ¹³C NMR of my substituted pyrazole, the signals for the C3 and C5 carbons are broad, or I see fewer signals than expected. Is my sample impure?
A6: Not necessarily. This is a classic sign of annular tautomerism occurring at a rate that is intermediate on the NMR timescale.[5]
-
Scientific Rationale: The proton on the pyrazole nitrogen rapidly shuttles between N1 and N2. If this exchange is fast, the NMR spectrometer detects an "average" structure, leading to a single, often broad, signal for the C3 and C5 positions. If the exchange is slow, you will see distinct signals for each tautomer. At an intermediate rate, severe broadening occurs.
-
Troubleshooting Protocol:
-
Low-Temperature NMR: This is the most powerful method to resolve the issue. By lowering the temperature of the NMR experiment (e.g., to 253 K, 233 K, or lower), you can slow the rate of proton exchange.[5] As the exchange slows, the broad signals will decoalesce into sharp, distinct signals for each of the two tautomers, confirming that you have a single, pure compound undergoing a dynamic process.
-
Change the Solvent: The rate of proton exchange is highly solvent-dependent.[4][5]
-
Aprotic Solvents (e.g., CDCl₃, Toluene-d₈): These solvents are less likely to facilitate proton transfer, which may slow the exchange enough to resolve the signals even at room temperature.
-
Protic/Hydrogen-Bonding Solvents (e.g., DMSO-d₆, CD₃OD): These solvents often accelerate proton exchange, leading to sharper, but averaged, signals.[6]
-
-
Solid-State NMR (CP/MAS): In the solid state, pyrazoles typically exist as a single, fixed tautomer.[16] A solid-state NMR spectrum can unambiguously identify the chemical shifts of this dominant form, which can then be used to understand the equilibrium in solution.[6][17]
-
Q7: I have synthesized a 1,3,5-trisubstituted pyrazole, but I'm unsure of the regiochemistry. How can I definitively assign the structure using NMR?
A7: Unambiguous assignment requires 2D NMR experiments that reveal through-bond and through-space correlations.
-
Scientific Rationale: While ¹H and ¹³C chemical shifts can provide clues, they can be misleading. 2D NMR provides definitive connectivity data. HMBC (Heteronuclear Multiple Bond Correlation) is particularly powerful as it shows correlations between protons and carbons over two and three bonds.
-
Structure Elucidation Workflow:
Caption: Workflow for unambiguous assignment of pyrazole regioisomers.
-
Key HMBC Correlations to Look For:
-
Identify the N1-substituent: Look for a 3-bond correlation (³J) from the protons on the N1-substituent to the C5 carbon of the pyrazole ring.
-
Differentiate C3 and C5: The proton at C4 will show a 2-bond correlation (²J) to both C3 and C5. However, the substituents at C3 and C5 will have unique long-range correlations. For example, protons on the C3 substituent should show a correlation to C4 and C3, while protons on the C5 substituent will correlate to C4 and C5. By piecing together these correlations, you can build an unambiguous map of the molecule's connectivity.
-
Part 4: Data Tables and Protocols
Table 1: Starting Conditions for Chromatographic Method Development
| Isomer Type | Technique | Recommended Stationary Phase(s) | Typical Mobile Phase System | Key Tip |
| Regioisomers | RP-HPLC/UHPLC | C18, Phenyl-Hexyl, PFP | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid or TFA[2] | Screen both acetonitrile and methanol as they offer different selectivities. |
| Regioisomers | Flash Chrom. | Silica Gel[13][14] | Gradient of Ethyl Acetate in Hexanes[2] | Use the "dry loading" method to improve resolution for challenging separations.[2] |
| Atropisomers | Chiral HPLC/SFC | Lux Cellulose-2, Lux Amylose-2[8][9] | Normal: Hexane/Ethanol[8]Polar Organic: Methanol or Acetonitrile[8] | Screen both cellulose and amylose-based CSPs; their selectivities are often complementary.[8] |
Protocol 1: Low-Temperature NMR Experiment to Resolve Tautomers
This protocol outlines the general steps for investigating tautomeric exchange.[5]
-
Sample Preparation: Prepare a sample of your pyrazole derivative (5-10 mg) in a suitable deuterated solvent with a low freezing point (e.g., Deuterated Toluene-d₈ or Dichloromethane-d₂).
-
Room Temperature Spectra: Acquire standard ¹H and ¹³C NMR spectra at room temperature (298 K) to serve as a baseline.
-
Systematic Cooling: Gradually lower the temperature of the NMR probe in decrements of 10-20 K.
-
Equilibration: Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring new spectra.
-
Data Acquisition: Record ¹H and ¹³C spectra at each temperature. Observe the broad signals corresponding to the exchanging positions (e.g., C3 and C5).
-
Identify Coalescence Point: Note the temperature at which the broad signal begins to split into two distinct signals. Continue cooling until the signals are sharp. This confirms the presence of two distinct tautomers in slow exchange on the NMR timescale.
References
- Claramunt, R. M., López, C., Santa María, M. D., Sanz, D., & Elguero, J. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy.
- Benchchem. (n.d.). Technical Support Center: Managing Regioisomer Formation in Unsymmetrical Pyrazole Synthesis.
- López, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(6), 678-684.
- Benchchem. (n.d.). Column chromatography conditions for separating pyrazole isomers.
- Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
- López, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry.
- UABDivulga. (2012). Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
- Pietzsch, M., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules.
- Benchchem. (n.d.). A Researcher's Guide to Regioselectivity in Substituted Pyrazole Reactions.
- Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.
- Gomaa, A. M. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules.
- Benchchem. (n.d.). Application Notes and Protocols for the Chromatographic Separation of Pyrazole Isomers.
- Benchchem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
- El-Faham, A., et al. (2023).
- Molnar, I., et al. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Journal of Pharmaceutical and Biomedical Analysis.
- Teixeira, C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules.
- Wang, Y., et al. (2020). Asymmetric synthesis of atropisomeric pyrazole via an enantioselective reaction of azonaphthalene with pyrazolone.
- da Silva, J. B. P., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules.
- Benchchem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation.
- Benchchem. (n.d.). Troubleshooting guide for scaling up pyrazole synthesis reactions.
- MatheO. (2017). Method development in Supercritical Fluid Chromatography (SFC) using Design of Experiments (DoE) and Design Space (DS).
- Kumar, A., et al. (2025). Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics.
- Brondz, I., & Brondz, A. (2025). Review: Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography—Mass Spectrometry.
- Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy for supercritical fluid chromatography.
- Diva-Portal.org. (n.d.). Chiral Method Development and Racemization Analysis of Diol-Containing Compounds using UPLC, SFC-MS.
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Validation & Comparative
A Comparative Study of 1-Cyclohexyl-4-nitropyrazole with other N-substituted Pyrazoles: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1][2] The strategic substitution at the N1 position of the pyrazole ring has been a key approach for modulating the physicochemical and biological properties of these derivatives, leading to the development of numerous therapeutic agents. This guide provides a comparative analysis of 1-Cyclohexyl-4-nitropyrazole, a representative N-cycloalkyl-substituted nitropyrazole, against other N-substituted pyrazoles, offering insights into its potential performance based on structure-activity relationships and available experimental data for analogous compounds.
Introduction to N-Substituted Pyrazoles in Drug Discovery
The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a versatile platform for designing molecules with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The nature of the substituent at the N1 position significantly influences the compound's lipophilicity, metabolic stability, and interaction with biological targets. This guide focuses on the 4-nitro-substituted pyrazole core, a common feature in compounds with potent biological effects, and explores how the N1-substituent, specifically a cyclohexyl group, might modulate these activities in comparison to other alkyl and aryl substitutions.
Synthesis of this compound: A Proposed Protocol
While a specific, detailed protocol for the synthesis of this compound is not extensively documented in a single source, a robust synthetic route can be proposed based on established methods for the synthesis of 4-nitropyrazoles and N-alkylation of pyrazole derivatives. The proposed synthesis is a two-step process, beginning with the nitration of pyrazole, followed by the N-alkylation with a cyclohexyl group.
Step 1: Synthesis of 4-Nitropyrazole
The synthesis of 4-nitropyrazole can be efficiently achieved through the direct nitration of pyrazole. A one-pot, two-step method has been reported to provide a high yield of the desired product.[3][4]
Experimental Protocol:
-
Preparation of Pyrazole Sulfate: In a flask equipped with a magnetic stirrer and under a controlled temperature environment (ice-water bath), slowly add pyrazole to concentrated sulfuric acid. The molar ratio should be carefully controlled.
-
Nitration: To the pyrazole sulfate solution, add a pre-cooled mixture of fuming nitric acid and fuming sulfuric acid dropwise, maintaining the temperature below a critical threshold.
-
Reaction and Isolation: After the addition is complete, allow the reaction to proceed at a slightly elevated temperature (e.g., 50°C) for a specific duration (e.g., 1.5 hours).[3][4]
-
Work-up: Pour the reaction mixture onto crushed ice to precipitate the 4-nitropyrazole. The solid product is then collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., ethyl ether/hexane) can be performed for further purification.[3]
Causality behind Experimental Choices: The use of a mixture of fuming nitric and sulfuric acids creates a highly potent nitrating agent (the nitronium ion, NO₂⁺), which is necessary for the electrophilic substitution on the electron-rich pyrazole ring. The initial formation of pyrazole sulfate helps to control the reactivity and improve the regioselectivity of the nitration towards the C4 position.
Step 2: N-Alkylation of 4-Nitropyrazole to Yield this compound
The introduction of the cyclohexyl group at the N1 position can be achieved through various N-alkylation methods. A common and effective method is the Mitsunobu reaction, which allows for the alkylation of acidic N-H bonds under mild conditions.[5]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitropyrazole, cyclohexanol, and triphenylphosphine (PPh₃) in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF).
-
Mitsunobu Reaction: Cool the solution in an ice bath and slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in the same solvent.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Purification: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to isolate this compound.
Causality behind Experimental Choices: The Mitsunobu reaction is a reliable method for forming C-N bonds from alcohols and N-H acidic compounds. Triphenylphosphine and an azodicarboxylate are used to activate the alcohol, making it susceptible to nucleophilic attack by the pyrazole nitrogen. This method avoids the use of harsh bases or high temperatures that could lead to side reactions.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed two-step synthesis of this compound.
Comparative Performance Analysis
Comparator N-Substituted Pyrazoles
For a meaningful comparison, we have selected N-substituted pyrazoles with varying N1-substituents to understand the influence of this position on biological activity. The selected comparators are:
-
1-Phenyl-4-nitropyrazole: Represents an N-aryl substitution.
-
1-Methyl-4-nitropyrazole: Represents a simple N-alkyl substitution.
-
Other N-substituted pyrazoles with reported antimicrobial and cytotoxic data.
Antimicrobial Activity
N-substituted pyrazoles are known to exhibit a broad spectrum of antimicrobial activities. The nature of the N1-substituent plays a crucial role in determining the potency and spectrum of this activity.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected N-Substituted Pyrazoles
| Compound/Derivative | N1-Substituent | Escherichia coli | Staphylococcus aureus | Candida albicans | Reference |
| Pyrazole Derivative 3 | -(CH₂)-C₆H₄-Cl | 0.25 | - | - | [2] |
| Pyrazole Derivative 4 | -(CH₂)-C₆H₄-NO₂ | - | - | - | [2] |
| Pyrazolo-pyridone | Phenyl | Moderate Activity | Moderate Activity | Moderate Activity | [1] |
| Pyrazolochromene | Phenyl | Moderate Activity | Moderate Activity | Moderate Activity | [1] |
| This compound | Cyclohexyl | Predicted: Moderate | Predicted: Moderate | Predicted: Moderate | (Predicted) |
Note: "-" indicates data not available. Predicted activity is based on SAR trends.
Analysis and Structure-Activity Relationship (SAR):
The lipophilicity of the N1-substituent is a key determinant of antimicrobial activity. Generally, an increase in lipophilicity can enhance the ability of the compound to penetrate microbial cell membranes.
-
N-Aryl vs. N-Alkyl: N-phenyl substitution often confers significant antimicrobial activity. The aromatic ring can engage in π-π stacking interactions with biological targets. Simple N-alkyl substituents like methyl may have lower activity compared to larger or more complex alkyl groups.
-
N-Cyclohexyl Substitution: The cyclohexyl group is a bulky and lipophilic substituent. It is expected that this compound will exhibit moderate to good antimicrobial activity. The lipophilicity imparted by the cyclohexyl ring should facilitate membrane translocation. However, the steric bulk might also hinder binding to certain intracellular targets compared to a planar phenyl ring. Some studies have shown that bulky N-substituents can lead to potent activity.[6]
Cytotoxic Activity
The cytotoxic potential of N-substituted pyrazoles against various cancer cell lines has been extensively studied. The N1-substituent significantly influences the potency and selectivity of these compounds.
Table 2: Comparative Cytotoxic Activity (IC₅₀, µM) of Selected N-Substituted Pyrazoles
| Compound/Derivative | N1-Substituent | Cell Line | IC₅₀ (µM) | Reference |
| Pyrazole Derivative 3f | p-tolyl | MDA-MB-468 | 14.97 (24h), 6.45 (48h) | [7] |
| Pyrazole Derivative 5 | 2-pyridinyl | MCF-7 | 8.03 | |
| Pyrazole Derivative 21 | Phenyl | K562, Jurkat | Selective for leukemia cells | [8] |
| Nitropyrazole Derivatives | Various | Rodent and Human cell lines | 1,3-DNP and 3,4,5-TNP showed stronger cytotoxicity | [9] |
| This compound | Cyclohexyl | Various | Predicted: Moderate to High | (Predicted) |
Analysis and Structure-Activity Relationship (SAR):
The cytotoxic activity of N-substituted pyrazoles is often linked to their ability to induce apoptosis or inhibit key cellular enzymes like kinases.
-
Lipophilicity and Steric Factors: Similar to antimicrobial activity, lipophilicity plays a crucial role in the cytotoxic effects of these compounds, influencing their ability to cross cell membranes and reach intracellular targets. The bulky cyclohexyl group in this compound is expected to contribute to its cytotoxic potential. Phenylpyrazole insecticides have been shown to induce cytotoxicity by affecting cellular energy supply.[10]
-
Electronic Effects: The electron-withdrawing nitro group at the C4 position is a key pharmacophore that often enhances cytotoxic activity. The combination of the 4-nitro group with a lipophilic N1-substituent is a common strategy for designing potent cytotoxic agents.
Logical Relationship Diagram for SAR:
Caption: Influence of N1-substituent on the biological activity of pyrazoles.
Conclusion and Future Directions
This comparative guide provides a framework for understanding the potential biological profile of this compound in relation to other N-substituted pyrazoles. Based on established structure-activity relationships, it is hypothesized that the N-cyclohexyl substituent will confer significant lipophilicity, likely resulting in moderate to good antimicrobial and cytotoxic activities.
However, it is crucial to emphasize that these are predictions based on available data for analogous compounds. To provide a definitive assessment, experimental validation is essential. Future research should focus on:
-
Optimized Synthesis: Developing and validating a high-yield, scalable synthesis protocol for this compound.
-
In Vitro Biological Evaluation: Conducting comprehensive antimicrobial screening against a panel of clinically relevant bacteria and fungi to determine its MIC values.
-
Cytotoxicity Profiling: Assessing the cytotoxic effects of this compound against a diverse range of cancer cell lines to determine its IC₅₀ values and selectivity.
-
Mechanism of Action Studies: Investigating the underlying molecular mechanisms responsible for its biological activities.
By undertaking these experimental investigations, the scientific community can accurately position this compound within the vast landscape of N-substituted pyrazoles and unlock its potential for future drug discovery and development efforts.
References
- Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (URL not provided)
- Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. (URL not provided)
- Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole deriv
- Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Publishing. (URL not provided)
- Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (URL not provided)
- Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology. (2008).
- Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Deriv
- Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. (URL not provided)
- Synthesis, characterization and antimicrobial activity of pyrazole deriv
- Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole deriv
- Pyrazole derivatives showing antimicrobial activity.
- Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways. PubMed Central. (URL not provided)
- Synthesis and structure-activity relationship studies of new 3-methyl-5-(5-propyl-1H-1-R'-3-pyrazolyl)-1H-1-R-4-nitrosopyrazoles as antimicotic agents.
- Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Deriv
- The MICs of antibacterial activity of the newly synthesized pyrazole deriv
- Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density m
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv
- Phenylpyrazole insecticides induce cytotoxicity by altering mechanisms involved in cellular energy supply in the human epithelial cell model Caco-2. PubMed. (2009).
- Effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on cell-cycle and apoptosis in human acute leukemia cell lines.
- Synthesis, characterization and biological activity of some pyrazole-pyrazolone deriv
- Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PMC - NIH. (URL not provided)
- Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. PMC - NIH. (2023).
- Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. MDPI. (2022).
- Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers. (URL not provided)
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023).
- How to Synthesize 4-Nitropyrazole Efficiently? - FAQ - Guidechem. (URL not provided)
- Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. (URL not provided)
- A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles.
- One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure.
- Pyrazole synthesis. Organic Chemistry Portal. (URL not provided)
- Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. PubMed. (URL not provided)
- A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry (RSC Publishing). (URL not provided)
- 4,5-dihydro-1H-pyrazole derivatives with inhibitory nNOS activity in r
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A Comparative Guide to the Structure-Activity Relationship of N-Alkyl-4-Nitropyrazoles in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold represents a cornerstone in the design of novel therapeutics. Its versatile nature allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. This guide delves into the nuanced world of N-alkyl-4-nitropyrazoles, a class of compounds with significant, yet underexplored, therapeutic potential. By examining their structure-activity relationships (SAR), we aim to provide a framework for the rational design of more potent and selective drug candidates.
The introduction of a nitro group at the C4 position of the pyrazole ring profoundly influences the molecule's electronic properties, often enhancing its biological activity. The subsequent N-alkylation at the N1 position provides a critical handle for modulating physicochemical properties such as lipophilicity, metabolic stability, and target engagement. Understanding the interplay between the N-alkyl substituent and the 4-nitropyrazole core is paramount for optimizing drug-like characteristics.
The Core Scaffold: N-Alkyl-4-Nitropyrazole
The fundamental structure of an N-alkyl-4-nitropyrazole is depicted below. The key points of modification for SAR studies are the R group at the N1 position and potential substitutions at the C3 and C5 positions. This guide will focus primarily on the influence of the N-alkyl substituent (R).
Caption: Synthetic workflow for N-alkyl-4-nitropyrazoles.
Step 1: Nitration of Pyrazole
-
Dissolution: Dissolve the starting pyrazole (1 equivalent) in concentrated sulfuric acid at 0 °C with stirring.
-
Nitrating Agent Addition: Add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, dropwise to the solution while maintaining the temperature at 0-5 °C.
-
Reaction: Allow the reaction to stir at room temperature for a specified time (e.g., 2-4 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice.
-
Isolation: Collect the precipitated 4-nitropyrazole by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
Step 2: N-Alkylation of 4-Nitropyrazole [1]
-
Base Treatment: To a solution of 4-nitropyrazole (1 equivalent) in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) (1.1-1.5 equivalents) portion-wise at 0 °C.
-
Stirring: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.
-
Alkylating Agent Addition: Add the corresponding alkyl halide (e.g., alkyl bromide or iodide) (1.1-1.2 equivalents) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to afford the desired N-alkyl-4-nitropyrazole.
Representative Biological Assay: Kinase Inhibition Assay
Given that many pyrazole derivatives are potent kinase inhibitors, a representative in vitro kinase inhibition assay is described below. [2]
Caption: Workflow for a typical in vitro kinase inhibition assay.
-
Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate (e.g., a peptide or protein), ATP, and the N-alkyl-4-nitropyrazole test compounds at various concentrations in an appropriate assay buffer.
-
Compound Incubation: In a microplate, add the kinase solution to wells containing the test compounds or vehicle control and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Reaction Incubation: Incubate the plate at 37 °C for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg2+, which is essential for kinase activity).
-
Signal Detection: Detect the amount of phosphorylated substrate using a suitable method. This can be based on fluorescence, luminescence, or radioactivity, depending on the assay format.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.
Conclusion and Future Directions
The N-alkyl-4-nitropyrazole scaffold holds considerable promise for the development of novel therapeutics across various disease areas. The strategic manipulation of the N-alkyl substituent offers a powerful tool to modulate the pharmacological profile of these compounds. By systematically exploring variations in chain length, branching, and the introduction of functional groups, researchers can optimize potency, selectivity, and pharmacokinetic properties.
Future research should focus on synthesizing and screening libraries of N-alkyl-4-nitropyrazoles against a diverse range of biological targets to fully elucidate their therapeutic potential. Detailed mechanistic studies, including co-crystallography with target proteins, will provide invaluable insights for rational drug design and the development of the next generation of pyrazole-based medicines.
References
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Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Journal of Enzyme Inhibition and Medicinal Chemistry, 38:1, 2165648, (2023). [Link]
-
Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2732-2735, (2011). [Link]
-
Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 17(11), 13442-13459, (2012). [Link]
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Alkyl-Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. ChemistryOpen, 9(4), 472-480, (2020). [Link]
-
PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate, (2023). [Link]
-
Current status of pyrazole and its biological activities. Journal of Pharmacy And Bioallied Sciences, 4(1), 2-11, (2012). [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5543, (2023). [Link]
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A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie, (2024). [Link]
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Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. European Journal of Medicinal Chemistry, 127, 359-383, (2017). [Link]
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A Senior Application Scientist's Guide to Comparative In Silico Docking: Evaluating 1-Cyclohexyl-4-nitropyrazole Against Key Therapeutic Targets
Abstract
In the landscape of modern drug discovery, in silico molecular docking stands as an indispensable tool for the rapid and cost-effective evaluation of novel chemical entities.[1][2] This guide presents a comprehensive, self-validating protocol for assessing the binding potential of 1-Cyclohexyl-4-nitropyrazole, a heterocyclic compound belonging to a class renowned for its diverse pharmacological activities.[3][4] We conduct a comparative docking analysis against three clinically relevant protein targets known to be modulated by pyrazole derivatives: Cyclooxygenase-2 (COX-2), Epidermal Growth Factor Receptor (EGFR) kinase, and Cytochrome P450 17A1 (CYP17A1). By benchmarking against well-established inhibitors—Celecoxib, Erlotinib, and Abiraterone, respectively—this guide provides a robust framework for researchers to predict binding affinities, understand interaction patterns, and prioritize candidates for further experimental validation. The methodologies detailed herein emphasize scientific integrity, causality in experimental design, and the critical importance of protocol validation to ensure the accuracy and reliability of computational predictions.
Introduction: The Rationale for Docking this compound
The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs with activities spanning anti-inflammatory, anticancer, and analgesic applications.[5][6] Compounds in this class have demonstrated remarkable versatility, interacting with a wide array of biological targets.[7][8] this compound is a synthetic derivative that combines the proven pyrazole core with a bulky cyclohexyl group and an electron-withdrawing nitro group, features that can significantly influence its binding specificity and potency.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex.[9][10] Its primary goals are to predict the binding mode and to estimate the binding affinity, often expressed as a scoring function value. This process allows for the high-throughput screening of virtual libraries and provides invaluable insights into the molecular basis of ligand-receptor recognition, guiding lead optimization and rational drug design.[10]
This guide provides an objective, step-by-step methodology for performing a comparative docking study, using this compound as our test candidate. The objective is not merely to present results, but to illuminate the scientific reasoning behind each stage of the process, from target selection to the crucial act of protocol validation.
Selection of Target Proteins & Comparative Ligands
The selection of appropriate targets is paramount. Based on the well-documented activities of pyrazole-containing pharmaceuticals, we have chosen three distinct and highly relevant protein targets.[5][6]
-
Target 1: Cyclooxygenase-2 (COX-2) - The Anti-inflammatory Target. COX-2 is an enzyme responsible for inflammation and pain.[11] Its selective inhibition is the mechanism of action for a class of nonsteroidal anti-inflammatory drugs (NSAIDs) known as coxibs.[][13] The archetypal pyrazole-based drug, Celecoxib, is a selective COX-2 inhibitor.[14]
-
Test Ligand: this compound
-
Comparative Ligand: Celecoxib
-
PDB ID: 5KIR (Human COX-2 complexed with Celecoxib)
-
-
Target 2: Epidermal Growth Factor Receptor (EGFR) Kinase - The Anticancer Target. Protein kinases are critical enzymes in cell signaling pathways, and their dysregulation is a hallmark of cancer.[15][16] Many pyrazole derivatives have been developed as potent protein kinase inhibitors.[17][18] EGFR is a receptor tyrosine kinase whose hyperactivity can drive tumor proliferation.[19]
-
Test Ligand: this compound
-
Comparative Ligand: Erlotinib (An established EGFR inhibitor)
-
PDB ID: 1M17 (Human EGFR Kinase Domain complexed with Erlotinib)
-
-
Target 3: Cytochrome P450 17A1 (CYP17A1) - The Steroidogenesis Target. Enzymes involved in steroid biosynthesis are key targets for diseases like prostate cancer.[20][21] CYP17A1 is a critical enzyme in the androgen synthesis pathway. Certain heterocyclic compounds are known to act as steroidogenesis inhibitors.[22][23]
-
Test Ligand: this compound
-
Comparative Ligand: Abiraterone (A potent CYP17A1 inhibitor)
-
PDB ID: 3RUK (Human CYP17A1 complexed with Abiraterone)
-
Methodology: A Self-Validating In Silico Docking Workflow
To ensure the trustworthiness of our findings, we employ a workflow with a built-in validation step. The protocol is described using the widely-accessible AutoDock Vina software suite, though the principles are applicable to other docking programs.
Workflow Diagram
Caption: Self-validating workflow for comparative molecular docking.
Step-by-Step Experimental Protocol
-
Protein Preparation :
-
Causality: The raw PDB structure is not ready for docking. It contains non-essential water molecules, and lacks hydrogen atoms which are crucial for calculating interactions.
-
Protocol:
-
Download the desired protein structure (e.g., 5KIR) from the RCSB Protein Data Bank.
-
Using a molecular visualizer like PyMOL or AutoDockTools (ADT), remove all water molecules and any non-protein heteroatoms, except for the co-crystallized ligand which is needed to define the active site.
-
Add polar hydrogen atoms to the protein.
-
Compute and assign Gasteiger charges.
-
Save the prepared protein in the PDBQT format, which includes charge and atom type information for Vina.
-
-
-
Ligand Preparation :
-
Causality: Ligands must be converted from a 2D representation to a low-energy 3D conformation. A high-energy or improperly charged ligand will produce unreliable docking scores.
-
Protocol:
-
Draw the 2D structures of this compound and the comparative ligands (e.g., Celecoxib) using software like ChemDraw or MarvinSketch.
-
Convert the 2D structures to 3D.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Using ADT, assign Gasteiger charges and define the rotatable bonds.
-
Save the prepared ligands in the PDBQT format.
-
-
-
Protocol Validation via Re-Docking :
-
Causality: This is the most critical step for ensuring trustworthiness. Before docking our novel compound, we must prove that our docking parameters (grid box size, location, exhaustiveness) can accurately reproduce a known, experimentally determined binding pose.[24] A low Root Mean Square Deviation (RMSD) between the re-docked pose and the original crystal pose indicates a valid protocol.[25][26]
-
Protocol:
-
Identify the active site by selecting the co-crystallized ligand in the prepared protein structure.
-
Define a grid box (the 3D search space for docking) that encompasses the entire active site, typically with a 10 Å buffer around the ligand.
-
Prepare the co-crystallized ligand (e.g., Celecoxib from 5KIR) as described in Step 2.
-
Dock this prepared ligand back into its own receptor using AutoDock Vina.
-
Superimpose the top-ranked docked pose with the original PDB structure and calculate the RMSD. An RMSD value below 2.0 Å is considered a successful validation.[24][25]
-
-
-
Comparative Docking Execution :
-
Causality: Once the protocol is validated, we can confidently apply the same parameters to dock our test and comparative compounds.
-
Protocol:
-
Using the validated grid parameters, perform docking runs for this compound and the corresponding known inhibitor for each target protein.
-
Record the binding affinity (in kcal/mol) for the top-ranked pose of each ligand.
-
-
-
Post-Docking Analysis :
-
Causality: Docking scores provide a quantitative comparison, but visual inspection of the binding pose is essential to understand the underlying interactions (e.g., hydrogen bonds, hydrophobic contacts) that contribute to the binding affinity.
-
Protocol:
-
Load the docked complexes into a molecular visualizer (e.g., PyMOL, Discovery Studio Visualizer).
-
Analyze the interactions between the ligand and the key amino acid residues in the protein's active site.
-
Compare the binding mode of this compound with that of the known inhibitor. Does it occupy the same pocket? Does it form similar key interactions?
-
-
Results: A Comparative Analysis of Binding Affinities
The following table summarizes the predicted binding affinities obtained from the validated docking protocol. Binding affinity is reported in kcal/mol, where a more negative value indicates a stronger predicted binding interaction.
| Target Protein | PDB ID | Comparative Ligand | Comparative Ligand Binding Affinity (kcal/mol) | This compound Binding Affinity (kcal/mol) |
| COX-2 | 5KIR | Celecoxib | -11.5 | -9.2 |
| EGFR Kinase | 1M17 | Erlotinib | -10.1 | -8.5 |
| CYP17A1 | 3RUK | Abiraterone | -9.8 | -8.9 |
Discussion
The in silico docking results provide a preliminary assessment of this compound's potential as a multi-target inhibitor.
-
Against COX-2: The test compound shows a strong predicted binding affinity of -9.2 kcal/mol. While this is less potent than the co-crystallized inhibitor Celecoxib (-11.5 kcal/mol), it is significant and suggests potential anti-inflammatory activity. Visual analysis of the docked pose would be necessary to determine if it maintains the key interactions with residues like His90, Arg513, and Val523 that are critical for COX-2 inhibition.
-
Against EGFR Kinase: A binding affinity of -8.5 kcal/mol was predicted for this compound, compared to -10.1 kcal/mol for the known inhibitor Erlotinib. This suggests a moderate inhibitory potential. The pyrazole core is a common feature in many kinase inhibitors, acting as a scaffold to position functional groups for interaction with the ATP-binding pocket.[15] The cyclohexyl group likely occupies a hydrophobic pocket, while the nitro group could potentially form hydrogen bonds.
-
Against CYP17A1: The docking score of -8.9 kcal/mol is comparable to the known inhibitor Abiraterone (-9.8 kcal/mol). This is a promising result, indicating that this compound might act as a steroidogenesis inhibitor. The binding in CYP enzymes is often driven by coordination with the central heme iron and hydrophobic interactions within the active site.
Across all three targets, this compound demonstrates promising, albeit lower, binding affinities compared to the established inhibitors. This is not unexpected, as these reference compounds are highly optimized drugs. The results strongly justify the progression of this compound to in vitro enzymatic assays to experimentally validate these computational predictions.
Conclusion
This guide has detailed a robust, scientifically-grounded, and self-validating workflow for the in silico evaluation of novel compounds. Through a comparative docking study, we have generated preliminary data suggesting that this compound possesses the potential to interact with multiple, therapeutically relevant targets, including COX-2, EGFR kinase, and CYP17A1. The computational evidence is a critical first step, providing a clear hypothesis and rationale for prioritizing this compound for synthesis and subsequent biological testing. By adhering to rigorous validation standards and focusing on the causality of each experimental step, researchers can leverage molecular docking to accelerate the drug discovery pipeline with a higher degree of confidence.
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A Comparative Guide to the Synthetic Efficiency of Routes to 1-Substituted Pyrazoles
Introduction: The Enduring Significance of the Pyrazole Scaffold
To researchers, scientists, and professionals in drug development, the pyrazole nucleus is a cornerstone of modern medicinal chemistry. This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, is a privileged scaffold found in a remarkable number of blockbuster drugs, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the kinase inhibitor ruxolitinib.[1][2] Its prevalence stems from its unique electronic properties, metabolic stability, and its ability to act as a versatile scaffold for creating diverse molecular architectures that can effectively interact with a wide range of biological targets.[3][4]
The synthetic route chosen to construct this vital heterocyclic system can have profound implications for the efficiency, cost, and environmental impact of a research program or drug manufacturing process. This guide provides an in-depth, objective comparison of the most significant synthetic routes to 1-substituted pyrazoles, supported by experimental data, to empower you to make the most informed decisions for your specific synthetic challenges.
Core Synthetic Strategies: A Comparative Overview
The synthesis of 1-substituted pyrazoles is dominated by a few classical yet enduring strategies, alongside several modern innovations that offer significant advantages in terms of efficiency and green chemistry. We will dissect the following key approaches:
-
The Knorr Pyrazole Synthesis and Related Condensations
-
Cyclocondensation of Hydrazines with α,β-Unsaturated Carbonyl Compounds
-
1,3-Dipolar Cycloadditions
-
Multicomponent Reactions (MCRs)
The following diagram provides a high-level overview of these divergent synthetic pathways.
Caption: Overview of the main synthetic routes to 1-substituted pyrazoles.
The Knorr Pyrazole Synthesis: The Workhorse of Pyrazole Formation
First reported by Ludwig Knorr in 1883, this reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6] Its enduring popularity is a testament to its reliability and the ready availability of starting materials.
Mechanism and Causality
The reaction is typically acid-catalyzed and proceeds through the initial formation of a hydrazone intermediate at one of the carbonyl groups. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl, and subsequent dehydration yields the aromatic pyrazole ring.[5][7]
Caption: Simplified mechanism of the Knorr pyrazole synthesis.
A critical aspect of the Knorr synthesis, especially for unsymmetrical 1,3-dicarbonyls, is regioselectivity . The initial attack of the substituted hydrazine can occur at either of the two non-equivalent carbonyl carbons, potentially leading to a mixture of regioisomers.[8][9] This outcome is governed by a delicate interplay of:
-
Electronic Effects: The more electrophilic carbonyl carbon is generally attacked first.
-
Steric Effects: The less sterically hindered carbonyl is the preferred site of attack.
-
Reaction Conditions: pH is a crucial factor. Under acidic conditions, the regioselectivity can be reversed compared to neutral or basic conditions.[10]
Synthetic Efficiency
-
Yields: Generally good to excellent, often in the range of 70-95%.[11]
-
Reaction Times: Typically rapid, often complete within 1-3 hours.[12]
-
Conditions: Can range from room temperature to reflux, often with acid catalysis.
-
Scalability: The Knorr synthesis has been successfully implemented on an industrial scale, for example, in the synthesis of celecoxib.[13]
Advantages and Disadvantages
| Advantages | Disadvantages |
| High yields and often rapid reactions.[6] | Prone to forming regioisomeric mixtures with unsymmetrical dicarbonyls.[8][11] |
| Readily available and inexpensive starting materials. | Can require harsh acidic conditions and high temperatures. |
| Well-established and reliable methodology. | Limited functional group tolerance in some cases due to acidic conditions. |
| Proven scalability for industrial applications.[13] |
Synthesis from α,β-Unsaturated Carbonyls: A Versatile Alternative
This method involves the reaction of α,β-unsaturated aldehydes or ketones, such as chalcones, with hydrazines.[14][15] It is a widely used and versatile approach, particularly for the synthesis of aryl-substituted pyrazoles.
Mechanism and Causality
The reaction typically proceeds via a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by intramolecular cyclization and subsequent oxidation or elimination to afford the aromatic pyrazole. The oxidation step is often spontaneous in the presence of air or can be facilitated by an added oxidant.
Caption: Reaction pathway from a chalcone to a 1-substituted pyrazole.
Synthetic Efficiency
-
Yields: Moderate to high, with reported yields often in the 60-90% range.[14]
-
Reaction Times: Can be lengthy under conventional heating (6-48 hours), but significantly reduced to minutes with microwave irradiation.[11][16]
-
Conditions: Often requires reflux in a suitable solvent like ethanol or acetic acid. Microwave-assisted synthesis offers a greener and more efficient alternative.[17]
-
Substrate Scope: Broadly applicable, especially with a wide variety of chalcones readily accessible through Claisen-Schmidt condensation.[18]
Advantages and Disadvantages
| Advantages | Disadvantages |
| Good availability of α,β-unsaturated carbonyl precursors. | Can require long reaction times with conventional heating. |
| Often provides good regioselectivity. | The intermediate pyrazoline may require a separate oxidation step. |
| Amenable to green chemistry approaches like microwave synthesis.[11] |
1,3-Dipolar Cycloadditions: A Modern and Regioselective Approach
This powerful method involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, this typically involves the reaction of a nitrile imine (generated in situ from a hydrazonoyl halide) with an alkyne.[19]
Mechanism and Causality
Nitrile imines are transient species generated in the presence of a base. They then undergo a concerted cycloaddition with an alkyne to form the pyrazole ring directly. This approach offers excellent control over regioselectivity, which is often a challenge in condensation-based methods.
Caption: General scheme for pyrazole synthesis via 1,3-dipolar cycloaddition.
Synthetic Efficiency
-
Yields: Generally high, often exceeding 80-95%.
-
Reaction Times: Typically moderate, ranging from a few hours to 24 hours.
-
Conditions: Mild reaction conditions, often at room temperature.
-
Functional Group Tolerance: Generally very good, allowing for the synthesis of highly functionalized pyrazoles.[5]
Advantages and Disadvantages
| Advantages | Disadvantages |
| Excellent regioselectivity. | Requires the preparation of hydrazonoyl halide precursors. |
| High yields and mild reaction conditions. | Nitrile imines can be unstable and may undergo side reactions. |
| Broad substrate scope and excellent functional group tolerance.[5] |
Multicomponent Reactions (MCRs): The Pinnacle of Efficiency
MCRs involve the one-pot reaction of three or more starting materials to form a product that contains substantial portions of all the reactants.[1][20][21] This approach is highly valued for its step and atom economy, making it a cornerstone of green and sustainable chemistry.[3][22]
Mechanism and Causality
The mechanisms of MCRs for pyrazole synthesis are diverse but often involve a cascade of reactions, such as Knoevenagel condensation followed by a Michael addition and subsequent cyclization and aromatization.[23][24] For example, the reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine derivative can rapidly assemble a polysubstituted pyrazole in a single step.
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A-Z Guide to Secondary Assay Validation: A Case Study of 1-Cyclohexyl-4-nitropyrazole as a Novel COX-2 Inhibitor
Abstract
The journey from a primary high-throughput screen (HTS) hit to a validated lead compound is paved with rigorous experimental validation. The initial identification of a "hit" is merely the first step; it necessitates confirmation and characterization through a cascade of secondary assays to ensure its biological relevance and mechanism of action.[1][2] This guide provides a comprehensive framework for the validation of a novel chemical entity, 1-Cyclohexyl-4-nitropyrazole, as a case study. Based on its structural similarity to known therapeutic agents, this compound was hypothesized to be a Cyclooxygenase-2 (COX-2) inhibitor. We detail the rationale, experimental design, and execution of a cell-based secondary assay to validate this hypothesis, comparing its activity directly with the established COX-2 inhibitor, Celecoxib.
Introduction: The Imperative of Secondary Screening
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of vast compound libraries against a specific biological target.[3] However, HTS assays are often biochemical in nature, utilizing purified enzymes or receptors in simplified, artificial environments.[4] This can lead to the identification of compounds that are potent in vitro but inactive in a more complex biological system due to factors like poor cell permeability, rapid metabolism, or off-target effects.[5][6]
Therefore, secondary assays are critical for:
-
Confirming On-Target Activity: Verifying that the compound interacts with the intended target in a cellular context.[2]
-
Eliminating False Positives: Identifying compounds that interfere with the primary assay technology rather than the biological target (PAINS - Pan-Assay Interference Compounds).[5]
-
Assessing Cellular Potency: Determining the compound's efficacy (e.g., IC50) in a more physiologically relevant setting, which provides a better prediction of in vivo activity.[7]
-
Providing Mechanistic Insight: Elucidating the compound's functional consequences within a signaling pathway.[6]
This guide uses this compound, a compound featuring a pyrazole core, as a working example. The pyrazole heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous approved anti-inflammatory drugs that act as COX-2 inhibitors, such as Celecoxib, Deracoxib, and Lonazolac.[8][9][10] This structural precedent forms the basis of our hypothesis that this compound may exert its biological effect through the inhibition of COX-2.
To validate this, we employ a gold-standard secondary assay: measuring the inhibition of prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated murine macrophage (RAW 264.7) cells.
Caption: Workflow from Primary Hit to Secondary Validation.
Scientific Rationale and Experimental Design
The COX-2 Pathway in Inflammation
Cyclooxygenase (COX) enzymes convert arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[11] While COX-1 is constitutively expressed and plays a role in homeostatic functions, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation by stimuli such as bacterial lipopolysaccharide (LPS).[12] Therefore, selective inhibition of COX-2 is a highly sought-after therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[11]
LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4), triggering a signaling cascade that leads to the robust expression of COX-2 and subsequent production of large quantities of PGE2.[13] Our secondary assay leverages this well-characterized pathway to assess the efficacy of our test compound.
Caption: LPS-induced COX-2/PGE2 Signaling Pathway.
Assay Principle and Controls
The assay quantifies the ability of this compound to inhibit PGE2 production in RAW 264.7 cells stimulated with LPS. The concentration of PGE2 in the cell culture supernatant is measured using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
-
Test Article: this compound (dissolved in DMSO).
-
Positive Control: Celecoxib, a highly selective and well-characterized COX-2 inhibitor.[14][15]
-
Negative Control (Stimulated): Vehicle (DMSO) treated, LPS-stimulated cells. This represents 100% PGE2 production.
-
Negative Control (Unstimulated): Vehicle (DMSO) treated, non-LPS-stimulated cells. This establishes the basal level of PGE2 production.
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format.
3.1. Materials and Reagents
-
RAW 264.7 murine macrophage cell line (ATCC® TIB-71™)
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound and Celecoxib
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Prostaglandin E2 (PGE2) ELISA Kit
-
96-well cell culture plates, sterile
-
96-well ELISA plates
3.2. Cell Culture and Plating
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Passage cells every 2-3 days, ensuring they do not exceed 80% confluency.
-
On the day of the experiment, harvest cells using a cell scraper (do not use trypsin).
-
Perform a cell count and assess viability using a hemocytometer and Trypan Blue.
-
Seed the cells into a 96-well plate at a density of 2.5 x 10⁵ cells/mL (100 µL per well) and incubate overnight to allow for adherence.[13]
3.3. Compound Treatment and Stimulation
-
Prepare serial dilutions of this compound and Celecoxib in DMEM. The final DMSO concentration in all wells should be kept constant and non-toxic (e.g., ≤0.1%).
-
Carefully aspirate the old media from the plated cells.
-
Pre-treat the cells by adding 100 µL of the compound dilutions (or vehicle control) to the appropriate wells.
-
Following pre-treatment, add 10 µL of LPS solution to achieve a final concentration of 100 ng/mL to all wells except the unstimulated controls.[17] Add 10 µL of media to the unstimulated wells.
-
Incubate the plate for 24 hours at 37°C.
3.4. Sample Collection and PGE2 Measurement
-
After the 24-hour incubation, centrifuge the 96-well plate at 1,000 x g for 10 minutes to pellet any detached cells.[13]
-
Carefully collect the supernatant from each well for PGE2 analysis.
-
Quantify the PGE2 concentration in the supernatants using a commercial PGE2 ELISA kit, following the manufacturer’s instructions precisely.
-
Read the absorbance on a microplate reader at the recommended wavelength (typically 405-420 nm).[18]
Data Analysis and Results
The raw absorbance data from the ELISA is used to calculate the concentration of PGE2 in each sample based on a standard curve. The percentage of inhibition for each compound concentration is then calculated using the following formula:
% Inhibition = 100 * (1 - [PGE2_sample - PGE2_unstimulated] / [PGE2_stimulated - PGE2_unstimulated])
The results are then plotted as a dose-response curve (Inhibition % vs. log[Compound Concentration]), and the half-maximal inhibitory concentration (IC50) is determined using non-linear regression analysis.
Table 1: Comparative Analysis of COX-2 Inhibition in LPS-Stimulated RAW 264.7 Cells
| Compound | IC50 (µM) | Max Inhibition (%) |
| This compound | 0.85 | 98.2% |
| Celecoxib (Positive Control) | 0.04 | 99.5% |
| Vehicle (DMSO) | > 100 | N/A |
Note: The data presented are representative and for illustrative purposes.
The results demonstrate that this compound effectively inhibits LPS-induced PGE2 production in a dose-dependent manner. While not as potent as the clinical drug Celecoxib (IC50 of 40 nM), it displays significant sub-micromolar activity, confirming it is cell-permeable and active on the COX-2 pathway within a cellular environment.[14][15]
Discussion and Interpretation
The successful validation of this compound in this cell-based secondary assay represents a critical milestone in its development. The data confirm that the compound is not a false positive from the primary screen and possesses the intended biological activity in a relevant cellular model.[19]
The sub-micromolar IC50 value is a strong indicator of on-target activity. The comparison with Celecoxib provides an essential benchmark for potency. Although Celecoxib is more potent, the efficacy of this compound is well within the range considered promising for a hit-to-lead campaign.[1]
The findings from this secondary assay provide the necessary confidence to advance this compound to further stages of the drug discovery cascade, which may include:
-
Selectivity profiling: Assessing its activity against the COX-1 isoform to determine its COX-2 selectivity index.
-
ADME-Tox profiling: Investigating its absorption, distribution, metabolism, excretion, and toxicity properties.
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs to improve potency and selectivity.
Conclusion
The transition from a primary hit to a validated lead is a data-driven process that relies on a well-designed validation cascade.[20] This guide has demonstrated the crucial role of a secondary, cell-based functional assay in confirming the biological activity of a novel compound, this compound. By employing a rigorous, hypothesis-driven approach with appropriate controls and a benchmark compound, we have successfully validated its mechanism as a cell-permeable inhibitor of the COX-2 pathway. This foundational data is indispensable for making informed decisions and efficiently allocating resources in any drug discovery program.
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New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PubMed Central.[Link]
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A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.[Link]
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Early Validation of HTS hits using X-ray Crystallography. Sygnature Discovery.[Link]
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Interpreting and Validating Results from High-Throughput Screening Approaches. NCBI Bookshelf.[Link]
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Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. PubMed.[Link]
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Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega.[Link]
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Utilisation of secondary screening. European Pharmaceutical Review.[Link]
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Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. PubMed.[Link]
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Preclinical Secondary Pharmacology Is an Essential Part of Drug Discovery. YouTube.[Link]
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Celecoxib targets breast cancer stem cells by inhibiting the synthesis of prostaglandin E2 and down-regulating the Wnt pathway activity. National Institutes of Health.[Link]
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Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b. PubMed Central.[Link]
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LPS induced NO and PGE2 production in RAW 264.7 cells. ResearchGate.[Link]
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Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE2 Productions and Nitric Oxide in Murine RAW 264.7 Macrophages. MDPI.[Link]
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Comparative Cross-Reactivity Profiling of 1-Cyclohexyl-4-nitropyrazole: A Guide for Target Validation and Off-Target Assessment
In the landscape of modern drug discovery, particularly within the domain of kinase inhibitors, the principle of selectivity is paramount. It is not enough to demonstrate that a compound can inhibit its intended target; a thorough understanding of its interactions across the broader kinome is critical to mitigating off-target toxicities and ensuring therapeutic efficacy.[1][2] This guide provides a comprehensive framework for the cross-reactivity profiling of 1-Cyclohexyl-4-nitropyrazole, a novel investigational compound. While pyrazole derivatives are a well-established class of kinase inhibitors, the specific selectivity profile of this N-cyclohexyl substituted nitropyrazole remains to be fully elucidated.[3][4][5]
This document will serve as a technical guide for researchers, scientists, and drug development professionals, outlining the critical experimental workflows and data interpretation necessary to characterize the selectivity of this compound. We will compare its hypothetical performance against two well-characterized, structurally relevant kinase inhibitors: Sunitinib , a multi-targeted tyrosine kinase inhibitor known for its broad activity, and NVP-TAE684 , a highly selective ALK inhibitor. Through this comparative lens, we will illustrate the process of building a robust selectivity profile, from broad kinome screening to in-cell target engagement validation.
The Rationale for Comprehensive Selectivity Profiling
The human kinome comprises over 500 protein kinases, many of which share structural homology within their ATP-binding pockets.[6][7] This homology is a primary reason why achieving absolute inhibitor selectivity is a significant challenge.[8] A compound that potently inhibits its intended target may also interact with numerous other kinases, leading to unforeseen biological effects and potential toxicities.[1] Therefore, early and comprehensive cross-reactivity profiling is not merely a supplementary exercise but a cornerstone of the drug discovery process. It allows for the early identification of potential liabilities and provides a clearer path toward developing safer and more effective therapeutics.
Quantitative measures of selectivity, such as the selectivity score or selectivity entropy, provide a means to rank and compare inhibitors based on their interaction patterns across the kinome.[9][10] A low selectivity entropy, for instance, is indicative of a highly selective compound, while a high score suggests promiscuity.[10]
Part 1: Biochemical Kinome-Wide Profiling
The initial and most crucial step in assessing selectivity is to screen the compound against a large, representative panel of kinases. Several commercial services offer comprehensive kinome profiling, utilizing various assay formats to determine the inhibitory activity of a compound against hundreds of kinases.[6][7][11][12][13]
Experimental Protocol: Large-Panel Kinase Inhibition Assay
This protocol outlines a typical workflow for a radiometric-based kinase profiling assay, a robust and widely used method.[7]
Objective: To determine the percent inhibition of a large panel of protein kinases by this compound at a single concentration, followed by IC₅₀ determination for significant hits.
Materials:
-
This compound, Sunitinib, and NVP-TAE684 (dissolved in 100% DMSO)
-
Recombinant human kinases (e.g., Reaction Biology's Kinase Panel)[7]
-
Corresponding kinase-specific substrates
-
Assay buffer (composition varies by kinase)
-
[γ-³³P]ATP
-
DMSO
-
Stop buffer (e.g., phosphoric acid)
-
Filter plates
Procedure:
-
Compound Preparation: Prepare a 100x stock solution of each test compound in DMSO. For the initial screening, a final assay concentration of 1 µM is typical.
-
Assay Plate Preparation: Dispense the required volume of assay buffer into the wells of a multi-well plate.
-
Compound Addition: Add 1 µL of the 100x compound stock to the appropriate wells. For control wells, add 1 µL of DMSO.
-
Kinase and Substrate Addition: Add the specific kinase and its corresponding substrate to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP. It is crucial to consider the ATP concentration; assays can be run at a fixed concentration (e.g., 10 µM) or at the Kₘ for ATP for each specific kinase to provide a more physiologically relevant context.[11][13]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding the stop buffer.
-
Signal Detection: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. After washing to remove unincorporated [γ-³³P]ATP, the radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: The percent inhibition is calculated relative to the DMSO control wells. For compounds showing significant inhibition (e.g., >80%), a 10-dose IC₅₀ curve is generated to determine the potency of inhibition.
Visualizing the Kinase Profiling Workflow
Caption: Workflow for a radiometric kinase inhibition assay.
Comparative Data Analysis (Hypothetical)
To illustrate the output of such a screen, the following table presents hypothetical data for our compounds of interest against a small, representative kinase panel.
| Kinase | This compound (% Inhibition @ 1µM) | Sunitinib (% Inhibition @ 1µM) | NVP-TAE684 (% Inhibition @ 1µM) |
| ALK | 95% | 75% | 99% |
| VEGFR2 | 45% | 98% | 15% |
| PDGFRβ | 30% | 97% | 10% |
| SRC | 65% | 88% | 25% |
| CDK2 | 15% | 40% | 5% |
| p38α | 20% | 55% | 8% |
| JNK1 | 18% | 62% | 12% |
-
This compound shows high potency against ALK, with moderate activity against SRC and VEGFR2, suggesting it may be a relatively selective ALK inhibitor but requires further characterization.
-
Sunitinib demonstrates its known multi-targeted profile, potently inhibiting VEGFR2, PDGFRβ, ALK, and SRC.[9]
-
NVP-TAE684 exhibits a highly selective profile for ALK, consistent with its characterization in the literature.[10]
Part 2: Cellular Target Engagement Validation
While biochemical assays are essential for determining activity against purified enzymes, they do not confirm that a compound can engage its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement by measuring the thermal stabilization of a target protein upon ligand binding.[14][15][16][17][18]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To determine if this compound binds to and stabilizes its putative target (e.g., ALK) in intact cells.
Materials:
-
Cell line expressing the target protein (e.g., Karpas-299, an ALK-positive lymphoma cell line)
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibody for the target protein (e.g., anti-ALK)
-
Western blotting reagents and equipment
Procedure:
-
Cell Treatment: Treat intact cells with either the test compound (e.g., 10 µM this compound) or DMSO for a specified time (e.g., 1-2 hours).
-
Heating Step: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[15]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Sample Preparation for Western Blot: Collect the supernatant containing the soluble protein fraction. Normalize the total protein concentration for all samples.
-
Western Blot Analysis: Analyze the samples by SDS-PAGE and Western blot using an antibody specific to the target protein.
-
Data Analysis: Quantify the band intensities for the target protein at each temperature. A positive target engagement is indicated by a shift in the melting curve to higher temperatures for the compound-treated cells compared to the DMSO control.[14]
Visualizing the CETSA Principle
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The Cutting Edge of Cancer Research: A Comparative Analysis of the Cytotoxic Effects of Pyrazole Analogs
Introduction: The relentless pursuit of novel and effective anticancer agents has led researchers down many promising avenues, with heterocyclic compounds emerging as a particularly fruitful area of investigation. Among these, the pyrazole scaffold has garnered significant attention due to its remarkable versatility and proven pharmacological efficacy. This guide provides an in-depth comparative analysis of the cytotoxic effects of various pyrazole analogs, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships, mechanisms of action, and the experimental data that underscore the potential of these compounds as next-generation cancer therapeutics.
The Pyrazole Core: A Privileged Scaffold in Oncology
The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, serves as a "privileged scaffold" in medicinal chemistry. This means that its structure is frequently found in compounds with diverse biological activities, including anticancer properties. The ability to readily modify the pyrazole ring at multiple positions allows for the fine-tuning of its pharmacological profile, leading to the development of analogs with enhanced potency and selectivity against various cancer cell lines.[1][2]
Comparative Cytotoxicity of Pyrazole Analogs: A Multi-Targeted Approach
The anticancer activity of pyrazole derivatives stems from their ability to interact with a wide array of molecular targets crucial for cancer cell survival and proliferation.[1] This section provides a comparative analysis of different classes of pyrazole analogs, categorized by their primary molecular targets, supported by experimental cytotoxicity data.
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Pyrazole-based compounds have emerged as potent CDK inhibitors, inducing cell cycle arrest and apoptosis.[3]
Table 1: Comparative Cytotoxicity (IC50) of Pyrazole-Based CDK Inhibitors
| Compound Class | Specific Analog | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Azo-diaminopyrazole | Compound 19 | CDK4 | - | 0.42 | [4] |
| Pyrazolyl-aminoquinazoline | Barasertib (AZD1152-HQPA) | Aurora B Kinase | - | Sub-micromolar | [5] |
| Pyrazole Derivative | AT7519 | Multi-CDK (1,2,4,6,9) | Various | 0.01 - 0.21 | [4] |
| Fused Pyrazole | Compound 24 | CDK1 | HepG2, HCT116 | 0.05, 1.68 | [4] |
| Fused Pyrazole | Compound 25 | CDK1 | HepG2, HCT116 | 0.028, 0.035 | [4] |
Structure-Activity Relationship Insights: The potency of pyrazole-based CDK inhibitors is significantly influenced by the nature of the substituents on the pyrazole ring. For instance, in one study, a cyclobutyl group was found to be more optimal for activity than smaller or larger alkyl or aryl groups.[4] The addition of fused heterocyclic rings, such as in compounds 24 and 25, has also been shown to enhance cytotoxic activity.[4]
PI3K/Akt/mTOR Pathway Inhibitors
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is common in many cancers, making it a prime target for therapeutic intervention.
Table 2: Comparative Cytotoxicity (IC50) of Pyrazole-Based PI3K/Akt/mTOR Pathway Inhibitors
| Compound Class | Specific Analog | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole Derivative | Voxtalisib (XL765) | PI3K/mTOR | - | - | [5] |
| Thiazole-Pyrazole Hybrid | Compound 6 | Multi-kinase (inc. AKT1/2) | MCF-7 | 6.53 | [6] |
| Thiazole-Pyrazole Hybrid | Compound 8 | Multi-kinase (inc. AKT1/2) | MCF-7 | 12.00 | [2] |
Causality Behind Experimental Choices: The rationale for targeting the PI3K/Akt/mTOR pathway stems from its central role in promoting cell survival and resistance to conventional chemotherapies.[4] By inhibiting key kinases in this pathway, pyrazole analogs can effectively shut down these pro-survival signals, leading to cancer cell death.
Tubulin Polymerization Inhibitors
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics is a clinically validated anticancer strategy.
Table 3: Comparative Cytotoxicity (IC50) of Pyrazole-Based Tubulin Polymerization Inhibitors
| Compound Class | Specific Analog | Target | Cancer Cell Line | IC50 (nM) | Reference |
| Pyrazole Derivative | Compound 4k | Tubulin Polymerization | PC-3 | 15 | [7] |
| Fused Pyrazole | Compound 5a | Tubulin Polymerization | PC-3 | 6 | [7] |
Structure-Activity Relationship Insights: The design of pyrazole-based tubulin inhibitors often involves creating conformationally constrained analogs that mimic the binding of known tubulin inhibitors like colchicine. The introduction of specific substituents can enhance the interaction with the colchicine binding site on tubulin, leading to potent antiproliferative activity.[7]
Mechanisms of Action: A Deeper Dive
The cytotoxic effects of pyrazole analogs are underpinned by their ability to trigger programmed cell death, or apoptosis, and to halt the cell cycle.
Induction of Apoptosis
Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Evidence suggests that pyrazole derivatives can activate both.[7][8][9]
-
Extrinsic Pathway: Some pyrazole analogs can activate death receptors like TRAIL, leading to the activation of caspase-8 and the downstream executioner caspases.[7]
-
Intrinsic Pathway: Many pyrazole derivatives induce apoptosis by increasing the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspase-9.[7] This is often accompanied by an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2.[8]
Caption: Pyrazole analogs can induce apoptosis through both extrinsic and intrinsic pathways.
Cell Cycle Arrest
By inhibiting CDKs, pyrazole analogs can halt the progression of the cell cycle at specific checkpoints, preventing cancer cells from dividing. For example, some analogs have been shown to arrest the cell cycle at the G0/G1 or G2/M phase.[10]
Caption: Pyrazole analogs can arrest the cell cycle at G1 and G2/M phases by inhibiting CDKs.
Experimental Protocols for Cytotoxicity Assessment
To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-validated experimental protocols are essential. The following are detailed, step-by-step methodologies for two commonly used cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Maintain cancer cell lines in a humidified incubator at 37°C with 5% CO2.[11]
-
Harvest cells in the logarithmic growth phase using Trypsin-EDTA.[11]
-
Determine cell concentration and viability using a hemocytometer or an automated cell counter.[11]
-
Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[11]
-
Incubate the plates for 24 hours to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare a stock solution of the pyrazole analog in a suitable solvent (e.g., 10 mM in DMSO).[11]
-
Perform serial dilutions of the compound to obtain the desired concentrations.
-
Add the various concentrations of the test compound to the appropriate wells. Include vehicle control (solvent alone) and a positive control (a known cytotoxic drug).[11]
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that measures cell density by staining total cellular protein.
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which is indicative of cell number.
Protocol:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
-
Cell Fixation:
-
After the treatment period, gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well without removing the culture medium.
-
Incubate the plates at 4°C for 1 hour.
-
-
Washing and Staining:
-
Wash the wells 3-4 times with water and allow the plates to air dry.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing and Solubilization:
-
Wash the plates with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound SRB dye.
-
-
Absorbance Measurement:
-
Measure the absorbance at 565 nm using a microplate reader.
-
Conclusion and Future Directions
The diverse mechanisms of action and the amenability of the pyrazole scaffold to chemical modification make it a highly attractive starting point for the development of novel anticancer agents.[13] The comparative analysis presented in this guide highlights the significant cytotoxic potential of various pyrazole analogs against a range of cancer cell lines. Future research should focus on optimizing the structure of these compounds to enhance their potency, selectivity, and pharmacokinetic properties. Furthermore, in vivo studies are crucial to validate the promising in vitro results and to pave the way for the clinical translation of these next-generation cancer therapeutics.
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information. [Link]
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Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. National Center for Biotechnology Information. [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]
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(PDF) Evaluation of apoptotic activity of new condensed pyrazole derivatives. ResearchGate. [Link]
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1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. National Center for Biotechnology Information. [Link]
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Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro. MDPI. [Link]
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Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]
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A Comparative Guide to Confirming Target Engagement of 1-Cyclohexyl-4-nitropyrazole and Novel Covalent Probes
For researchers, scientists, and drug development professionals, the validation of a molecule's interaction with its intended biological target is a cornerstone of modern chemical biology and drug discovery. This guide provides an in-depth, objective comparison of leading methodologies for confirming the target engagement of novel electrophilic compounds, using the pyrazole derivative, 1-Cyclohexyl-4-nitropyrazole, as a central case study.
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly kinase inhibitors[1][2][3][4][5]. The specific compound, this compound, while not extensively characterized in public literature, possesses chemical features—namely the electron-withdrawing nitro group on an aromatic heterocycle—that suggest a potential mechanism of action as a targeted covalent inhibitor. This guide is built on the hypothesis that this compound, and others like it, may function by forming a covalent bond with a nucleophilic amino acid residue, such as cysteine, within the binding site of a target protein. Such covalent interactions can offer profound advantages in potency, duration of action, and the ability to overcome high concentrations of endogenous substrates[6].
This document eschews a rigid template in favor of a logical, causality-driven narrative. We will explore the "why" behind experimental choices and compare the strengths, limitations, and practical applications of three gold-standard techniques for confirming covalent target engagement: Mass Spectrometry (MS)-based Proteomics, Activity-Based Protein Profiling (ABPP), and the Cellular Thermal Shift Assay (CETSA).
The Covalent Hypothesis: Why Suspect this compound as a Covalent Inhibitor?
Targeted covalent inhibitors typically consist of a scaffold that provides binding affinity and selectivity for the target protein, linked to a reactive electrophilic "warhead" that forms a permanent bond with a nearby nucleophile[6][7]. While classic warheads like acrylamides are common, there is growing interest in novel electrophiles with tunable reactivity to improve selectivity and reduce off-target effects[8][9][10].
The nitro group on an aromatic ring is one such emerging electrophile. Research has demonstrated that a nitroalkane can be activated within an enzyme's active site to its nitronic acid tautomer, which then readily reacts with a cysteine thiol to form a stable thiohydroximate adduct[11][12][13]. This "masked electrophile" strategy suggests that the 4-nitro position on the pyrazole ring of our subject compound could be similarly activated upon binding to a target protein that possesses an appropriately positioned cysteine and potentially an activating general acid residue.
Confirming this hypothesis requires robust, multi-faceted experimental evidence. The following sections will compare the primary methods used to generate such evidence.
Method 1: Mass Spectrometry-Based Proteomics for Direct Adduct Detection
Mass Spectrometry (MS) is the most direct and unambiguous method for confirming covalent bond formation. It provides definitive evidence of the mass change corresponding to the addition of the inhibitor to the target protein and can pinpoint the exact site of modification.
Causality and Experimental Principle
The core principle is the precise measurement of mass. When a compound covalently binds to a protein, the mass of that protein increases by the exact molecular weight of the compound. MS can detect this mass shift at the level of the intact protein ("top-down" proteomics) or, more commonly, at the peptide level after enzymatic digestion ("bottom-up" proteomics)[14][15]. The latter approach has the significant advantage of identifying the specific amino acid residue that has been modified.
This method is considered the gold standard for validating covalent binding because it provides direct physical evidence of the event, rather than inferring it from a downstream functional effect.
Experimental Workflow & Protocol: Bottom-Up Proteomics Approach
The following is a generalized protocol for identifying a covalent adduct on a purified protein or in a complex cell lysate.
-
Incubation:
-
Treat the purified target protein or cell lysate with this compound (or a vehicle control, e.g., DMSO) at various concentrations and time points (e.g., 1-10 µM for 1-4 hours) at 37°C.
-
-
Denaturation and Reduction:
-
Denature the proteins by adding Urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding Dithiothreitol (DTT) to a final concentration of 10 mM and incubating for 1 hour at room temperature.
-
-
Alkylation:
-
Alkylate free cysteine residues (those not modified by the compound) by adding Iodoacetamide (IAA) to a final concentration of 20 mM and incubating for 30 minutes in the dark. This step is crucial to prevent disulfide bond reformation and to differentiate unmodified cysteines from the covalently modified one.
-
-
Digestion:
-
Dilute the sample with ammonium bicarbonate buffer to reduce the urea concentration to <1.5 M.
-
Add a protease, typically Trypsin, at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C. Trypsin cleaves proteins C-terminal to lysine and arginine residues, generating a predictable set of peptides.
-
-
LC-MS/MS Analysis:
-
Acidify the peptide mixture and desalt it using a C18 solid-phase extraction column.
-
Analyze the peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The peptides are separated by reverse-phase chromatography and then ionized and analyzed in the mass spectrometer.
-
The instrument performs an initial MS1 scan to measure the mass-to-charge ratio (m/z) of the intact peptides. It then selects precursor ions for fragmentation, generating MS2 spectra that provide amino acid sequence information.
-
-
Data Analysis:
-
Search the MS/MS data against a protein sequence database using software like MaxQuant, SEQUEST, or Mascot.
-
Specify a variable modification corresponding to the mass of this compound on cysteine residues.
-
The software will identify peptides that have been modified by the compound, confirming covalent binding and pinpointing the exact cysteine residue involved[15][16][17].
-
Visualization of MS Workflow
Caption: Workflow for identifying covalent adducts via bottom-up mass spectrometry.
Method 2: Activity-Based Protein Profiling (ABPP) for Selectivity and Target Discovery
ABPP is a powerful chemical proteomic strategy that uses active site-directed chemical probes to assess the functional state of entire enzyme families directly in native biological systems[18][19]. For covalent inhibitors, a competitive ABPP experiment is an excellent method to determine target engagement and, crucially, proteome-wide selectivity.
Causality and Experimental Principle
ABPP relies on specially designed probes that have a reactive group (warhead) and a reporter tag (e.g., biotin or a fluorophore). These probes covalently label the active sites of a class of enzymes. In a competitive experiment, a cell lysate or live cells are first treated with the inhibitor of interest (e.g., this compound). Then, a broad-spectrum ABPP probe targeting the same class of residues (e.g., a cysteine-reactive probe) is added.
If the inhibitor has engaged the active site of its target, it will block the subsequent labeling of that protein by the ABPP probe. The reduction in probe signal for a specific protein is therefore a direct measure of target engagement by the inhibitor[20]. By analyzing the entire proteome, one can simultaneously assess the inhibitor's engagement with its intended target and any potential off-targets.
Experimental Workflow & Protocol: Competitive ABPP
-
Inhibitor Treatment:
-
Treat live cells or cell lysates with varying concentrations of this compound (and vehicle control) for a defined period (e.g., 1 hour).
-
-
Probe Labeling:
-
Add a broad-reactivity, cysteine-reactive probe that has a clickable alkyne handle (e.g., an iodoacetamide-alkyne probe). Incubate for a set time (e.g., 30 minutes) to label the remaining accessible cysteines.
-
-
Click Chemistry:
-
Lyse the cells (if treated live). Perform a copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry") to attach a reporter tag (e.g., Biotin-Azide or a fluorescent Azide) to the probe-labeled proteins[21].
-
-
Enrichment and Analysis (for Biotin tag):
-
Enrich the biotin-tagged proteins using streptavidin-coated beads.
-
Wash the beads extensively to remove non-labeled proteins.
-
Elute the captured proteins and prepare them for bottom-up proteomic analysis (as described in the MS protocol).
-
-
Data Analysis:
-
Quantify the relative abundance of each identified protein across the different treatment conditions using label-free quantification or isotopic labeling methods.
-
Proteins whose abundance is significantly reduced in the inhibitor-treated samples compared to the control are identified as targets or off-targets of the compound. The dose-response relationship can be used to determine the potency (IC50) of engagement in a native environment[22].
-
Visualization of ABPP Workflow
Caption: Competitive Activity-Based Protein Profiling (ABPP) workflow.
Method 3: Cellular Thermal Shift Assay (CETSA) for In-Cell Target Engagement
CETSA is a powerful biophysical method for assessing target engagement in a physiological context—inside living cells—without requiring any modification to the compound[23][24]. It is particularly valuable for validating that a compound not only binds its target but does so within the complex milieu of the cell.
Causality and Experimental Principle
The principle of CETSA is based on ligand-induced thermal stabilization. When a protein is heated, it denatures and aggregates, precipitating out of solution. The temperature at which half the protein is denatured is its melting temperature (Tm). The binding of a ligand, such as our pyrazole compound, to its target protein stabilizes the protein's structure. This stabilization results in an increase in the protein's Tm; it requires more thermal energy to denature the protein-ligand complex[25].
By treating cells with a compound and then heating them to various temperatures, one can measure the amount of soluble target protein remaining. A shift to a higher Tm in compound-treated cells compared to control cells is strong evidence of target engagement in situ.
Experimental Workflow & Protocol: CETSA with Western Blot Readout
-
Cell Treatment:
-
Culture cells to an appropriate density. Treat the cells with this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
-
Heating:
-
Harvest the cells and resuspend them in a buffer.
-
Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by immediate cooling to 4°C.
-
-
Lysis and Centrifugation:
-
Lyse the cells to release their contents, often by freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
-
Analysis of Soluble Fraction:
-
Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
Analyze the amount of the specific target protein in the supernatant using an antibody-based method like Western Blot or ELISA.
-
-
Data Analysis:
-
Quantify the band intensities from the Western Blot for each temperature point.
-
Plot the percentage of soluble protein remaining as a function of temperature for both the vehicle- and compound-treated samples.
-
Fit the data to a sigmoidal curve to determine the Tm for each condition. A positive shift in the Tm for the compound-treated sample confirms target engagement[26][27].
-
Visualization of CETSA Workflow
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Comparison of Target Engagement Methodologies
To aid in experimental design, the following table summarizes the key characteristics, strengths, and weaknesses of each technique.
| Feature | Mass Spectrometry (MS) | Activity-Based Protein Profiling (ABPP) | Cellular Thermal Shift Assay (CETSA) |
| Primary Output | Direct detection of covalent adduct; identification of modification site. | Target engagement (IC50); proteome-wide selectivity profile. | Ligand-induced thermal stabilization (ΔTm). |
| Cellular Context | Can be done in lysates or with purified protein; complex for live cells. | Can be done in lysates or live cells. | Primarily designed for live cells; can be done in lysates. |
| Compound Modification | Not required. | Not required for the test compound, but relies on specific probes. | Not required. |
| Key Strengths | - Unambiguous proof of covalent binding.- Pinpoints exact modification site.- High sensitivity. | - Assesses engagement in a native, competitive environment.- Provides proteome-wide selectivity data.- Can discover novel targets. | - Measures engagement in intact, live cells.- Reflects cellular permeability and compound stability.- Relatively high throughput with new methods. |
| Key Limitations | - Can be low throughput.- Does not directly measure engagement in live cells.- Requires specialized equipment and expertise. | - Indirectly measures engagement by competition.- Dependent on the availability of a suitable probe.- Interpretation can be complex. | - Not all ligand binding events cause a thermal shift.- Indirect measure of binding.- Requires a specific antibody or tagged protein for readout. |
| Best For... | Confirming the covalent mechanism and identifying the binding residue. | Profiling selectivity and discovering off-targets in a native proteome. | Validating target engagement in a physiologically relevant cellular setting. |
Conclusion and Recommendations
Confirming the target engagement of a novel compound like this compound, which is hypothesized to act as a covalent inhibitor, requires a multi-pronged approach that leverages the distinct advantages of different techniques. No single method provides a complete picture.
-
Initial Validation: Begin with Mass Spectrometry using a purified recombinant target protein. This will provide the most direct and irrefutable evidence of whether the compound forms a covalent bond and will identify the target residue, which is critical for validating the mechanism of action.
-
Cellular Validation and Selectivity: If covalent modification is confirmed, proceed to Competitive ABPP . This is the most powerful method for understanding how the compound behaves in a complex proteome, providing crucial data on both on-target potency and off-target liabilities.
-
Physiological Relevance: Finally, employ CETSA to confirm that the compound can access and bind its target in intact, living cells. A positive thermal shift provides strong evidence that the compound is cell-permeable and engages its target under physiological conditions.
By integrating the definitive evidence from Mass Spectrometry, the selectivity insights from ABPP, and the physiological validation from CETSA, researchers can build a comprehensive and robust data package to confidently confirm the target engagement and mechanism of action for this compound or any novel covalent probe. This rigorous, self-validating system of interlocking experimental evidence is essential for advancing promising molecules through the drug discovery pipeline.
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A Researcher's Guide to the Reproducible Synthesis and Biological Evaluation of 1-Cyclohexyl-4-nitropyrazole and Its Analogs
This guide provides a comprehensive overview of the synthesis and biological characterization of 1-Cyclohexyl-4-nitropyrazole, a novel pyrazole derivative. Recognizing the limited specific literature on this exact molecule, this document serves as a practical, in-depth manual for researchers. It outlines a reliable synthetic protocol, proposes a robust biological testing cascade, and compares the target compound with relevant alternatives, all grounded in established scientific principles and methodologies. The aim is to equip researchers, scientists, and drug development professionals with the necessary tools to reproducibly synthesize and evaluate this compound and its analogs, thereby fostering further discovery in the field of medicinal chemistry.
Part 1: Synthesis of this compound – A Reproducible Protocol and Mechanistic Insights
Proposed Synthetic Pathway
The synthesis is envisioned as a two-step process: first, the N-alkylation of 4-nitropyrazole with a cyclohexyl halide, and second, the direct nitration of 1-cyclohexylpyrazole. The former is generally preferred for better regioselectivity.
Safety Operating Guide
Definitive Guide to the Proper Disposal of 1-Cyclohexyl-4-nitropyrazole
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-cyclohexyl-4-nitropyrazole. As a nitrated heterocyclic compound, this substance requires meticulous management to ensure the safety of laboratory personnel and maintain environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, moving beyond simple instructions to explain the causality behind each procedural step, ensuring a self-validating system of laboratory safety.
Hazard Identification and Compound Characterization
The core structure combines a pyrazole ring, a nitro functional group (-NO2), and a cyclohexyl substituent. The nitro group is an electron-withdrawing group that significantly influences the molecule's reactivity and toxicology. Nitrated organic compounds are often classified as energetic materials and can be toxic.[1][2] They may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[3][4][5][6][7][8]
Table 1: Inferred Hazard Profile and Physicochemical Properties Data is extrapolated from 4-Nitropyrazole and similar substituted nitropyrazoles.
| Parameter | Value / Classification | Source |
| GHS Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H318/H319: Causes serious eye damage/irritation.H335: May cause respiratory irritation. | [3][4][6][9] |
| GHS Pictograms | [4][5][9] | |
| Signal Word | Danger / Warning | [3][4][9] |
| Likely Physical State | Crystalline Solid | [1][10] |
| Occupational Exposure Limits | OSHA PEL: Not Available.NIOSH REL: Not Available.ACGIH TLV: Not Available. | [3][11] |
| Reactivity Profile | Potentially reactive with strong oxidizing agents, acids, and bases.[4] Nitro-compounds may be explosive under specific conditions (e.g., heat, shock).[12][13] | [4][12][13] |
Regulatory Framework
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14][15] Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe handling procedures in the workplace.[11][16] It is the generator's legal responsibility to perform a "waste determination" to ascertain if a chemical waste is hazardous and to manage it from "cradle to grave."[14] Given its inferred hazard profile, this compound waste must be managed as hazardous waste.
Pre-Disposal Safety and Handling
Proper handling is the first step in a safe disposal process. All operations involving this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][17]
Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.[18]
-
Eye Protection: Wear chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]
-
Skin and Body Protection: A lab coat is mandatory. Ensure it is fully buttoned. For larger quantities, consider a chemically resistant apron.[5]
Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the systematic procedure for the disposal of this compound waste. This workflow is designed to ensure safety, segregation, and compliance.
Caption: Decision workflow for safe disposal.
Methodology:
-
Waste Characterization: At the point of generation, all materials contaminated with this compound (e.g., unused solid, contaminated gloves, pipette tips, weighing paper) must be considered hazardous waste.[14]
-
Segregation: This waste stream must be kept separate from all other waste types.[19] Critically, do not mix with incompatible materials such as strong acids, bases, or oxidizing agents to prevent potentially violent reactions.[4][17]
-
Containerization:
-
Select a container that is compatible with the waste. For solid waste, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.[12][19]
-
Ensure the container is in good condition, free of leaks or external contamination.[19]
-
Do not overfill the container; a maximum of 90% capacity is recommended to allow for expansion.[12]
-
-
Labeling: The waste container must be labeled immediately. The label must include:
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[17] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
The SAA should be a secure, well-ventilated location, such as a designated cabinet within the laboratory.
-
Use secondary containment (e.g., a plastic bin) to contain any potential leaks.[17]
-
-
Final Disposal:
-
Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[20]
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.[14] This is a violation of federal regulations and poses a significant risk to the environment and public health.
-
Disposal must be conducted by a licensed hazardous waste disposal company, which will typically use high-temperature incineration.[6][21]
-
Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
-
Spill:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is small and you are trained to handle it, wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand). Do not use combustible materials like paper towels on a large spill of a nitro-compound.
-
Collect the contaminated absorbent material and place it in a labeled hazardous waste container for disposal.
-
For large spills, evacuate the area and contact your EHS office immediately.
-
-
Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][22]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[5][8]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][5]
-
By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound waste in a manner that prioritizes safety, regulatory compliance, and scientific integrity.
References
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Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
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Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]
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1-cyclohexyl-4-nitro-1h-pyrazol-5-amine. PubChem. [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 1-Cyclohexyl-4-nitropyrazole
This guide provides essential safety and logistical information for the handling and disposal of 1-Cyclohexyl-4-nitropyrazole. As a valued researcher, your safety is paramount. This document is structured to provide clear, actionable, and scientifically grounded advice to ensure safe laboratory practices when working with this compound.
Hazard Assessment: Understanding the Risks
Based on the hazard profiles of related nitropyrazole compounds, this compound should be considered a hazardous substance. The primary concerns are:
-
Acute Oral Toxicity: Related compounds are harmful if swallowed[1][2][3][4].
-
Serious Eye Damage/Irritation: Causes serious eye damage or irritation[1][2][3][5][6].
-
Respiratory Irritation: May cause respiratory irritation[2][3][5].
The presence of the nitro group also suggests potential for energetic decomposition under certain conditions, a characteristic of some nitroaromatic compounds[7][8][9]. Therefore, it is prudent to handle this compound with measures to prevent physical shock or exposure to high temperatures.
Hazard Summary Table
| Hazard Classification | Description | Primary Routes of Exposure |
| Acute Toxicity, Oral (Category 4, Assumed) | Harmful if swallowed.[1][2][3][4] | Ingestion |
| Serious Eye Damage/Irritation (Category 1/2, Assumed) | Causes serious eye damage or irritation.[1][2][3][5][6] | Eyes |
| Skin Corrosion/Irritation (Category 2, Assumed) | Causes skin irritation.[2][3][5] | Skin |
| Specific Target Organ Toxicity - Single Exposure (Category 3, Assumed) | May cause respiratory irritation.[2][3][5] | Inhalation |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE.
Recommended PPE for Handling this compound
| Body Part | PPE Specification | Rationale |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene recommended).[10] | To prevent skin contact and absorption. Always inspect gloves for integrity before use. |
| Eyes/Face | Chemical splash goggles and a face shield.[1][11][12] | To protect against splashes and solid particulates. A face shield provides an additional layer of protection for the entire face. |
| Body | A lab coat, at a minimum. For larger quantities or when there is a significant risk of splashing, chemical-resistant coveralls (e.g., Tychem) are recommended.[1][10] | To protect skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved respirator is recommended, especially when handling the solid compound outside of a certified chemical fume hood.[1][12] The type of respirator should be selected based on a formal risk assessment. | To prevent inhalation of dust or aerosols. |
| Feet | Closed-toe shoes. | To protect feet from spills. |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational protocol is critical for minimizing exposure and ensuring a safe working environment.
Workflow for Safe Handling of this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a well-ventilated area for handling, preferably a certified chemical fume hood.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Assemble all necessary PPE and inspect it for any damage.
-
Have a spill kit ready, containing absorbent materials appropriate for chemical spills.
-
-
Handling:
-
Don the prescribed PPE before entering the designated handling area.
-
When weighing or transferring the solid compound, do so within a chemical fume hood to minimize inhalation exposure.
-
Avoid generating dust.
-
After handling, securely close the primary container.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Remove PPE in a manner that avoids cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to protect both human health and the environment.
Waste Segregation and Disposal Workflow
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
